Sulodexide
Description
Properties
IUPAC Name |
(2R,3R,4R,5R)-2-(hydroxymethyl)-4-methoxy-5-[6-(methylamino)purin-9-yl]oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O4/c1-13-10-7-11(15-4-14-10)17(5-16-7)12-9(20-2)8(19)6(3-18)21-12/h4-6,8-9,12,18-19H,3H2,1-2H3,(H,13,14,15)/t6-,8-,9-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYSXUXXBDSYRT-WOUKDFQISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50206530 | |
| Record name | N(6),O(2)-Dimethyladenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50206530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57817-83-1, 57821-29-1 | |
| Record name | N(6),O(2)-Dimethyladenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057817831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulodexide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057821291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulodexide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06271 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N(6),O(2)-Dimethyladenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50206530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N6,2'-O-DIMETHYLADENOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEV25J2GTV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Sulodexide's Mechanism of Action in Endothelial Dysfunction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Endothelial dysfunction is a critical early event in the pathogenesis of numerous cardiovascular diseases, characterized by a shift in the actions of the endothelium towards a pro-inflammatory, pro-thrombotic, and vasoconstrictive state. Sulodexide (B110003), a highly purified mixture of glycosaminoglycans (GAGs), has emerged as a promising therapeutic agent for restoring endothelial function. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's efficacy in combating endothelial dysfunction. Through a multi-faceted approach that includes the restoration of the endothelial glycocalyx, potent anti-inflammatory effects, enhancement of nitric oxide bioavailability, and modulation of key signaling pathways, this compound offers a comprehensive strategy for preserving vascular homeostasis. This document details the quantitative effects of this compound on key biomarkers, outlines the experimental protocols used to elucidate its mechanisms, and provides visual representations of the involved signaling pathways to support further research and drug development in this field.
Core Mechanism of Action: A Multi-Targeted Approach
This compound exerts its protective effects on the endothelium through several interconnected mechanisms:
-
Restoration of the Endothelial Glycocalyx: The endothelial glycocalyx is a carbohydrate-rich layer on the luminal surface of endothelial cells that plays a pivotal role in vascular barrier function, mechanotransduction, and preventing leukocyte and platelet adhesion.[1][2] Endothelial dysfunction is often associated with damage to this delicate structure. This compound, being composed of GAGs similar to those in the glycocalyx (heparan sulfate (B86663) and dermatan sulfate), provides the necessary building blocks for its repair and regeneration.[1][3] It also inhibits enzymes that degrade the glycocalyx, further promoting its restoration.[2]
-
Anti-inflammatory Activity: Chronic inflammation is a hallmark of endothelial dysfunction. This compound has been shown to exert potent anti-inflammatory effects by downregulating the expression of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6), interleukin-8 (IL-8), tumor necrosis factor-alpha (TNF-α), and monocyte chemoattractant protein-1 (MCP-1).[4][5][6] It also reduces the expression of adhesion molecules like vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1), thereby limiting the recruitment and infiltration of inflammatory cells into the vascular wall.[1]
-
Enhancement of Nitric Oxide (NO) Bioavailability: Nitric oxide is a critical signaling molecule that mediates vasodilation and possesses anti-inflammatory and anti-thrombotic properties. In endothelial dysfunction, the production and bioavailability of NO are impaired. This compound has been demonstrated to increase the expression and activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO production in endothelial cells.[1][2][7][8] This leads to increased NO levels, promoting vasodilation and restoring endothelial homeostasis.
-
Reduction of Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the antioxidant capacity of the cell, known as oxidative stress, is a major contributor to endothelial dysfunction. This compound has been shown to mitigate oxidative stress by reducing the generation of ROS, thus protecting endothelial cells from oxidative damage.[5][9][10]
-
Modulation of Key Signaling Pathways: this compound's cellular effects are mediated through its influence on critical intracellular signaling pathways. Notably, it has been shown to inhibit the activation of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[11][12] Additionally, this compound can induce autophagy, a cellular process for degrading and recycling damaged components, which has a cytoprotective effect on endothelial cells under stress.[5]
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data from various studies on the effects of this compound on biomarkers of endothelial dysfunction and glycocalyx integrity.
Table 1: Effect of this compound on Biomarkers of Endothelial Dysfunction and Inflammation in Clinical Studies
| Biomarker | Study Population | This compound Dose | Duration | Baseline Value (Control) | Baseline Value (Treatment Group) | Post-Treatment Value (Control) | Post-Treatment Value (Treatment Group) | Percentage Change/p-value | Citation |
| Thrombomodulin (TM) | Convalescent COVID-19 | 250 LRU twice daily | 8 weeks | - | - | 29.9 ± 14.7 ng/mL | 25.2 ± 7.9 ng/mL | p = 0.03 | [13] |
| von Willebrand Factor (vWF) | Convalescent COVID-19 | 250 LRU twice daily | 8 weeks | - | - | 266 ± 122 U/dL | 232 ± 131 U/dL | p = 0.02 | [13] |
| Interleukin-6 (IL-6) | Convalescent COVID-19 | 250 LRU twice daily | 8 weeks | - | - | 16.2 ± 16.5 pg/mL | 12.5 ± 13.2 pg/mL | p = 0.03 | [13] |
| C-Reactive Protein (CRP) | Convalescent COVID-19 | 250 LRU twice daily | 8 weeks | - | - | 15.8 ± 19.7 mg/L | 8.2 ± 8.8 mg/L | p < 0.01 | [14] |
| D-dimer | Convalescent COVID-19 | 250 LRU twice daily | 8 weeks | - | - | 781 ± 998 ng FEU/mL | 511 ± 407 ng FEU/mL | p < 0.01 | [14] |
| Endothelial Quality Index (EQI) | Long-COVID-19 | 250 LSU twice daily | 21 days | - | - | Median delta-EQI: 0.18 | Median delta-EQI: 0.66 | p < 10⁻³ | [15] |
Table 2: Effect of this compound on Glycocalyx Dimensions and Permeability in Clinical Studies
| Parameter | Study Population | This compound Dose | Duration | Baseline Value (Control) | Baseline Value (Treatment Group) | Post-Treatment Value (Control) | Post-Treatment Value (Treatment Group) | p-value | Citation |
| Sublingual Glycocalyx Dimension (μm) | Type 2 Diabetes | 200 mg/day | 2 months | 0.78 (0.71-0.85) | 0.64 (0.57-0.75) | 0.88 (0.80-0.99) | 0.93 (0.83-0.99) | p < 0.05 | [3][16] |
| Retinal Glycocalyx Dimension (μm) | Type 2 Diabetes | 200 mg/day | 2 months | 8.89 (4.74-11.84) | 5.38 (4.88-6.59) | 4.87 (3.89-6.33) | 5.88 (5.33-6.26) | p < 0.05 | [3][16] |
| Transcapillary Escape Rate of Albumin (TERalb) (%) | Type 2 Diabetes | 200 mg/day | 2 months | 3.7 ± 1.7 | 5.6 ± 2.3 | 3.3 ± 1.6 | 4.0 ± 2.3 | p=0.08 (trend towards normalization) | [3] |
| Plasma Hyaluronidase (U/ml) | Type 2 Diabetes | 200 mg/day | 2 months | 67 ± 2 | 78 ± 4 | 71 ± 3 | 72 ± 2 | p < 0.05 | [3][16] |
Table 3: Effect of this compound in In Vitro Studies
| Cell Type | Treatment Condition | This compound Concentration | Measured Parameter | Result | p-value | Citation |
| HUVECs | High Glucose (30 mmol/L) | 0.125 - 0.5 LRU/mL | Free Radical Generation | Dose-dependent inhibition (maximally by 32%) | p < 0.01 | [4][17] |
| HUVECs | High Glucose (30 mmol/L) | 0.125 - 0.5 LRU/mL | MCP-1 Release | Dose-dependent inhibition (maximally by 60%) | p < 0.001 | [4][17] |
| HUVECs | High Glucose (30 mmol/L) | 0.125 - 0.5 LRU/mL | IL-6 Release | Dose-dependent inhibition (maximally by 69%) | p < 0.01 | [4][17] |
| HUVECs | Methylglyoxal (B44143) (MGO) or Irradiation (IR) | 1.5 mg/L | Cell Viability | Increased by 41% (MGO) and 53% (IR) | p < 0.05 | [5] |
| HUVECs | Methylglyoxal (MGO) or Irradiation (IR) | 1.5 mg/L | Apoptosis | Reduced by 49% (MGO) and 57% (IR) | p < 0.05 | [5] |
| MLMECs | Heparinase III | 30 LSU/mL | Endothelial Permeability | Decreased permeability | p < 0.05 | [12] |
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the mechanism of action of this compound.
In Vitro Studies using Human Umbilical Vein Endothelial Cells (HUVECs)
-
Objective: To investigate the direct effects of this compound on endothelial cell function, inflammation, and survival under conditions mimicking endothelial dysfunction.
-
Cell Culture: HUVECs are cultured in standard endothelial cell growth medium. To induce endothelial dysfunction, cells are exposed to stressors such as high glucose (30 mmol/L) to simulate hyperglycemia, methylglyoxal (MGO) to induce metabolic stress, or irradiation (IR) to cause non-metabolic damage.[5][18]
-
This compound Treatment: this compound is added to the culture medium at various concentrations (e.g., 0.125, 0.25, 0.5 LRU/mL or 1.5 mg/L) for a specified duration (e.g., 72 hours) prior to or concurrently with the stressor.[5][18]
-
Outcome Measures:
-
Oxidative Stress: Intracellular generation of ROS is measured using fluorescent probes.[5]
-
Inflammation: The release of pro-inflammatory cytokines (e.g., IL-6, MCP-1) into the culture medium is quantified using ELISA.[4][17]
-
Cell Viability and Apoptosis: Cell viability is assessed using assays such as the MTT assay. Apoptosis is measured by TUNEL assay or by quantifying the activity of caspases 3, 8, and 9.[5]
-
Gene and Protein Expression: Changes in the expression of relevant genes and proteins are analyzed by Real-Time PCR and Western blotting, respectively.[5]
-
Endothelial Permeability: Assessed using a Transwell system where the passage of a fluorescent tracer (e.g., FD40) across a monolayer of endothelial cells is measured.[12]
-
Animal Models of Endothelial Dysfunction
-
Objective: To evaluate the in vivo efficacy of this compound in a setting that more closely resembles human disease.
-
Balloon-Injury Rat Carotid Artery Model:
-
Procedure: A balloon catheter is inserted into the carotid artery of rats and inflated to denude the endothelium and induce injury, a model that mimics aspects of atherosclerosis and restenosis.[1][15][19]
-
This compound Administration: this compound (e.g., 2mg/kg) is administered daily via intraperitoneal injection for a defined period (e.g., seven days) following the injury.[1][15][19]
-
Outcome Measures:
-
Glycocalyx and Endothelial Structure: The carotid arteries are harvested and examined using electron microscopy to assess glycocalyx thickness and endothelial cell morphology.[1][15][19]
-
Endothelial Function: The expression of eNOS is measured by immunohistochemistry.[1][19]
-
Inflammation and Thrombosis: The infiltration of inflammatory cells (e.g., CD68-positive macrophages) is assessed by immunofluorescence. Levels of inflammatory markers (e.g., C-reactive protein), adhesion molecules (e.g., VCAM-1, ICAM-1), and coagulation parameters (e.g., platelet count, fibrinogen) are measured in blood samples.[1][15][19]
-
-
-
Streptozotocin-Induced Diabetic Rat Model:
-
Procedure: Diabetes is induced in rats by a single injection of streptozotocin, which destroys pancreatic beta cells, leading to hyperglycemia and subsequent endothelial dysfunction.
-
This compound Administration: this compound is administered to the diabetic rats, and the effects are compared to untreated diabetic and non-diabetic controls.
-
Outcome Measures: Endothelium-dependent relaxation of isolated aortic and mesenteric artery rings in response to acetylcholine (B1216132) is measured as a marker of endothelial function. The number of circulating endothelial cells is quantified as an indicator of endothelial injury.[2]
-
Clinical Trials in Human Subjects
-
Objective: To assess the safety and efficacy of this compound in patient populations with endothelial dysfunction.
-
Study Design: Typically prospective, randomized, double-blind, placebo-controlled trials.[16]
-
Participant Population: Patients with conditions associated with endothelial dysfunction, such as type 2 diabetes, long-COVID-19, or post-COVID-19 with chronic comorbidities.[3][16]
-
Intervention: Oral administration of this compound (e.g., 200 mg/day or 250 LRU twice daily) for a specified duration (e.g., 21 days to 8 weeks).[3][16]
-
Outcome Measures:
-
Biomarkers of Endothelial Dysfunction and Inflammation: Serum levels of markers such as thrombomodulin, vWF, VCAM-1, ICAM-1, P-selectin, IL-6, CRP, and D-dimer are measured using ELISA or other immunoassays.[16]
-
Glycocalyx Dimension: Measured in the sublingual and retinal microvasculature using non-invasive imaging techniques like sidestream dark field (SDF) imaging and combined fluorescein/indocyanine green (FAG/ICG) angiography.[3][16]
-
Vascular Permeability: Assessed by measuring the transcapillary escape rate of albumin (TERalb).[3][16]
-
Endothelial Function: Clinically assessed using methods like post-occlusive reactive hyperemia with a finger thermal monitoring device to determine an Endothelial Quality Index (EQI).[15]
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Signaling Pathways
Caption: this compound's modulation of NF-κB and autophagy pathways in endothelial cells.
Experimental Workflow: In Vitro Evaluation of this compound
Caption: A typical experimental workflow for assessing this compound's effects in vitro.
Logical Relationship: this compound's Pleiotropic Effects on Endothelial Dysfunction
Caption: The multifaceted mechanism of this compound in restoring endothelial function.
Conclusion and Future Directions
This compound presents a compelling, multi-pronged approach to the treatment of endothelial dysfunction. Its ability to restore the protective endothelial glycalyx, quell inflammation, boost nitric oxide production, and mitigate oxidative stress addresses the key pathological features of this condition. The wealth of preclinical and clinical data underscores its therapeutic potential in a range of vascular diseases.
Future research should continue to unravel the intricate molecular details of this compound's action. A deeper understanding of its impact on specific signaling cascades and gene expression profiles in endothelial cells will be invaluable. Furthermore, large-scale clinical trials are warranted to firmly establish its efficacy in diverse patient populations and to explore its potential in preventing the progression of cardiovascular diseases. The development of more targeted delivery systems could also enhance its therapeutic index. For drug development professionals, this compound serves as a paradigm for a pleiotropic agent that targets the fundamental mechanisms of a complex disease state, offering a robust platform for the development of next-generation endothelial-protective therapies.
References
- 1. This compound improves vascular permeability via glycocalyx remodelling in endothelial cells during sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomed.cas.cz [biomed.cas.cz]
- 3. Effect of this compound on endothelial glycocalyx and vascular permeability in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound recovers endothelial function through reconstructing glycocalyx in the balloon-injury rat carotid artery model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound counteracts endothelial dysfunction induced by metabolic or non-metabolic stresses through activation of the autophagic program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound in the treatment of vascular disease: its therapeutic action on the endothelium [termedia.pl]
- 7. researchgate.net [researchgate.net]
- 8. (PDF) Effect of this compound on endothelial glycocalyx and vascular permeability in patients with type 2 diabetes mellitus (2010) | Lysette N. Broekhuizen | 366 Citations [scispace.com]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. Effect of this compound on endothelial glycocalyx and vascular permeability in patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound Significantly Improves Endothelial Dysfunction and Alleviates Chest Pain and Palpitations in Patients With Long-COVID-19: Insights From TUN-EndCOV Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. This compound suppresses inflammation in human endothelial cells and prevents glucose cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ashpublications.org [ashpublications.org]
- 19. europeanreview.org [europeanreview.org]
The Biochemical Properties of Sulodexide Glycosaminoglycans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulodexide (B110003) is a highly purified mixture of glycosaminoglycans (GAGs) extracted from porcine intestinal mucosa.[1] It is composed of two principal components: a fast-moving heparin fraction (also referred to as heparan sulfate), which constitutes approximately 80% of the mixture, and dermatan sulfate (B86663), which makes up the remaining 20%.[1][2] This unique composition confers upon this compound a multifaceted pharmacological profile, distinguishing it from other GAGs like unfractionated heparin.[3] Its pleiotropic effects, including antithrombotic, profibrinolytic, anti-inflammatory, and endothelial-protective activities, make it a subject of significant interest in the management of various vascular diseases.[4][5][6] This technical guide provides an in-depth exploration of the biochemical properties of this compound, detailing its mechanism of action, quantitative effects, and the experimental methodologies used to elucidate its functions.
Biochemical Composition and Structure
This compound is a complex of sulfated polysaccharides.[7] The fast-moving heparin component is characterized by a lower molecular weight and a high affinity for antithrombin III (ATIII).[8][9] The dermatan sulfate fraction, on the other hand, primarily interacts with heparin cofactor II (HCII).[5][8] This dual interaction is central to this compound's antithrombotic effects.[8] The low molecular weight of its constituents allows for good oral bioavailability compared to unfractionated heparin.[2][3]
Table 1: Composition and Physicochemical Properties of this compound
| Property | Description | Source(s) |
| Composition | 80% Fast-Moving Heparin (Heparan Sulfate) | [1][2] |
| 20% Dermatan Sulfate | [1][2] | |
| Origin | Porcine intestinal mucosa | [1] |
| Average Molecular Weight | < 8,000 Da | [8] |
| Bioavailability (Oral) | 20-60% | [7][10] |
| Time to Peak Plasma Concentration (Oral) | 4 hours | [7][10] |
| Elimination Half-life | 18.7 ± 4.1 hours (50 mg dose); 25.8 ± 1.9 hours (100 mg dose) | [7][10] |
| Metabolism | Liver | [7][10] |
| Excretion | Urine (55.3 ± 2.9%), Bile (23.5 ± 2.3%), Feces (23.5 ± 2.8%) | [10] |
Mechanism of Action
This compound exerts its therapeutic effects through a combination of mechanisms targeting coagulation, fibrinolysis, inflammation, and endothelial function.
Antithrombotic Activity
The antithrombotic action of this compound is a primary and well-characterized feature. It is mediated through the potentiation of two key endogenous anticoagulants: antithrombin III (ATIII) and heparin cofactor II (HCII).[8][11]
-
Interaction with Antithrombin III: The fast-moving heparin component of this compound binds to ATIII, enhancing its ability to inhibit Factor Xa and, to a lesser extent, thrombin (Factor IIa).[5][12] This inhibition disrupts the coagulation cascade, thereby reducing thrombus formation.[12]
-
Interaction with Heparin Cofactor II: The dermatan sulfate component specifically potentiates HCII, which is a potent inhibitor of thrombin.[5][8] This provides an additional, heparin-independent anticoagulant pathway.[8]
The dual action on both ATIII and HCII results in a potent antithrombotic effect with a reportedly lower risk of bleeding compared to traditional heparins.[13][14]
Caption: Antithrombotic mechanism of this compound.
Profibrinolytic Activity
This compound enhances the dissolution of existing fibrin clots through its profibrinolytic effects.[12][13] This is achieved by:
-
Increasing Tissue Plasminogen Activator (t-PA): this compound stimulates the release of t-PA from endothelial cells.[13][15] t-PA is a key enzyme that converts plasminogen to plasmin, the primary enzyme responsible for fibrin degradation.
Table 2: Quantitative Effects of this compound on Fibrinolytic Markers
| Parameter | Dosage | Effect | Source(s) |
| t-PA Activity | 50-200 mg (single oral dose) | Significant linear increase with dose | [15] |
| PAI-1 Concentration | 50-200 mg (single oral dose) | Significant linear decrease with dose | [15] |
| Thrombus Size Reduction | 2 mg/kg (in rats with 6-h-old thrombi) | 70% reduction after 2 hours | [17] |
Anti-inflammatory Properties
This compound exhibits significant anti-inflammatory activity, which is crucial for its protective effects on the vasculature.[4][12] Its anti-inflammatory mechanisms include:
-
Inhibition of Inflammatory Mediators: this compound has been shown to inhibit the release of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Monocyte Chemoattractant Protein-1 (MCP-1) from endothelial cells.[18][19]
-
Reduction of Leukocyte Adhesion: It reduces the expression of adhesion molecules on endothelial cells, thereby inhibiting the adhesion and migration of leukocytes to the vessel wall, a key step in the inflammatory process.[12]
-
Inhibition of Matrix Metalloproteinases (MMPs): this compound can inhibit the activity of MMPs, particularly MMP-9, which are enzymes that degrade the extracellular matrix and contribute to tissue damage in chronic inflammatory conditions.[20][21]
Table 3: Anti-inflammatory Effects of this compound on Endothelial Cells
| Parameter | Effect | Source(s) |
| Intracellular Free Radical Generation | Dose-dependent inhibition (maximally by 32%) | [18] |
| MCP-1 Release | Dose-dependent inhibition (maximally by 60%) | [18] |
| IL-6 Release | Dose-dependent inhibition (maximally by 69%) | [18] |
Endothelial Protection and Glycocalyx Restoration
This compound plays a vital role in maintaining the integrity and function of the vascular endothelium.[4][6]
-
Glycocalyx Restoration: The endothelial glycocalyx is a carbohydrate-rich layer on the luminal surface of endothelial cells that is crucial for vascular homeostasis. This compound, being composed of GAGs, can provide substrates for the repair and reconstruction of a damaged glycocalyx.[4][22]
-
Inhibition of Glycocalyx Degrading Enzymes: this compound inhibits the activity of enzymes that degrade GAGs, further protecting the glycocalyx.[4]
-
Modulation of Growth Factors: this compound can modulate the activity of various growth factors, such as Vascular Endothelial Growth Factor (VEGF) and Hepatocyte Growth Factor (HGF), which are involved in endothelial cell function and repair.[20][23] It has also been shown to interact with Transforming Growth Factor-beta1 (TGF-β1).[24]
Caption: Endothelial protective mechanisms of this compound.
Experimental Protocols
Assessment of Antithrombotic Activity in a Rat Venous Thrombosis Model
This protocol is based on the methodology described for evaluating the antithrombotic and thrombolytic activity of this compound in rats.[17]
Objective: To determine the efficacy of this compound in preventing thrombus formation and promoting the dissolution of existing thrombi.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound solution
-
Anesthetic (e.g., sodium pentobarbital)
-
Surgical instruments
-
Suture material
-
Fluorescein-labeled this compound (for localization studies)
-
Microscope with fluorescence capabilities
-
Phosphotungstic acid-hematoxylin stain
Procedure:
A. Prevention of Thrombus Formation (Prophylactic Model):
-
Anesthetize the rats.
-
Administer this compound at various doses (e.g., 0.25, 0.5, 1.0 mg/kg) via intravenous injection 10 minutes before thrombus induction. A control group receives saline.
-
Expose the vena cava through a midline abdominal incision.
-
Induce venous stasis by ligating the vena cava just below the renal veins.
-
After a defined period (e.g., 2 hours), re-anesthetize the animal, excise the ligated segment of the vena cava, and carefully dissect the thrombus.
-
Determine the weight of the thrombus.
-
Calculate the median effective dose (ED50) for thrombus prevention.
B. Dissolution of Existing Thrombi (Therapeutic Model):
-
Induce thrombus formation as described in A3 and A4.
-
Allow the thrombus to stabilize for 6 hours.
-
Administer this compound at various doses (e.g., 0.5, 1.0, 2.0 mg/kg) or saline to different groups of rats.
-
After 2 hours of treatment, harvest and weigh the thrombi as described in A5 and A6.
-
Calculate the percentage reduction in thrombus size compared to the control group.
C. Localization of this compound within the Thrombus:
-
Use fluorescein-labeled this compound in the therapeutic model.
-
After harvesting, fix the thrombi, embed in paraffin, and section.
-
Examine the sections under a fluorescence microscope to visualize the distribution of this compound.
-
Stain adjacent sections with phosphotungstic acid-hematoxylin to identify fibrin.
Evaluation of Anti-inflammatory Effects on Human Endothelial Cells
This protocol is adapted from studies investigating the anti-inflammatory and cytoprotective effects of this compound on cultured human endothelial cells.[18]
Objective: To quantify the inhibitory effect of this compound on the production of inflammatory mediators by endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
This compound solution
-
Reagents for inducing inflammation (e.g., high glucose concentration)
-
ELISA kits for IL-6 and MCP-1
-
Fluorescent probes for reactive oxygen species (ROS) measurement (e.g., DCFH-DA)
-
Fluorometer or fluorescence microscope
Procedure:
-
Culture HUVECs to confluence in multi-well plates.
-
Pre-incubate the cells with varying concentrations of this compound for a specified period (e.g., 24 hours).
-
Induce an inflammatory response by, for example, exposing the cells to a high concentration of glucose (e.g., 30 mmol/L) for a defined duration. Control cells are maintained in normal glucose medium.
-
Measurement of Cytokine Release:
-
Collect the cell culture supernatant.
-
Quantify the concentrations of IL-6 and MCP-1 using specific ELISA kits according to the manufacturer's instructions.
-
-
Measurement of Intracellular ROS:
-
Load the cells with a ROS-sensitive fluorescent probe.
-
Measure the fluorescence intensity using a fluorometer or capture images with a fluorescence microscope.
-
-
Analyze the data to determine the dose-dependent inhibitory effect of this compound on cytokine release and ROS production.
Caption: Workflow for assessing anti-inflammatory effects.
Conclusion
This compound is a pleiotropic glycosaminoglycan with a complex and synergistic mechanism of action. Its biochemical properties, including its dual antithrombotic activity, profibrinolytic effects, potent anti-inflammatory actions, and its ability to restore endothelial integrity, position it as a valuable therapeutic agent for a range of vascular disorders. The quantitative data and experimental protocols presented in this guide provide a framework for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound. Further research into its molecular interactions and signaling pathways will continue to unveil the full extent of its beneficial effects on vascular health.
References
- 1. veinsveinsveins.com [veinsveinsveins.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Review of pharmacodynamics, pharmacokinetics, and therapeutic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] this compound in the treatment of vascular disease: its therapeutic action on the endothelium | Semantic Scholar [semanticscholar.org]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. nbinno.com [nbinno.com]
- 7. mims.com [mims.com]
- 8. Pharmacological actions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mims.com [mims.com]
- 11. Pharmacological profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
- 13. Use of this compound in patients with peripheral vascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. Pharmacodynamic Effects of this compound on Profibrinolytic and Haemorrheological Patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacodynamic Effects of this compound on Profibrinolytic and Haemorrheological Patterns | Semantic Scholar [semanticscholar.org]
- 17. Antithrombotic and thrombolytic activity of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound suppresses inflammation in human endothelial cells and prevents glucose cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound reduces senescence-related changes in human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Glycosaminoglycan this compound modulates inflammatory pathways in chronic venous disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound recovers endothelial function through reconstructing glycocalyx in the balloon-injury rat carotid artery model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound modifies intravascular homeostasis what affects function of the endothelium [pubmed.ncbi.nlm.nih.gov]
- 24. Effect of this compound on plasma transforming growth factor-beta1 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Sulodexide: A Glycosaminoglycan-Based Approach to Restoring Endothelial Glycocalyx Integrity
A Technical Guide for Researchers and Drug Development Professionals
The endothelial glycocalyx, a delicate carbohydrate-rich layer lining the luminal surface of blood vessels, is a critical regulator of vascular homeostasis. Its degradation is a hallmark of numerous pathologies, including atherosclerosis, diabetes, sepsis, and inflammatory conditions. Sulodexide (B110003), a highly purified mixture of glycosaminoglycans (GAGs), has emerged as a promising therapeutic agent for restoring the integrity and function of this vital structure. This technical guide provides an in-depth overview of the mechanisms of action, experimental validation, and key signaling pathways involved in this compound's role in endothelial glycocalyx restoration.
Mechanisms of Action
This compound exerts its restorative effects on the endothelial glycocalyx through a multi-pronged approach, addressing both the structural and inflammatory aspects of glycocalyx degradation.
1.1. Provision of Precursors for Glycocalyx Synthesis: The endothelial glycocalyx is primarily composed of proteoglycans and glycosaminoglycans, including heparan sulfate (B86663) and dermatan sulfate. This compound, itself a mixture of 80% fast-moving heparin (a low molecular weight heparan sulfate) and 20% dermatan sulfate, directly provides the essential building blocks for the biosynthesis and replenishment of the glycocalyx. This supplementation of GAG precursors is thought to accelerate the natural repair processes of the endothelium[1][2].
1.2. Inhibition of Enzymatic Degradation: A key factor in glycocalyx degradation is the activity of enzymes such as heparanase and hyaluronidase, which are upregulated in various pathological states. This compound has been shown to inhibit the activity of these enzymes, thereby preventing the breakdown of existing glycocalyx components[2][3][4][5]. This enzymatic inhibition helps to preserve the structural integrity of the glycocalyx and prevent further damage.
1.3. Anti-inflammatory Effects: Inflammation plays a significant role in endothelial dysfunction and glycocalyx shedding. This compound has demonstrated potent anti-inflammatory properties by modulating key inflammatory pathways. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a central transcription factor in the inflammatory response[3][5][6]. By suppressing NF-κB, this compound reduces the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and monocyte chemoattractant protein-1 (MCP-1), as well as adhesion molecules like ICAM-1 and VCAM-1[1][7][8]. This reduction in the inflammatory milieu creates a more favorable environment for glycocalyx restoration and endothelial health.
1.4. Modulation of Endothelial Signaling: this compound has been shown to positively influence endothelial signaling pathways that are crucial for vascular health. It promotes the activation of endothelial nitric oxide synthase (eNOS), leading to increased production of nitric oxide (NO), a key vasodilator and anti-thrombotic molecule[1][9][10]. This effect is, at least in part, mediated by the restoration of the glycocalyx, which acts as a mechanotransducer of shear stress to activate eNOS. Furthermore, this compound has been observed to reduce the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are involved in the degradation of the extracellular matrix and contribute to vascular remodeling and dysfunction[2][11][12].
Quantitative Data on this compound's Efficacy
Numerous preclinical and clinical studies have provided quantitative evidence of this compound's ability to restore the endothelial glycocalyx and improve vascular function. The following tables summarize key findings from these studies.
Table 1: In Vitro and Animal Studies
| Model | Key Parameter | Control/Untreated | This compound Treated | Percentage Change | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) - High Glucose | MCP-1 Release | +113% (vs. normal glucose) | Reversed to normal levels | - | [7] |
| HUVECs - High Glucose | IL-6 Release | +26% (vs. normal glucose) | Reversed to normal levels | - | [7] |
| HUVECs - Normal Glucose | MCP-1 Release | Baseline | Maximally by 60% | -60% | [7] |
| HUVECs - Normal Glucose | IL-6 Release | Baseline | Maximally by 69% | -69% | [7] |
| HUVECs - Normal Glucose | Intracellular Free Radicals | Baseline | Maximally by 32% | -32% | [7] |
| Balloon-Injury Rat Carotid Artery | Glycocalyx Thickness | Significantly reduced | Reconstructed | - | [1][13] |
| Balloon-Injury Rat Carotid Artery | eNOS Level | Decreased | Restored | - | [1] |
| Balloon-Injury Rat Carotid Artery | CD68+ Cell Infiltration | Increased (P=0.001) | Decreased (P=0.01) | - | [1][8] |
| Sepsis Mouse Model (LPS) | Plasma Syndecan-1 | Increased | Decreased | - | [3][5] |
| Sepsis Mouse Model (CLP) | Plasma Syndecan-1 | Increased | Decreased | - | [3][5] |
| Sepsis Mouse Model (LPS) | Survival Rate | Lower | Increased | - | [5] |
Table 2: Human Clinical Studies
| Population | Key Parameter | Baseline/Placebo | This compound Treated | p-value | Reference |
| Type 2 Diabetes Mellitus | Sublingual Glycocalyx Thickness | 0.64 (0.57–0.75) μm | 0.93 (0.83–0.99) μm | < 0.05 | [4][14] |
| Type 2 Diabetes Mellitus | Retinal Glycocalyx Thickness | 5.38 (4.88–6.59) μm | 5.88 (5.33–6.26) μm | < 0.05 | [4][14] |
| Type 2 Diabetes Mellitus | Plasma Hyaluronidase | 78 ± 4 U/ml | 72 ± 2 U/ml | < 0.05 | [4][14] |
| Convalescent COVID-19 | Serum Thrombomodulin | 29.9 ± 14.7 ng/mL | 25.2 ± 7.9 ng/mL | 0.03 | [15] |
| Convalescent COVID-19 | Serum von Willebrand Factor | 266 ± 122 U/dL | 232 ± 131 U/dL | 0.02 | [15] |
| Convalescent COVID-19 | Serum IL-6 | 16.2 ± 16.5 pg/mL | 12.5 ± 13.2 pg/mL | 0.03 | [15] |
Key Experimental Protocols
3.1. In Vitro Endothelial Cell Culture Model
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.
-
Culture Conditions: Cells are cultured in standard endothelial growth medium. To simulate pathological conditions, the medium can be supplemented with high glucose (e.g., 30 mmol/L) to mimic hyperglycemia[7].
-
This compound Treatment: this compound is added to the culture medium at various concentrations (e.g., 0.125, 0.25, 0.5 Lipase Releasing Unit (LRU)/mL) for a specified duration (e.g., 7 days)[7].
-
Endpoint Analysis:
-
Inflammatory Mediator Release: Levels of MCP-1 and IL-6 in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA)[7].
-
Oxidative Stress: Intracellular generation of reactive oxygen species can be measured using fluorescent probes.
-
Cell Migration/Healing: A scratch wound healing assay can be performed to assess the migratory capacity of the endothelial cells[7].
-
3.2. Balloon-Injury Rat Carotid Artery Model
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Injury Procedure: A Fogarty balloon catheter is inserted into the common carotid artery and inflated to denude the endothelium, mimicking angioplasty-induced injury[1][16][17].
-
This compound Administration: this compound is administered, for example, by intraperitoneal injection at a dose of 2 mg/kg daily for a period of seven days post-injury[1][13].
-
Endpoint Analysis:
-
Glycocalyx Visualization: The carotid arteries are perfusion-fixed and examined by transmission electron microscopy to assess the thickness and integrity of the glycocalyx[1].
-
Immunohistochemistry: Arterial sections are stained for markers of endothelial function (e.g., eNOS), inflammation (e.g., CD68 for macrophages), and cell adhesion (e.g., ICAM-1, VCAM-1)[1][8].
-
Blood Analysis: Plasma levels of inflammatory markers, coagulation factors, and lipids are measured[1].
-
3.3. Sepsis Mouse Model
-
Model Induction: Sepsis can be induced in mice by intraperitoneal injection of lipopolysaccharide (LPS) or by cecal ligation and puncture (CLP)[3][5].
-
This compound Treatment: this compound can be administered, for instance, intragastrically at a dose of 40 mg/kg[3][5].
-
Endpoint Analysis:
-
Glycocalyx Shedding Markers: Plasma levels of syndecan-1 and heparan sulfate are quantified by ELISA[3][5].
-
Inflammatory Cytokines: Plasma levels of IL-6 are measured by ELISA[3][5].
-
Survival Analysis: Kaplan-Meier survival curves are generated to assess the effect of treatment on mortality.
-
Organ Injury: Lung injury can be assessed by histology and wet-to-dry weight ratio[18].
-
Signaling Pathways and Visualizations
4.1. This compound's Inhibition of the NF-κB Signaling Pathway
Inflammatory stimuli, such as those present in sepsis or hyperglycemia, lead to the activation of the NF-κB pathway. This results in the transcription of genes encoding pro-inflammatory cytokines and adhesion molecules, which in turn contribute to endothelial dysfunction and glycocalyx degradation. This compound has been shown to interfere with this pathway, reducing the inflammatory response.
Caption: this compound inhibits the NF-κB signaling pathway.
4.2. This compound's Role in eNOS Activation and NO Production
The restoration of the endothelial glycocalyx by this compound is crucial for proper mechanotransduction of shear stress, which is a primary stimulus for eNOS activation and the production of nitric oxide (NO). NO is a potent vasodilator and plays a key role in maintaining vascular health.
Caption: this compound promotes eNOS activation and NO production.
4.3. Experimental Workflow for Assessing this compound's Effect on Glycocalyx Restoration
This diagram outlines a typical experimental workflow for investigating the effects of this compound on the endothelial glycocalyx in a preclinical model.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound recovers endothelial function through reconstructing glycocalyx in the balloon-injury rat carotid artery model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound promotes arterial relaxation via endothelium-dependent nitric oxide-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound improves vascular permeability via glycocalyx remodelling in endothelial cells during sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Promotes Arterial Relaxation via Endothelium-Dependent Nitric Oxide-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human SDC1 ELISA kit | Cell Culture Supernatant, Cell Lysate, Plasma [antibodies-online.com]
- 9. This compound improves vascular permeability via glycocalyx remodelling in endothelial cells during sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | this compound improves vascular permeability via glycocalyx remodelling in endothelial cells during sepsis [frontiersin.org]
- 11. This compound Inhibits Arterial Contraction via the Endothelium-Dependent Nitric Oxide Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Improves Contraction and Decreases Matrix Metalloproteinase-2 and -9 in Veins under Prolonged Stretch - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glycocalyx in vivo measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Endothelial Glycocalyx: Visualization and Measurement [jbiomed.com]
- 15. Treatment with this compound Downregulates Biomarkers for Endothelial Dysfunction in Convalescent COVID-19 Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rat Carotid Artery Balloon Injury Model | Springer Nature Experiments [experiments.springernature.com]
- 17. Vascular Balloon Injury and Intraluminal Administration in Rat Carotid Artery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sfera.unife.it [sfera.unife.it]
An In-depth Technical Guide on Sulodexide Signaling Pathways in Vascular Inflammation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sulodexide (B110003) (SDX) is a highly purified glycosaminoglycan (GAG) mixture, comprising 80% fast-moving heparin and 20% dermatan sulfate (B86663), which demonstrates significant therapeutic potential in vascular diseases.[1][2][3] Its pleiotropic effects extend beyond its well-documented antithrombotic and profibrinolytic activities to encompass potent anti-inflammatory actions, primarily by restoring endothelial homeostasis and modulating key inflammatory signaling pathways. This guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, focusing on its impact on endothelial cell signaling, glycocalyx integrity, and the inhibition of inflammatory mediators. Detailed experimental protocols and quantitative data are presented to support further research and development in this area.
Core Mechanisms of Action in Vascular Inflammation
This compound's anti-inflammatory activity is multifaceted, targeting several critical components of the vascular inflammatory cascade. The primary mechanisms include:
-
Glycocalyx Restoration and Protection: The endothelial glycocalyx is a crucial barrier that regulates vascular permeability and prevents leukocyte and platelet adhesion.[4][5] this compound, with its structural similarity to endogenous GAGs, is thought to provide precursors for glycocalyx repair, thereby restoring its protective functions.[6] This restoration helps to inhibit inflammatory cell infiltration and reduces endothelial activation.[6]
-
Inhibition of Inflammatory Cell Adhesion and Migration: By restoring the glycocalyx and modulating endothelial cell activation, this compound reduces the expression of adhesion molecules such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[4][6][7] This, in turn, mitigates the adhesion and migration of leukocytes to the vascular endothelium, a critical step in the inflammatory response.[4][6]
-
Downregulation of Pro-inflammatory Cytokines and Chemokines: this compound has been shown to inhibit the release of a wide array of pro-inflammatory mediators from endothelial cells and macrophages.[3][8][9] This includes key cytokines like Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α), as well as chemokines like Monocyte Chemoattractant Protein-1 (MCP-1).[8][10][11]
-
Modulation of Key Signaling Pathways: this compound exerts its anti-inflammatory effects by interfering with critical intracellular signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[5][12][13] It also influences other pathways, including those involving heparanase and matrix metalloproteinases (MMPs).[1][14]
Key Signaling Pathways Modulated by this compound
The NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[15] In the context of vascular inflammation, stimuli like TNF-α or Lipopolysaccharide (LPS) activate the IκB kinase (IKK) complex, leading to the degradation of the inhibitory IκB protein and the subsequent translocation of NF-κB dimers (typically p65/p50) to the nucleus.[15] There, it drives the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.
This compound has been demonstrated to inhibit the activation of the NF-κB pathway.[5][12][13] By preventing the activation of NF-κB, this compound effectively dampens the downstream expression of inflammatory mediators.[12][13] One proposed mechanism for this is through the restoration of the endothelial glycocalyx, which can modulate shear stress-induced NF-κB activation.[12][13] Furthermore, this compound has been shown to improve endothelial permeability by preventing the overactivation of the NF-κB/Zonula occludens-1 (ZO-1) signaling pathway.[12][13]
Heparanase-1 (HPSE-1) Inhibition
Heparanase-1 is an endo-β-D-glucuronidase that cleaves heparan sulfate chains of heparan sulfate proteoglycans (HSPGs), which are integral components of the endothelial glycocalyx.[1] Elevated HPSE-1 activity is implicated in the pathogenesis of various inflammatory conditions, including diabetic nephropathy, by promoting glycocalyx degradation and the release of pro-inflammatory growth factors like Fibroblast Growth Factor-2 (FGF-2).[1]
This compound, particularly its fast-moving heparin component, is an effective inhibitor of heparanase-1 activity.[1][2] By inhibiting HPSE-1, this compound helps to preserve the integrity of the endothelial glycocalyx, thereby reducing vascular permeability and inflammation.[1] This inhibition also prevents the downstream signaling of growth factors like FGF-2, which can contribute to pathological processes such as epithelial-mesenchymal transition in diabetic nephropathy.[1]
Quantitative Data on this compound's Anti-inflammatory Effects
The following tables summarize the quantitative data from various in vitro and ex vivo studies on the anti-inflammatory effects of this compound.
| Parameter | Cell Type | Treatment | Effect | Reference |
| Heparanase-1 Inhibition | --- | This compound | IC50 of 5 µg/ml | [1][2] |
| This compound | Complete inhibition at 20 µg/ml | [1] | ||
| Cytokine Secretion | Human Endothelial Cells | This compound | Dose-dependent inhibition of MCP-1 (max. 60%) | [10] |
| Human Endothelial Cells | This compound | Dose-dependent inhibition of IL-6 (max. 69%) | [10] | |
| Human Arterial Endothelial Cells | This compound (0.5 LRU/mL) on atherosclerotic serum-stimulated cells | Reduced IL-6 secretion by 27% | [7] | |
| Adhesion Molecule Expression | Human Arterial Endothelial Cells | This compound (0.5 LRU/mL) on atherosclerotic serum-stimulated cells | Reduced VCAM-1 secretion by 27% | [7] |
| Gene Expression | Human Arterial Endothelial Cells | This compound (0.5 LRU/mL) on atherosclerotic serum-stimulated cells | Reduced IL-6 gene expression by 32% | [7] |
| Human Arterial Endothelial Cells | This compound (0.5 LRU/mL) on atherosclerotic serum-stimulated cells | Reduced VCAM-1 gene expression by 20% | [7] | |
| Reactive Oxygen Species (ROS) | Human Endothelial Cells | This compound | Dose-dependent inhibition of intracellular ROS generation (max. 32%) | [10] |
Detailed Experimental Protocols
In Vitro Model of Vascular Inflammation
This protocol describes a general workflow for studying the anti-inflammatory effects of this compound on cultured endothelial cells.
1. Cell Culture:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or Human Arterial Endothelial Cells (HAECs) are cultured in appropriate endothelial growth medium.[16][17]
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[16]
2. Inflammatory Stimulation:
-
Endothelial cells are seeded in multi-well plates and allowed to reach confluence.
-
Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 2 hours).[13]
-
An inflammatory stimulus, such as TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL), is added to induce an inflammatory response.[16]
3. Endpoint Assays:
-
Cytokine Quantification (ELISA): The concentration of secreted cytokines (e.g., IL-6, MCP-1) in the cell culture supernatant is measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[16]
-
Gene Expression Analysis (RT-qPCR): Total RNA is extracted from the cells, and the expression levels of inflammatory genes (e.g., IL6, VCAM1) are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
Protein Expression (Western Blot): Cell lysates are prepared, and the expression and phosphorylation status of key signaling proteins (e.g., p-p65, IκBα) are analyzed by Western blotting.[16]
-
Monocyte Adhesion Assay: Fluorescently labeled monocytes are added to the endothelial cell monolayer, and the number of adherent cells is quantified using a fluorescence plate reader.[16]
Western Blot Protocol for NF-κB Pathway Activation
This protocol outlines the steps to assess the activation of the NF-κB pathway by measuring the phosphorylation of p65.
-
Cell Lysis: Following treatment, wash the endothelial cell monolayer with ice-cold PBS and lyse the cells with RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Protein Quantification: Collect the cell lysates and determine the protein concentration using a BCA or Bradford assay.[16]
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p65, total p65, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative levels of protein expression and phosphorylation.
Conclusion and Future Directions
This compound demonstrates significant anti-inflammatory properties in the vasculature through a combination of mechanisms, including the restoration of the endothelial glycocalyx, inhibition of inflammatory cell adhesion, downregulation of pro-inflammatory mediators, and modulation of key signaling pathways like NF-κB and heparanase. These actions collectively contribute to the protection of the vascular endothelium from inflammatory damage.
Future research should focus on further elucidating the precise molecular interactions between this compound and its signaling targets. Investigating the role of this compound in modulating other inflammatory pathways, such as the MAPK and JAK/STAT pathways, could provide a more complete understanding of its pleiotropic effects. Additionally, the development of more targeted delivery systems for this compound to the site of vascular inflammation could enhance its therapeutic efficacy and minimize potential off-target effects. The comprehensive data and protocols provided in this guide serve as a valuable resource for advancing the research and development of this compound as a potent anti-inflammatory agent for the treatment of vascular diseases.
References
- 1. A new mechanism of action of this compound in diabetic nephropathy: inhibits heparanase-1 and prevents FGF-2-induced renal epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Heparanase in Cancer: Inhibition by Synthetic, Chemically Modified, and Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycosaminoglycan this compound modulates inflammatory pathways in chronic venous disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound recovers endothelial function through reconstructing glycocalyx in the balloon-injury rat carotid artery model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Reduces the Proinflammatory Effect of Serum from Patients with Peripheral Artery Disease in Human Arterial Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. europeanreview.org [europeanreview.org]
- 9. This compound down-regulates the release of cytokines, chemokines, and leukocyte colony stimulating factors from human macrophages: role of glycosaminoglycans in inflammatory pathways of chronic venous disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound suppresses inflammation in human endothelial cells and prevents glucose cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. europeanreview.org [europeanreview.org]
- 12. This compound improves vascular permeability via glycocalyx remodelling in endothelial cells during sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | this compound improves vascular permeability via glycocalyx remodelling in endothelial cells during sepsis [frontiersin.org]
- 14. This compound in the treatment of vascular disease: its therapeutic action on the endothelium [termedia.pl]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Human Vascular Endothelial Cells: A Model System for Studying Vascular Inflammation in Diabetes and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Sulodexide in Neurodegenerative Disease Models: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS) represent a significant and growing unmet medical need. While their primary pathologies differ, they share common underlying mechanisms, including neuroinflammation, endothelial dysfunction, and the accumulation of toxic protein aggregates. Sulodexide, a highly purified glycosaminoglycan mixture, possesses a unique combination of anti-inflammatory, endothelial-protective, and pro-fibrinolytic properties that make it a compelling candidate for investigation in these conditions. This technical guide summarizes the existing preclinical evidence for this compound in neurodegenerative disease models, focusing on its mechanisms of action and supported by data from relevant in vitro and in vivo studies. Although direct preclinical data for this compound in established Parkinson's and ALS animal models is limited, strong mechanistic evidence from Alzheimer's models and in vitro systems provides a solid rationale for further investigation.
Core Mechanisms of Action
This compound exerts its pleiotropic effects through several key biological pathways relevant to neurodegeneration.
Pro-Fibrinolytic and Anti-Amyloidogenic Pathway
References
Sulodexide's Impact on Fibrinolytic Activity and t-PA Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction
Quantitative Data on Fibrinolytic Parameters
The following tables summarize the quantitative effects of sulodexide (B110003) on key fibrinolytic markers from various clinical studies.
| Dosage | Time Point | Change in t-PA Activity | Change in PAI-1 Activity |
| 50 mg | 2-8 hours | Significant increase (linearly dose-dependent) | Significant decrease (linearly dose-dependent) |
| 100 mg | 2-8 hours | Significant increase (linearly dose-dependent) | Significant decrease (linearly dose-dependent) |
| 200 mg | 2-8 hours | Significant increase (linearly dose-dependent) | Significant decrease (linearly dose-dependent) |
Table 2: Effect of Long-Term Oral this compound Administration on Fibrinolytic Parameters [3][6]
| Dosage | Duration | Parameter | Result | p-value |
| 100 mg/day | 30 days | PAI-1 Activity | Marked reduction | < 0.001 |
| 100 mg/day | 30 days | Fibrinolytic Activity | Significant increase | < 0.01 |
| 50 mg twice daily | 7 days | PAI-1 (functional and antigenic) | Clear-cut lowering | Not specified |
| 50 mg twice daily | 7 days | t-PA | Increase | Not specified |
Mechanism of Action: Signaling Pathways
Caption: this compound's signaling pathway in endothelial cells leading to enhanced fibrinolysis.
Experimental Protocols
Measurement of t-PA Activity (Chromogenic Assay)
This protocol is based on the principle of a two-stage indirect enzymatic assay.
Materials:
-
Human t-PA standard
-
Plasminogen
-
Chromogenic plasmin substrate (e.g., S-2251)
-
Tris-HCl buffer
-
Microplate reader
Procedure:
-
Sample Preparation: Platelet-poor plasma is prepared from citrated blood samples by centrifugation.
-
Assay Reaction:
-
A known amount of plasminogen is added to the plasma sample in a microplate well.
-
t-PA in the sample converts plasminogen to plasmin.
-
The chromogenic substrate, which mimics the natural substrate of plasmin, is added.
-
Plasmin cleaves the chromogenic substrate, releasing a colored compound (e.g., p-nitroaniline).
-
-
Measurement: The rate of color development is measured spectrophotometrically at 405 nm and is directly proportional to the t-PA activity in the sample.
Measurement of PAI-1 Antigen (ELISA)
Materials:
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
TMB substrate solution
-
Stop solution (e.g., sulfuric acid)
-
Wash buffer
-
Microplate reader
Procedure:
-
Enzyme Conjugation: Following another wash step, streptavidin-HRP conjugate is added, which binds to the biotinylated detection antibody.
-
Substrate Reaction: After a final wash, the TMB substrate is added. The HRP enzyme catalyzes the conversion of TMB to a blue-colored product.
-
Stopping the Reaction: The reaction is stopped by adding an acid solution, which turns the color to yellow.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a clinical trial investigating the effect of this compound on fibrinolytic parameters.
Caption: A generalized workflow for a clinical trial evaluating this compound's fibrinolytic effects.
Conclusion
References
- 1. This compound improves vascular permeability via glycocalyx remodelling in endothelial cells during sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Use of this compound in patients with peripheral vascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pharmacodynamic Effects of this compound on Profibrinolytic and Haemorrheological Patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound oral administration influences blood viscosity and fibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. T-PA Assays [practical-haemostasis.com]
- 10. researchgate.net [researchgate.net]
- 11. PAI-1 Assays [practical-haemostasis.com]
- 12. Plasminogen activator Inhibitor Type 1 Human Chromogenic Activity Assay Kit (ab108894) | Abcam [abcam.com]
The Dual-Pronged Antithrombotic Mechanism of Sulodexide: An In-Depth Technical Guide on its Interaction with Antithrombin III and Heparin Cofactor II
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sulodexide (B110003), a highly purified glycosaminoglycan mixture, exerts its antithrombotic effects through a unique dual mechanism involving the potentiation of two key endogenous anticoagulants: antithrombin III (ATIII) and heparin cofactor II (HCII). This technical guide provides a comprehensive overview of the molecular interactions, quantitative parameters, and experimental methodologies used to characterize the activity of this compound. Comprising an 80% heparan sulfate (B86663) (HS)-like fraction and a 20% dermatan sulfate (DS) fraction, this compound distinctively targets different components of the coagulation cascade. The HS fraction primarily potentiates ATIII, leading to the inhibition of Factor Xa (FXa), while the DS component enhances the activity of HCII, a specific inhibitor of thrombin (Factor IIa). This dual action results in a broad-spectrum antithrombotic profile with a favorable safety profile, distinguishing it from other glycosaminoglycan-based anticoagulants.
Introduction to this compound and its Components
This compound is a natural glycosaminoglycan (GAG) extracted from porcine intestinal mucosa. It is composed of two distinct fractions that are responsible for its multifaceted pharmacological activity[1][2][3]:
-
Heparan Sulfate (HS) Fraction (80%): This component is an electrophoretically fast-moving fraction with a low molecular weight of approximately 7,000 Da.[1] It shares structural similarities with heparin and is primarily responsible for the potentiation of antithrombin III.
-
Dermatan Sulfate (DS) Fraction (20%): This fraction has a higher molecular weight of around 25,000 Da and is the key to this compound's interaction with heparin cofactor II.[1]
This unique composition allows this compound to be orally bioavailable and to exhibit a prolonged half-life compared to unfractionated heparin (UFH), with a reduced impact on global coagulation parameters and a lower risk of bleeding[4][5].
Molecular Mechanisms of Action
The antithrombotic effect of this compound is the result of an additive, and possibly synergistic, interaction of its two components with endogenous coagulation inhibitors[4][6][7][8].
Interaction of the Heparan Sulfate Fraction with Antithrombin III
The HS component of this compound, like heparin, contains specific pentasaccharide sequences that bind to ATIII. This binding induces a conformational change in ATIII, which significantly accelerates its inhibitory activity, primarily against Factor Xa (FXa) and to a lesser extent, thrombin (Factor IIa)[9]. By inhibiting FXa, the this compound-ATIII complex effectively blocks the conversion of prothrombin to thrombin, a crucial step in the coagulation cascade.
Interaction of the Dermatan Sulfate Fraction with Heparin Cofactor II
The DS fraction of this compound potentiates the activity of HCII, a specific inhibitor of thrombin. The mechanism involves the formation of a ternary complex between DS, HCII, and thrombin. This interaction is distinct from the ATIII-mediated pathway and provides an additional layer of antithrombotic activity by directly targeting thrombin. The catalysis of thrombin inhibition by the DS-HCII complex is a key contributor to the overall antithrombotic effect of this compound[4][10].
The following diagram illustrates the dual mechanism of action of this compound in the context of the coagulation cascade:
Quantitative Data on this compound's Activity
The anticoagulant and antithrombotic activities of this compound and its components have been quantified using various in vitro assays. The following tables summarize key quantitative data.
Table 1: Inhibitory Activity of this compound and its Components
| Compound | Assay | IC50 (µg/mL) | Reference |
| This compound | Anti-Xa | 2.1 | [11] |
| Anti-IIa | 4.4 | [11] | |
| Anti-IIa | 0.10 | [7] | |
| Thrombin Generation (Peak Thrombin) | 2.65 | [11] | |
| Fast-Moving Heparin (FMH) | Anti-Xa | 1.1 | [11] |
| Anti-IIa | 2.3 | [11] | |
| Thrombin Generation (Peak Thrombin) | 0.5 | [11] | |
| Dermatan Sulfate (DS) | Anti-Xa | No activity | [11] |
| Thrombin Generation (Peak Thrombin) | >10 | [11] | |
| Unfractionated Heparin (UFH) | Anti-Xa | ~2.1 | [11] |
| Anti-IIa | ~2.3 | [11] | |
| Thrombin Generation (Peak Thrombin) | 1.55 | [11] |
Table 2: Kinetic Parameters of Heparan Sulfate and Heparin Interactions
| Interacting Molecules | Parameter | Value | Reference |
| High-affinity Heparan Sulfate & ATIII-Thrombin | Second-order rate constant (k) | 1.2 x 10⁹ M⁻¹min⁻¹ | [12] |
| High-affinity Heparan Sulfate & ATIII-Factor Xa | Second-order rate constant (k) | 1.2 x 10⁹ M⁻¹min⁻¹ | [12] |
| High-affinity Heparin & ATIII | Dissociation constant (Kd) | 7.2 ± 1.9 x 10⁻⁸ M | [13] |
| Heparan Sulfate (no affinity for ATIII) & Factor Xa:ATIII | Second-order rate constant (k₂) | 7 x 10⁷ M⁻¹min⁻¹ | [14] |
Experimental Protocols
The characterization of this compound's activity relies on a set of well-established hematological assays. Below are detailed methodologies for key experiments.
Chromogenic Anti-Factor Xa Assay
This assay measures the ability of the this compound-ATIII complex to inhibit Factor Xa.
Principle: this compound potentiates the inhibition of a known amount of excess FXa by ATIII present in the plasma sample. The residual FXa activity is then measured by its ability to cleave a chromogenic substrate, releasing a colored p-nitroaniline (pNA) group. The color intensity is inversely proportional to the anti-Xa activity of this compound in the sample.
Methodology:
-
Sample Preparation: Prepare dilutions of this compound in normal human plasma or a suitable buffer.
-
Incubation with ATIII: In a microplate well or cuvette, incubate the this compound sample with a source of ATIII (either endogenous in plasma or exogenous).
-
Addition of Factor Xa: Add a known excess amount of bovine Factor Xa (e.g., 1.25 IU/mL) to the mixture and incubate for a defined period (e.g., 2 minutes) at 37°C to allow for inhibition.[11]
-
Addition of Chromogenic Substrate: Add a chromogenic substrate specific for FXa (e.g., S-2222 at 1.0 mM) and incubate for another defined period (e.g., 2 minutes) at 37°C.[11]
-
Stopping the Reaction: Stop the reaction by adding an acid solution (e.g., 20% acetic acid).
-
Measurement: Read the absorbance at 405 nm.
-
Calculation: Determine the anti-Xa activity by comparing the absorbance to a standard curve generated with known concentrations of a heparin standard.
Chromogenic Anti-Factor IIa (Thrombin) Assay
This assay quantifies the ability of the this compound-HCII and this compound-ATIII complexes to inhibit thrombin.
Principle: this compound potentiates the inhibition of a known amount of excess thrombin by both ATIII and HCII in the plasma. The remaining active thrombin cleaves a specific chromogenic substrate, and the resulting color change is measured. The absorbance is inversely proportional to the anti-IIa activity.
Methodology:
-
Sample Preparation: Prepare dilutions of this compound in normal human plasma or plasma specifically depleted of ATIII or HCII to isolate the activity of each pathway.
-
Incubation with Cofactors: Incubate the this compound sample with plasma (containing ATIII and HCII) at 37°C.
-
Addition of Thrombin: Add a known excess amount of human thrombin (e.g., 5.0 U/mL) and incubate for a precise time (e.g., 2 minutes) at 37°C.[15]
-
Addition of Chromogenic Substrate: Add a thrombin-specific chromogenic substrate (e.g., S-2238 at 1.25 mM) and incubate for a defined period (e.g., 90 seconds) at 37°C.[15]
-
Stopping the Reaction: Stop the enzymatic reaction with an acid solution (e.g., 2% citric acid).[15]
-
Measurement: Measure the absorbance at 405 nm.
-
Calculation: Quantify the anti-IIa activity by referencing a standard curve prepared with a known heparin standard.
Preparation of Cofactor-Depleted Plasma
To dissect the individual contributions of the ATIII and HCII pathways, experiments are often conducted in plasma depleted of one of these cofactors.
-
Antithrombin III-Depleted Plasma: This can be prepared by passing normal human plasma through a heparin-Sepharose affinity column. ATIII binds to the heparin, and the eluate is ATIII-depleted plasma.
-
Heparin Cofactor II-Depleted Plasma: This is typically prepared by immunoaffinity chromatography, using antibodies specific for HCII to remove it from normal plasma. Alternatively, commercial sources of HCII-depleted plasma are available.
Conclusion
This compound's distinctive dual mechanism of action, targeting both Factor Xa and thrombin through the potentiation of antithrombin III and heparin cofactor II, respectively, underpins its broad-spectrum antithrombotic efficacy. The heparan sulfate and dermatan sulfate components act in concert to provide a multi-pronged inhibition of the coagulation cascade. This comprehensive technical guide has detailed the molecular interactions, provided key quantitative data on its activity, and outlined the fundamental experimental protocols for its characterization. A thorough understanding of these principles is crucial for researchers and drug development professionals working with this compound and in the broader field of anticoagulant therapy. Further research to elucidate the precise binding kinetics of this compound's components will continue to refine our understanding of this unique therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Respective role of antithrombin III and heparin cofactor II in the in vitro anticoagulant effect of heparin and of various sulphated polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of this compound in patients with peripheral vascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pharmacological actions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medigraphic.com [medigraphic.com]
- 7. dovepress.com [dovepress.com]
- 8. SMPDB [smpdb.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Additive thrombin inhibition by fast moving heparin and dermatan sulfate explains the anticoagulant effect of this compound, a natural mixture of glycosaminoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative Anticoagulant and Thrombin Generation Inhibitory Profile of Heparin, this compound and Its Components - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of a heparan sulphate with high affinity for antithrombin III upon inactivation of thrombin and coagulation factor Xa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Binding of high affinity heparin to antithrombin III. Stopped flow kinetic studies of the binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Heparan sulphate with no affinity for antithrombin III and the control of haemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aniara.com [aniara.com]
Sulodexide: A Technical Guide to its Historical Development and Chemical Composition
An In-depth Analysis for Researchers and Drug Development Professionals
Introduction
Sulodexide (B110003) is a highly purified mixture of glycosaminoglycans (GAGs) that has been in clinical use for several decades for the treatment of vascular diseases with thrombotic risk. Its unique composition and multi-target mechanism of action distinguish it from other antithrombotic agents. This technical guide provides a comprehensive overview of the historical development and detailed chemical composition of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Historical Development
The development of this compound originated in Italy, spearheaded by the pharmaceutical company Alfa Wassermann, now known as Alfasigma S.p.A.[1]. The foundational work for the extraction and preparation of this GAG mixture from porcine intestinal mucosa is described in a U.S. patent filed in the late 1970s[2].
Clinical investigations into the therapeutic potential of this compound began to appear in published literature in the 1980s, with a focus on its efficacy in various vascular pathologies[3]. Throughout the 1990s, further clinical trials were conducted, and patent applications were filed for specific indications, such as diabetic nephropathy, solidifying its therapeutic profile[4].
While this compound has been marketed extensively in Europe and other parts of the world for many years, a significant milestone in its global regulatory journey was its first approval in China in August 2003[5]. It is currently approved in over 30 countries for the treatment of venous and arterial diseases with thrombotic risk, as well as diabetic microangiopathies[4]. The drug continues to be evaluated in clinical trials for new indications, including a Phase III trial for Venous Thromboembolism, highlighting its ongoing relevance in vascular medicine[6].
Chemical Composition
This compound is a complex biological drug substance extracted from porcine intestinal mucosa. It is composed of two primary glycosaminoglycan components: a fast-moving heparin fraction, chemically identified as heparan sulfate (B86663), and dermatan sulfate[7]. The established ratio of these components is a critical aspect of its definition and therapeutic activity.
Quantitative Composition of this compound
| Component | Percentage of Mixture | Mean Molecular Weight (Da) | Key Structural Features |
| Heparan Sulfate (fast-moving heparin fraction) | 80% | ~7,000 | Predominantly composed of glucuronic acid linked to glucosamine[4][8][9] |
| Dermatan Sulfate | 20% | ~25,000 | Characterized by the presence of iduronic acid and N-acetylgalactosamine[4][8] |
The significant difference in the molecular weights of the two components is a key characteristic of this compound. The lower molecular weight of the heparan sulfate fraction is believed to contribute to its high oral bioavailability compared to unfractionated heparin[8].
While detailed quantitative data on the degree of sulfation is not extensively reported in all public literature, it is a critical parameter that influences the biological activity of glycosaminoglycans. The heparan sulfate in this compound is characterized as having a lower degree of sulfation than heparin. The differential sulfation patterns of the heparan sulfate and dermatan sulfate components contribute to their distinct biological activities and synergistic effects.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of methodologies from key studies that have been instrumental in characterizing the efficacy and mechanism of action of this compound.
The SURVET Study (this compound in Secondary Prevention of Recurrent Deep Vein Thrombosis)
The SURVET study was a pivotal, multicenter, multinational, randomized, double-blind, placebo-controlled trial.
-
Objective : To evaluate the efficacy and safety of this compound for the secondary prevention of recurrent venous thromboembolism (VTE).
-
Patient Population : 615 patients with a first-ever unprovoked VTE who had completed 3 to 12 months of oral anticoagulant treatment.
-
Intervention : Patients were randomized to receive either this compound 500 LSU (Lipase Reisensing Units) twice daily or a matching placebo for 2 years.
-
Primary Efficacy Outcome : Recurrence of symptomatic, objectively confirmed VTE (a composite of deep vein thrombosis and nonfatal or fatal pulmonary embolism).
-
Primary Safety Outcome : Major or clinically relevant nonmajor bleeding.
The Jason Study
The Jason study was another key multicenter, randomized, double-blind, placebo-controlled trial.
-
Objective : To assess the efficacy and safety of extended treatment with this compound in the secondary prevention of VTE recurrence in elderly patients.
-
Patient Population : 1450 elderly patients (≥75 years) who had completed at least 3 months of anticoagulation for a first VTE episode.
-
Intervention : The study involved different treatment arms, including this compound 500 LSU twice daily for 12 months.
-
Primary Efficacy Outcome : Composite of death for VTE and recurrent VTE.
-
Primary Safety Outcome : Occurrence of major bleeding.
Signaling Pathways and Mechanisms of Action
This compound exerts its therapeutic effects through a multi-faceted mechanism of action that involves interactions with various components of the coagulation cascade, fibrinolytic system, and the vascular endothelium.
Antithrombotic and Anticoagulant Effects
The two main components of this compound, heparan sulfate and dermatan sulfate, act on different pathways of the coagulation cascade.
Caption: Antithrombotic mechanism of this compound.
Profibrinolytic and Endothelial Protective Effects
This compound also influences the fibrinolytic system and has direct effects on the vascular endothelium.
Caption: Profibrinolytic and endothelial effects of this compound.
Conclusion
This compound is a well-established therapeutic agent with a rich history of development and a unique chemical composition that underpins its multifaceted mechanism of action. Its 80:20 ratio of heparan sulfate to dermatan sulfate provides a synergistic effect on the coagulation cascade, fibrinolytic system, and vascular endothelium. The extensive body of clinical research, including pivotal studies like SURVET and Jason, has solidified its role in the management of various vascular disorders. For researchers and drug development professionals, a thorough understanding of its historical context, chemical properties, and mechanisms of action is essential for exploring its full therapeutic potential and developing novel applications.
References
- 1. CN105891343A - Analysis and detection method for fine structures of components of this compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Glycosaminoglycan this compound modulates inflammatory pathways in chronic venous disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. Heparinoids Danaparoid and this compound as clinically used drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of this compound in patients with peripheral vascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and use of this compound in vascular diseases: implications for treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
Methodological & Application
protocol for Sulodexide administration in a mouse model of sepsis
Application Notes: Sulodexide (B110003) in Sepsis Mouse Models
Introduction
Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, leading to organ dysfunction.[1] A critical event in the pathophysiology of sepsis is the degradation of the endothelial glycocalyx, a carbohydrate-rich layer lining the vascular endothelium.[1][2] This damage increases vascular permeability, contributing to tissue edema, organ injury (particularly lung injury), and overall sepsis mortality.[2][3][4] this compound, a purified glycosaminoglycan (GAG) mixture composed of low-molecular-weight heparin (80%) and dermatan sulfate (B86663) (20%), has emerged as a potential therapeutic agent.[5][6][7] It is investigated for its ability to protect and restore the endothelial glycocalyx, thereby mitigating sepsis-induced endothelial dysfunction.[1][2]
Mechanism of Action
This compound exerts its protective effects in sepsis through several mechanisms:
-
Endothelial Glycocalyx Protection: The primary mechanism involves the preservation of the endothelial glycocalyx.[2] Sepsis triggers the shedding of key glycocalyx components, such as Syndecan-1 (SDC1).[1] this compound administration has been shown to inhibit SDC1 shedding, helping to maintain the integrity of this crucial endothelial layer.[1][2]
-
Regulation of Vascular Permeability: By protecting the glycocalyx, this compound helps maintain endothelial barrier function.[2] Its action is linked to the NF-κB/ZO-1 signaling pathway.[2][3] this compound prevents the sepsis-induced activation of NF-κB, a key transcription factor in inflammation, which in turn preserves the expression of the tight junction protein zonula occludens-1 (ZO-1).[2][8] This stabilization of tight junctions prevents the increase in vascular permeability associated with sepsis.[2][8]
-
Anti-inflammatory Properties: this compound possesses anti-inflammatory effects by inhibiting the activation and adhesion of leukocytes to the endothelium and reducing the release of inflammatory mediators.[5][9][10][11]
These actions collectively contribute to reduced lung injury, improved vascular integrity, and increased survival rates in preclinical mouse models of sepsis.[1][2][12]
Experimental Protocols
This section details the protocol for administering this compound in a mouse model of sepsis, based on established methodologies.[1][12]
Protocol 1: Intraperitoneal Administration of this compound in a Mouse Sepsis Model
1. Animal Model
-
Species: C57BL/6J Mice[12]
-
Sex: Male[12]
-
Weight: 20-25 g[12]
-
Acclimatization: House animals under standard laboratory conditions for at least one week prior to the experiment.
2. Induction of Sepsis
-
Method A: Lipopolysaccharide (LPS) Injection:
-
Method B: Cecal Ligation and Puncture (CLP):
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Perform a midline laparotomy to expose the cecum.
-
Ligate the cecum below the ileocecal valve.
-
Puncture the ligated cecum once or twice with a needle (e.g., 22-gauge).
-
Gently squeeze the cecum to extrude a small amount of fecal matter.
-
Return the cecum to the peritoneal cavity and close the abdominal incision in layers.
-
Provide postoperative analgesia and fluid resuscitation as per institutional guidelines.
-
3. This compound Preparation
-
Reconstitute lyophilized this compound in sterile 0.9% saline to a final concentration of 4 mg/mL.[12]
-
Vortex the solution briefly to ensure it is completely dissolved.[12]
4. Administration Protocol
-
Dosage: Administer a single dose of this compound at 40 mg/kg body weight.[1][2][12]
-
Route: Intraperitoneal (i.p.) injection.[12]
-
Timing:
-
Control Group: Administer an equivalent volume of sterile saline to the control group.
5. Outcome Measures and Monitoring
-
Survival Rate: Monitor animals for mortality at regular intervals (e.g., every 12 hours) for a specified period (e.g., 72 hours or longer).[1]
-
Organ Injury Assessment:
-
At a predetermined time point (e.g., 12 hours post-LPS or 24 hours post-CLP), euthanize a subset of mice.[1]
-
Collect lung tissue for histological evaluation (e.g., H&E staining) to assess for inflammation, edema, and cellular infiltration.[1]
-
Determine the lung wet-to-dry weight ratio as an indicator of pulmonary edema.[1][2]
-
-
Biomarker Analysis:
-
Vascular Permeability:
-
Assess vascular leakage using methods such as Evans blue dye extravasation into tissues like the lung.[12]
-
Data Presentation
Table 1: this compound Dosage and Administration in Preclinical Sepsis Models
| Animal Model | Species/Strain | Sepsis Induction | Route of Administration | Dosage | Treatment Schedule | Reference |
| Sepsis | C57BL/6J Mice | LPS or CLP | Intraperitoneal (i.p.) | 40 mg/kg | Single dose 2h before or 1h after induction | [1][2][12] |
| Acute Peritonitis | Wistar Rats | Endotoxin | Intramuscular (i.m.) | 10 mg/kg | Daily for 7 days prior to induction | [10] |
Table 2: Summary of Quantitative Outcomes of this compound Treatment in Mouse Sepsis Models
| Outcome Measure | Sepsis Model | This compound Dosage | Key Findings | Reference |
| Survival Rate | LPS-induced, CLP-induced | 40 mg/kg i.p. | Significantly increased survival rate. | [1][2][12] |
| Plasma Syndecan-1 (SDC1) | LPS-induced, CLP-induced | 40 mg/kg i.p. | Significantly decreased plasma levels of SDC1. | [1][2] |
| Lung Injury | LPS-induced, CLP-induced | 40 mg/kg i.p. | Alleviated lung injury, reduced lung wet-to-dry ratio. | [1][2] |
| Plasma IL-6 | LPS-induced, CLP-induced | 40 mg/kg i.p. | No significant reduction in IL-6 levels. | [1] |
| Plasma TNF-α | Endotoxin-induced Peritonitis (Rat) | 10 mg/kg i.m. | Reduced the increase in plasma TNF-α by 53%. | [10] |
Mandatory Visualization
Caption: this compound's protective mechanism in sepsis.
Caption: Experimental workflow for this compound in a mouse sepsis model.
References
- 1. This compound improves vascular permeability via glycocalyx remodelling in endothelial cells during sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound improves vascular permeability via glycocalyx remodelling in endothelial cells during sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. mims.com [mims.com]
- 7. Use of this compound for the treatment of disorders of peripheral microcirculation in patients with systemic sclerosis | Walecka | Acta Angiologica [journals.viamedica.pl]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. Anti-inflammatory effect of this compound during acute peritonitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and use of this compound in vascular diseases: implications for treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Note and Protocols for Measuring the Anti-inflammatory Effects of Sulodexide in Vitro
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting in vitro assays to measure the anti-inflammatory effects of Sulodexide (B110003). This compound is a highly purified glycosaminoglycan mixture with established antithrombotic and profibrinolytic properties, which has also been shown to exert significant anti-inflammatory effects.[1][2] These protocols are designed for use in research and drug development settings to evaluate the therapeutic potential of this compound in inflammatory conditions, particularly those involving endothelial dysfunction.
Introduction
Chronic inflammation is a key pathological feature of numerous cardiovascular and metabolic diseases. The vascular endothelium plays a crucial role in regulating inflammation. Endothelial dysfunction, characterized by an inflammatory phenotype, contributes to the progression of diseases like atherosclerosis, chronic venous disease, and diabetic complications.[3][4] this compound has emerged as a pleiotropic agent capable of counteracting inflammatory processes within the vasculature.[2][5] In vitro cell culture models provide a controlled environment to dissect the molecular mechanisms underlying this compound's anti-inflammatory action. The following protocols detail methods to assess the effects of this compound on key inflammatory markers and signaling pathways in relevant cell types.
Key Experimental Approaches
The primary in vitro models to assess the anti-inflammatory effects of this compound involve the use of cultured endothelial cells or macrophages. These cells are typically stimulated with a pro-inflammatory agent to induce an inflammatory response, which is then treated with this compound. Key readouts include the measurement of secreted inflammatory mediators and the analysis of intracellular signaling pathways.
A general workflow for these experiments is outlined below:
Caption: General experimental workflow for assessing the anti-inflammatory effects of this compound in vitro.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound from various in vitro studies.
Table 1: Effect of this compound on Inflammatory Mediator Release from Human Endothelial Cells
| Cell Type | Inflammatory Stimulus | Mediator | This compound Concentration | % Inhibition / Reduction | Reference |
| HUVECs | Spontaneous | Free Radicals | 0.5 LRU/mL | 32% | [6] |
| HUVECs | Spontaneous | MCP-1 | 0.5 LRU/mL | 60% | [6] |
| HUVECs | Spontaneous | IL-6 | 0.5 LRU/mL | 69% | [6] |
| HUVECs | High Glucose (30 mmol/L) | Free Radicals | Not Specified | Reverses increase | [6] |
| HUVECs | High Glucose (30 mmol/L) | MCP-1 | Not Specified | Reverses increase | [6] |
| HUVECs | High Glucose (30 mmol/L) | IL-6 | Not Specified | Reverses increase | [6] |
| Human Arterial Endothelial Cells | Atherosclerotic Serum (20%) | IL-6 Secretion | 0.5 LRU/mL | 27% | [3][7] |
| Human Arterial Endothelial Cells | Atherosclerotic Serum (20%) | VCAM-1 Secretion | 0.5 LRU/mL | 27% | [3][7] |
| Human Arterial Endothelial Cells | Atherosclerotic Serum (20%) | VWF Secretion | 0.5 LRU/mL | 25% | [3][7] |
| Human Arterial Endothelial Cells | Atherosclerotic Serum (20%) | IL-6 Gene Expression | 0.5 LRU/mL | 32% | [3][7] |
| Human Arterial Endothelial Cells | Atherosclerotic Serum (20%) | VCAM-1 Gene Expression | 0.5 LRU/mL | 20% | [3][7] |
| Human Arterial Endothelial Cells | Atherosclerotic Serum (20%) | VWF Gene Expression | 0.5 LRU/mL | 42% | [3][7] |
| HUVECs | Serum from CVD patients | IL-6 | Not Specified | Significantly less than control | [4][8][9] |
| HUVECs | Serum from CVD patients | MCP-1 | Not Specified | Significantly less than control | [4][8][9] |
| HUVECs | Serum from CVD patients | ICAM-1 | Not Specified | Significantly less than control | [4][8][9] |
LRU: Lipase Releasing Unit HUVECs: Human Umbilical Vein Endothelial Cells CVD: Chronic Venous Disease MCP-1: Monocyte Chemoattractant Protein-1 IL-6: Interleukin-6 ICAM-1: Intercellular Adhesion Molecule-1 VCAM-1: Vascular Cell Adhesion Molecule-1 VWF: Von Willebrand Factor
Table 2: Effect of this compound on Inflammatory Mediator Release from Human Macrophages
| Cell Type | Inflammatory Stimulus | Effect | Reference |
| Human Macrophages | Lipopolysaccharide (LPS) | Dose-dependent and dose-independent decrease in nearly all inflammatory cytokines, chemokines, and colony stimulating factors. | [1] |
Experimental Protocols
Protocol 1: Assessment of this compound's Effect on Cytokine Secretion from Endothelial Cells
This protocol details the procedure for measuring the inhibitory effect of this compound on the secretion of inflammatory cytokines (e.g., IL-6, MCP-1) from human endothelial cells stimulated with an inflammatory agent.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
This compound solution (in LRU/mL)
-
Inflammatory stimulus (e.g., Lipopolysaccharide (LPS), Tumor Necrosis Factor-alpha (TNF-α), high glucose, or serum from patients with vascular disease)
-
96-well cell culture plates
-
ELISA kits for target cytokines (e.g., human IL-6, human MCP-1)
-
Microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture HUVECs in Endothelial Cell Growth Medium supplemented with FBS and Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
When cells reach 80-90% confluency, detach them using Trypsin-EDTA.
-
Seed the cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
-
This compound Pre-treatment:
-
Prepare working solutions of this compound in cell culture medium at various concentrations (e.g., 0.125, 0.25, and 0.5 LRU/mL).[6]
-
Remove the old medium from the wells and add 100 µL of the this compound solutions or control medium (without this compound).
-
Incubate the plates for 2 hours at 37°C.
-
-
Inflammatory Stimulation:
-
Prepare the inflammatory stimulus at the desired concentration in cell culture medium.
-
Add the inflammatory stimulus to the wells. For experiments using patient serum, the medium can be supplemented with 5-20% serum.[3][7][8]
-
Include appropriate controls: unstimulated cells (negative control) and cells with the inflammatory stimulus but without this compound (positive control).
-
Incubate the plates for 24 hours at 37°C.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plates at 300 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the supernatant from each well and store at -80°C until analysis.
-
-
Cytokine Quantification (ELISA):
-
Quantify the concentration of the target cytokines (e.g., IL-6, MCP-1) in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on a standard curve.
-
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine secretion by this compound compared to the positive control.
-
Protocol 2: Analysis of NF-κB Signaling Pathway
This protocol describes how to assess the effect of this compound on the NF-κB signaling pathway, a key regulator of inflammation, by measuring the phosphorylation of the p65 subunit.
Materials:
-
Cultured cells (e.g., HUVECs)
-
6-well cell culture plates
-
This compound solution
-
Inflammatory stimulus (e.g., Heparinase III)[10]
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Western blot transfer system and membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-NF-κB p65, anti-total-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture, Seeding, and Treatment:
-
Follow steps 1-3 from Protocol 1, using 6-well plates and scaling up the volumes accordingly. A shorter incubation time with the inflammatory stimulus (e.g., 15-30 minutes) is often sufficient to observe signaling pathway activation.[10]
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add ice-cold cell lysis buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-NF-κB p65 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe for total NF-κB p65 and a loading control (e.g., β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-p65 signal to the total p65 signal to determine the extent of NF-κB activation.
-
Signaling Pathway Visualization
This compound is known to exert its anti-inflammatory effects in part by inhibiting the NF-κB signaling pathway.[11][12] This pathway is a central regulator of inflammatory gene expression.
Caption: this compound inhibits the NF-κB signaling pathway, a key regulator of inflammation.
Conclusion
The in vitro assays described in this application note provide robust and reproducible methods to evaluate the anti-inflammatory properties of this compound. By measuring the drug's impact on cytokine secretion and key inflammatory signaling pathways in relevant cell types, researchers can gain valuable insights into its mechanisms of action and therapeutic potential. The provided protocols and data serve as a comprehensive resource for scientists and drug development professionals working to further characterize the beneficial effects of this compound in inflammatory diseases.
References
- 1. This compound down-regulates the release of cytokines, chemokines, and leukocyte colony stimulating factors from human macrophages: role of glycosaminoglycans in inflammatory pathways of chronic venous disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycosaminoglycan this compound modulates inflammatory pathways in chronic venous disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Reduces the Proinflammatory Effect of Serum from Patients with Peripheral Artery Disease in Human Arterial Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound reduces the inflammatory reaction and senescence of endothelial cells in conditions involving chronic venous disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound suppresses inflammation in human endothelial cells and prevents glucose cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. This compound reduces the inflammatory reaction and senescence of endothelial cells in conditions involving chronic venous disease - International Angiology 2016 April;35(2):140-7 - Minerva Medica - Journals [minervamedica.it]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. This compound increases mRNA expression of glutathione-related genes in human umbilical endothelial cells exposed to oxygen-glucose deprivation [archivesofmedicalscience.com]
Sulodexide Preparation and Intraperitoneal Administration in Rodents: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sulodexide (B110003) is a highly purified glycosaminoglycan (GAG) complex extracted from porcine intestinal mucosa, composed of a fast-moving heparin fraction (80%) and dermatan sulfate (B86663) (20%)[1][2]. It is distinguished by its ability to be administered both parenterally and orally[2][3]. In preclinical rodent models, this compound is investigated for a variety of therapeutic applications, including diabetic nephropathy, sepsis, and retinal neovascularization, primarily due to its antithrombotic, profibrinolytic, anti-inflammatory, and endothelial-protective effects[4][5][6]. Intraperitoneal (IP) injection is a common administration route in these studies, allowing for systemic absorption. These notes provide detailed protocols for the preparation and IP administration of this compound in rodents.
Application Notes
Mechanism of Action
This compound's therapeutic effects are multifactorial:
-
Anti-inflammatory and Endothelial Protection: this compound restores the integrity of the endothelial glycocalyx, a crucial layer for vascular barrier function[5][8]. It reduces inflammation by inhibiting the expression of adhesion molecules and the subsequent recruitment of leukocytes to the endothelium[5][6].
-
Inhibition of Pathological Signaling: Studies have shown that this compound can inhibit the activity of heparanase-1, an enzyme implicated in diabetic nephropathy[1]. It also modulates key signaling pathways involved in angiogenesis and fibrosis, such as those mediated by Vascular Endothelial Growth Factor (VEGF), Transforming Growth Factor-beta 1 (TGF-β1), and Fibroblast Growth Factor 2 (FGF-2)[1][4][9].
Data Presentation: this compound Dosage in Rodent Models
The following table summarizes dosages and administration routes from various preclinical studies.
| Animal Model | Species/Strain | Route of Administration | Dosage | Duration of Treatment | Key Findings |
| Sepsis | C57BL/6J Mice | Intraperitoneal (i.p.) | 40 mg/kg | Single dose | Increased survival rate and restored endothelial glycocalyx[8]. |
| Oxygen-Induced Retinopathy | ICR Mice | Intraperitoneal (i.p.) | 5 mg/kg and 15 mg/kg | Once daily for 5 days | Significantly inhibited retinal neovascularization[4]. |
| Limb Ischemia-Reperfusion | C57BL/6 Male Rats | Intravenous (i.v.) | 10 mg/kg | Pretreatment | Ameliorated renal dysfunction[8][10]. |
| Peritoneal Fibrosis | Rats | Intraperitoneal (i.p.) | 20 mg/kg | Once daily for 8 weeks | Prevented peritoneal fibrosis by downregulating TGF-β1[9]. |
| Acute Peritonitis | Wistar Rats | Intramuscular (i.m.) | 10 mg/kg/day | 7 days | Reduced intraperitoneal and vascular inflammatory response[11]. |
| Balloon-Injury Carotid Artery | Rat | Intraperitoneal (i.p.) | 2 mg/kg/day | 7 days | Reconstructed endothelial glycocalyx[8]. |
| Type I Diabetic Nephropathy | C57BL/6 Mice | Oral (p.o.) | 1 mg/kg/day | 12 weeks | Significantly improved proteinuria and renal function[8][12]. |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Injection
This protocol describes the reconstitution of lyophilized this compound for administration.
Materials:
-
Lyophilized this compound powder
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile vials
-
Vortex mixer
-
Sterile syringes and needles
-
0.22 µm syringe filter (recommended)
Procedure:
-
Calculate Required Concentration: Determine the final concentration needed based on the desired dosage (mg/kg) and the maximum injection volume for the animal model (e.g., typically <10 ml/kg for mice and rats)[13]. A common concentration used is 4 mg/mL[8].
-
Reconstitution: Aseptically add the calculated volume of sterile saline to the vial containing the lyophilized this compound powder to achieve the desired final concentration.
-
Dissolution: Vortex the vial briefly but thoroughly to ensure the powder is completely dissolved[8]. The resulting solution should be clear and free of particulates.
-
Sterile Filtration (Optional but Recommended): To ensure sterility, filter the reconstituted solution through a 0.22 µm syringe filter into a new sterile vial[14].
-
Storage: Store the prepared solution according to the manufacturer's instructions, typically refrigerated, and use within the recommended time frame to ensure stability. Before administration, it is recommended to warm the solution to room or body temperature to avoid animal discomfort[13][15].
Protocol 2: General Intraperitoneal (IP) Injection Procedure in Rodents
This protocol provides a standardized method for performing IP injections in mice and rats, synthesized from institutional guidelines[13][14][15].
Materials:
-
Prepared this compound solution
-
Appropriately sized sterile syringe (e.g., 1 mL)
-
Appropriately sized sterile needle (e.g., 25-27 G for mice, 23-25 G for rats)[13]
-
Disinfectant (e.g., 70% alcohol or chlorhexidine)
-
Gauze or cotton swabs
Procedure:
-
Animal Restraint:
-
Mouse: Gently restrain the mouse by grasping the loose skin over the shoulders and neck. The "three-finger" restraint method is recommended. Secure the tail to minimize lower body movement[15].
-
Rat: A two-person technique is preferred. One person restrains the rat with its head between the index and middle fingers, wrapping the remaining fingers around the thorax, while holding the rear feet and tail. The second person performs the injection[13].
-
-
Positioning: Tilt the restrained animal so its head is pointing downwards at an angle. This allows gravity to move the abdominal organs away from the injection site, minimizing the risk of injury[14].
-
Identify Injection Site: The target site for IP injection is the lower right or left quadrant of the abdomen. This location helps to avoid puncturing the cecum, urinary bladder, or liver[13][15]. If daily injections are required, alternate between the right and left sides[13].
-
Disinfection: Wipe the injection site with an alcohol or chlorhexidine (B1668724) swab[15].
-
Injection:
-
Insert the needle, bevel up, at a 30-45° angle into the identified lower abdominal quadrant[13].
-
Gently aspirate by pulling back the plunger to check for the presence of blood (indicating vessel puncture) or urine (bladder puncture). If either appears, withdraw the needle and repeat the procedure at a different site with a new sterile needle[14].
-
If no fluid is aspirated, slowly and steadily inject the calculated volume of the this compound solution.
-
-
Withdrawal and Monitoring:
-
Withdraw the needle smoothly and return the animal to its cage.
-
Observe the animal for a few minutes post-injection for any signs of distress, bleeding at the injection site, or adverse reactions[13].
-
Visualizations: Workflows and Signaling Pathways
Caption: Workflow for preparing and administering this compound via IP injection.
Caption: this compound's multifaceted mechanism of action on key biological pathways.
References
- 1. A new mechanism of action of this compound in diabetic nephropathy: inhibits heparanase-1 and prevents FGF-2-induced renal epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and use of this compound in vascular diseases: implications for treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits retinal neovascularization in a mouse model of oxygen-induced retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. dovepress.com [dovepress.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound Prevents Peritoneal Fibrosis by Downregulating the Expression of TGF-β1 and Its Signaling Pathway Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound pretreatment attenuates renal ischemia-reperfusion injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory effect of this compound during acute peritonitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Decreases Albuminuria and Regulates Matrix Protein Accumulation in C57BL/6 Mice with Streptozotocin-Induced Type I Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. dsv.ulaval.ca [dsv.ulaval.ca]
- 15. uac.arizona.edu [uac.arizona.edu]
Using Sulodexide to Study Vascular Permeability in HUVEC Monolayers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The vascular endothelium forms a critical semi-permeable barrier that regulates the passage of fluids, solutes, and cells between the blood and surrounding tissues. A key component governing this barrier function is the endothelial glycocalyx, a carbohydrate-rich layer on the luminal surface of endothelial cells.[1][2] Damage to the glycocalyx can lead to increased vascular permeability, a hallmark of various pathological conditions, including inflammation, sepsis, and diabetes.[3][4] Human Umbilical Vein Endothelial Cells (HUVECs) cultured as a monolayer on permeable supports are a widely used in-vitro model to study the integrity and permeability of the endothelial barrier.[5][6]
Sulodexide (B110003), a highly purified glycosaminoglycan mixture, has demonstrated protective effects on the vascular endothelium.[7][8] It is known to restore the endothelial glycocalyx, thereby enhancing endothelial barrier function and reducing vascular permeability.[9][10] These application notes provide detailed protocols for utilizing this compound in a HUVEC monolayer model to investigate its effects on vascular permeability, focusing on permeability assays and the underlying signaling pathways.
Mechanism of Action: this compound's Role in Endothelial Barrier Integrity
This compound enhances endothelial barrier function primarily by preserving the endothelial glycocalyx and modulating key signaling pathways that regulate cell-cell junctions. In models of endothelial damage, such as those induced by sepsis or enzymatic degradation with heparinase III, the glycocalyx component Syndecan-1 (SDC1) is shed from the cell surface, leading to compromised barrier integrity.[3][9][11]
This compound administration has been shown to inhibit this SDC1 shedding.[3][9][10] Mechanistically, this protective effect is linked to the inhibition of the NF-κB signaling pathway.[3][12] Glycocalyx damage can activate NF-κB, which in turn leads to the downregulation of essential tight junction proteins like Zonula occludens-1 (ZO-1).[3][9] By preventing NF-κB activation, this compound treatment prevents the loss of ZO-1 and promotes the maintenance of tight junction integrity, ultimately preventing the increase in endothelial permeability.[3][9][11]
Caption: this compound's mechanism in preserving endothelial barrier function.
Experimental Workflow Overview
The general workflow for studying the effect of this compound on HUVEC permeability involves establishing a confluent cell monolayer, inducing a state of hyperpermeability, treating with this compound, and subsequently measuring the barrier function using biophysical or biochemical assays.
Caption: Step-by-step workflow for assessing this compound's effects.
Experimental Protocols
Protocol 1: HUVEC Monolayer Culture on Permeable Supports
This protocol describes the establishment of a HUVEC monolayer on Transwell® permeable supports, a critical first step for in-vitro permeability studies.[5]
-
Prepare Supports: Coat Transwell® inserts (e.g., 0.4 µm pore size for 24-well plates) with a suitable extracellular matrix protein like Type I Collagen (70 µg/mL) for 1 hour at room temperature.[6] Wash inserts with sterile phosphate-buffered saline (PBS) to remove excess coating solution.
-
Cell Seeding: Trypsinize a sub-confluent flask of HUVECs (passage 2-4 recommended). Resuspend cells in complete endothelial cell growth medium. Seed HUVECs onto the prepared inserts at a density of 1-2 x 10⁵ cells per insert for a 24-well plate format.[6][13]
-
Culture: Add complete medium to the top (apical) and bottom (basolateral) chambers. Culture the cells for approximately 72 hours at 37°C in a 5% CO₂ incubator, or until a confluent monolayer is formed. Confluency can be confirmed by microscopy or by monitoring Transendothelial Electrical Resistance (TEER) daily.[5][14]
Protocol 2: Induction of Hyperpermeability and this compound Treatment
This protocol details how to induce a controlled increase in permeability and apply this compound treatment. Heparinase III is used here as an example to specifically degrade the glycocalyx.[3][9]
-
Control Groups: Designate wells for:
-
Negative Control (medium only)
-
Inducer Control (Heparinase III only)
-
This compound Control (this compound only)
-
Experimental Group (this compound + Heparinase III)
-
-
This compound Pre-treatment: For the this compound Control and Experimental groups, replace the medium in the apical chamber with fresh medium containing this compound at a final concentration of 30 LSU/mL.[3][9] Incubate for 2 hours at 37°C.
-
Induce Permeability: For the Inducer Control and Experimental groups, add Heparinase III to the apical chamber at a final concentration of 15 mU/mL.[3][9] Incubate for the desired time period (e.g., 2 to 8 hours) before proceeding to permeability assessment.
Protocol 3: Measurement of Vascular Permeability
Barrier function can be assessed using two primary methods: TEER for real-time, non-invasive measurement, and tracer molecule flux for an endpoint quantification of paracellular transport.[14]
Method A: Transendothelial Electrical Resistance (TEER) [15][16]
-
Equipment: Use a voltohmmeter equipped with "chopstick" electrodes (e.g., EVOM™).
-
Equilibration: Allow plates to equilibrate to room temperature for 15-20 minutes before measurement to ensure stable readings.
-
Measurement: Sterilize electrodes with 70% ethanol (B145695) and rinse with sterile PBS. Place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber. Record the resistance (Ω).
-
Calculation: Calculate the TEER value (Ω·cm²) by subtracting the resistance of a blank, cell-free insert from the resistance of the cell monolayer and then multiplying by the surface area of the insert. A decrease in TEER corresponds to an increase in permeability.
Method B: FITC-Dextran Permeability Assay [5]
-
Preparation: After the treatment period (Protocol 2), carefully remove the medium from the apical chamber.
-
Add Tracer: Add medium containing 1 mg/mL of 40 kDa FITC-dextran to the apical chamber.
-
Incubation: Incubate the plate for a defined period (e.g., 4 hours) at 37°C.[5]
-
Sample Collection: Collect a sample from the basolateral chamber.
-
Quantification: Measure the fluorescence intensity of the basolateral sample using a fluorescence plate reader (Excitation/Emission ≈ 490/520 nm). An increase in fluorescence in the basolateral chamber indicates higher permeability.
Protocol 4: Western Blot Analysis for Key Proteins
This protocol is for assessing changes in the expression of tight junction (ZO-1) and signaling (NF-κB) proteins.[3][9]
-
Cell Lysis: After the experiment, wash the HUVEC monolayers on the inserts twice with ice-cold PBS. Add RIPA lysis buffer with protease and phosphatase inhibitors and incubate on ice to lyse the cells.
-
Protein Quantification: Scrape the cell lysate, collect it, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Denature protein samples and load equal amounts onto an SDS-polyacrylamide gel. Perform electrophoresis and subsequently transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-ZO-1, anti-p-p65 NF-κB, anti-total p65 NF-κB, and a loading control like β-actin).
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system. Densitometry analysis is used for quantification.
Data Presentation: Expected Outcomes
The following tables summarize the anticipated quantitative results from the experiments described above.
Table 1: Representative TEER Measurements
| Treatment Group | Normalized TEER (% of Control) | Interpretation |
|---|---|---|
| Control | 100% | Baseline barrier integrity |
| Heparinase III (15 mU/mL) | ~60% | Increased permeability |
| This compound (30 LSU/mL) | ~110% | Enhanced barrier integrity |
| this compound + Heparinase III | ~95% | this compound prevents permeability increase |
Table 2: Representative FITC-Dextran (40 kDa) Flux
| Treatment Group | Relative Fluorescence Units (RFU) | Interpretation |
|---|---|---|
| Control | 1.0 | Baseline permeability |
| Heparinase III (15 mU/mL) | ~2.5 | Increased permeability |
| This compound (30 LSU/mL) | ~0.9 | No significant change from baseline |
| this compound + Heparinase III | ~1.2 | this compound attenuates permeability increase |
Table 3: Expected Changes in Protein Expression (Relative Densitometry)
| Treatment Group | p-p65 NF-κB / Total p65 | ZO-1 / Loading Control |
|---|---|---|
| Control | 1.0 | 1.0 |
| Heparinase III (15 mU/mL) | ↑ (~2.0) | ↓ (~0.5) |
| This compound (30 LSU/mL) | ~1.0 | ~1.0 |
| this compound + Heparinase III | ↓ (~1.1 vs Hep III) | ↑ (~0.9 vs Hep III) |
References
- 1. This compound Inhibits Arterial Contraction via the Endothelium-Dependent Nitric Oxide Pathway [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound improves vascular permeability via glycocalyx remodelling in endothelial cells during sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound on endothelial glycocalyx and vascular permeability in patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Experimental Workflow for Studying Barrier Integrity, Permeability, and Tight Junction Composition and Localization in a Single Endothelial Cell Monolayer: Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 6. corning.com [corning.com]
- 7. europeanreview.org [europeanreview.org]
- 8. This compound counteracts endothelial dysfunction induced by metabolic or non-metabolic stresses through activation of the autophagic program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | this compound improves vascular permeability via glycocalyx remodelling in endothelial cells during sepsis [frontiersin.org]
- 11. This compound improves vascular permeability via glycocalyx remodelling in endothelial cells during sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. wpiinc.com [wpiinc.com]
- 15. High precision measurement of electrical resistance across endothelial cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rarediseasesjournal.com [rarediseasesjournal.com]
Application Notes and Protocols for Sulodexide Testing in Animal Models of Chronic Venous Insufficiency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Venous Insufficiency (CVI) is a prevalent condition characterized by venous hypertension, typically in the lower limbs, resulting from venous valve incompetence and/or obstruction of venous outflow. The pathophysiology involves a cascade of events including endothelial dysfunction, inflammation, and remodeling of the extracellular matrix. Sulodexide (B110003), a purified glycosaminoglycan mixture, has shown therapeutic potential due to its pleiotropic effects, including anti-inflammatory, profibrinolytic, and endothelial-protective actions.[1][2][3][4] Preclinical evaluation of this compound in relevant animal models is a critical step in understanding its mechanism of action and therapeutic efficacy.
This document provides detailed application notes and protocols for utilizing a common rat model of CVI to test the effects of this compound.
Animal Model: Rat Femoral Vein Ligation for CVI Induction
A widely used and effective method to induce chronic venous hypertension and simulate CVI in rodents is the surgical ligation of the femoral vein.[5][6] This procedure obstructs venous outflow, leading to sustained venous hypertension in the hindlimb, which in turn recapitulates key pathological features of human CVI, such as edema, inflammation, and tissue remodeling.
Application Note 1: Protocol for CVI Induction in Rats
Objective: To create a reliable and reproducible model of chronic venous insufficiency in rats via unilateral femoral vein ligation.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthetic (e.g., Ketamine/Xylazine cocktail, or Isoflurane)
-
Surgical board or platform
-
Surgical microscope or loupes
-
Fine surgical instruments (scissors, forceps, needle holders)
-
Suture material (e.g., 4-0 or 5-0 silk)
-
Antiseptic solution (e.g., povidone-iodine)
-
Sterile gauze
-
Post-operative analgesic (e.g., Buprenorphine)
Protocol:
-
Animal Preparation: Acclimatize animals to the housing facility for at least one week prior to the procedure. Fast the animals overnight before surgery but allow free access to water.
-
Anesthesia and Surgical Site Preparation: Anesthetize the rat using an approved protocol. Once the animal is fully anesthetized (confirmed by lack of pedal withdrawal reflex), shave the inguinal region of the chosen hindlimb. Clean the surgical site with an antiseptic solution.
-
Surgical Procedure:
-
Make a longitudinal incision (approximately 2 cm) in the inguinal region to expose the femoral vessels.
-
Using blunt dissection under magnification, carefully separate the femoral vein from the adjacent femoral artery and nerve to avoid damage.[7]
-
Pass two ligatures (e.g., 4-0 silk) around the exposed femoral vein.
-
Tightly tie the ligatures to achieve complete and permanent occlusion of the vein. The ligations should be placed distal to the inguinal ligament.
-
The contralateral limb can serve as a sham-operated control, where the femoral vein is exposed but not ligated.
-
-
Wound Closure: Close the skin incision using appropriate suture material.
-
Post-Operative Care: Administer analgesics as per institutional guidelines. Monitor the animals for signs of pain, distress, or infection. House the animals individually to prevent injury to the surgical site. The development of CVI signs, such as hindlimb edema, will become apparent in the days following the surgery.
Application Note 2: Protocol for this compound Administration
Objective: To outline the procedure for treating CVI-induced rats with this compound to evaluate its therapeutic effects.
Materials:
-
This compound (pharmaceutical grade)
-
Sterile saline (0.9% NaCl) for reconstitution/dilution
-
Syringes and needles for administration (appropriate gauge for the chosen route)
Protocol:
-
Grouping and Treatment Initiation: After CVI induction, randomly assign animals to different experimental groups (e.g., Sham, CVI + Vehicle, CVI + this compound). Treatment can be initiated 24 hours post-surgery or after a longer period to model a more chronic condition.
-
This compound Preparation: Prepare this compound solution according to the manufacturer's instructions. A common vehicle is sterile saline.
-
Dosage and Administration:
-
Route of Administration: Intramuscular (IM) or subcutaneous (SC) injections are common in preclinical studies to ensure high bioavailability.[8] Oral administration is also feasible but may require higher doses to account for lower bioavailability.[9]
-
Dosage: Effective doses in rodent models for vascular indications typically range from 1-4 mg/kg/day.[8] A dose-response study is recommended to determine the optimal dose for the specific experimental goals.
-
Frequency: Once-daily administration is generally sufficient.
-
Duration: Treatment duration can vary from one week to several weeks, depending on the endpoints being investigated. A common duration for CVI models is 2 to 4 weeks.[8]
-
-
Control Group: The vehicle control group should receive an equivalent volume of sterile saline via the same administration route and schedule.
Experimental Workflow and Outcome Measures
The efficacy of this compound is assessed through various functional, biochemical, and histological endpoints.
Experimental Workflow Diagram
Key Outcome Measures
-
Hindlimb Edema:
-
Method: Limb volume can be accurately measured using a plethysmometer or by calculating volume based on displaced liquid weight.[10][11] Measurements should be taken for both the CVI-induced limb and the contralateral control limb at baseline and at regular intervals (e.g., weekly).
-
Data: The increase in limb volume serves as a quantitative measure of edema.
-
-
Histological Assessment of Skin and Vein Tissue:
-
Method: At the end of the study, collect skin and femoral vein tissue from the affected area. Fix tissues in formalin, embed in paraffin, and section for staining.[1][12]
-
Staining: Use Hematoxylin and Eosin (H&E) to assess general morphology, inflammatory cell infiltration, and dermal thickness. Masson's trichrome stain can be used to evaluate collagen deposition and fibrosis.
-
Analysis: Semi-quantitative scoring by a blinded pathologist is used to assess the degree of inflammation, epidermal thickness, and collagen organization.
-
-
Biochemical Markers of Inflammation and Matrix Remodeling:
-
Method: Collect tissue (skin, vein) and/or plasma samples. Tissue can be homogenized to extract proteins. Levels of specific biomarkers can be quantified using ELISA or Western Blot.
-
Key Markers:
-
Matrix Metalloproteinases (MMP-2, MMP-9): These enzymes are involved in extracellular matrix degradation and are upregulated in CVI.[10][13] this compound has been shown to reduce their levels and activity.[10][13][14][15]
-
Adhesion Molecules (ICAM-1): Intercellular Adhesion Molecule-1 is expressed on endothelial cells and facilitates leukocyte adhesion, a key step in the inflammatory response of CVI. This compound may reduce its expression.[11][16][17]
-
-
Data Presentation
The following tables summarize representative quantitative data on the effects of this compound on key CVI-related biomarkers, primarily derived from an ex vivo rat vein model which simulates the effects of venous hypertension.[10][13]
Table 1: Effect of this compound on Matrix Metalloproteinase (MMP) Levels in Rat Vein Tissue
| Parameter | Condition | Vehicle Control (Relative Units) | This compound Treatment (Relative Units) | Percent Change |
|---|---|---|---|---|
| MMP-2 Activity | Protracted Stretch | 1.5 ± 0.1 | 1.0 ± 0.05 | ↓ 33% |
| MMP-9 Activity | Protracted Stretch | 1.8 ± 0.2 | 1.1 ± 0.1 | ↓ 39% |
Data are presented as mean ± SEM, adapted from an ex vivo model using rat inferior vena cava subjected to protracted stretch to mimic venous hypertension.[10][13] this compound treatment was applied directly to the tissue bath.
Table 2: Expected Qualitative Outcomes in a Rat Femoral Ligation CVI Model
| Outcome Measure | CVI + Vehicle Group | CVI + this compound Group |
|---|---|---|
| Hindlimb Edema | Significant and sustained increase in limb volume. | Attenuated increase in limb volume compared to vehicle. |
| Skin Histology (H&E) | Increased dermal thickness, significant inflammatory cell (leukocyte) infiltration, epidermal hyperplasia. | Reduced inflammatory infiltrate and dermal thickness. |
| ICAM-1 Expression | Upregulated expression in venous endothelium. | Downregulated expression compared to vehicle. |
This compound's Mechanism of Action: Signaling Pathways
This compound exerts its therapeutic effects by targeting multiple components of the CVI pathophysiology. The primary mechanisms include restoring the endothelial glycocalyx, reducing leukocyte adhesion and activation, and inhibiting matrix metalloproteinases.
By restoring the integrity of the endothelial glycocalyx, this compound reduces endothelial activation.[3] This leads to decreased expression of adhesion molecules like ICAM-1, which in turn limits the adhesion and transmigration of leukocytes into the surrounding tissue, thereby dampening the chronic inflammatory response.[11][17] Furthermore, this compound directly inhibits the activity and secretion of MMP-9, a key enzyme responsible for the degradation of the extracellular matrix, which helps preserve the structural integrity of the vein wall and valves.[12][14][15]
References
- 1. Review paper The role of this compound in chronic venous insufficiency [termedia.pl]
- 2. This compound in venous disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 5. Femoral vein ligation increases bone mass in the hindlimb suspended rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Haemodynamic changes in the rat femur and tibia following femoral vein ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Review paper The role of this compound in chronic venous insufficiency [termedia.pl]
- 10. This compound Improves Contraction and Decreases Matrix Metalloproteinase-2 and -9 in Veins Under Prolonged Stretch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. termedia.pl [termedia.pl]
- 12. researchgate.net [researchgate.net]
- 13. This compound Improves Contraction and Decreases Matrix Metalloproteinase-2 and -9 in Veins under Prolonged Stretch - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glycosaminoglycan this compound inhibition of MMP-9 gelatinase secretion and activity: possible pharmacological role against collagen degradation in vascular chronic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound reduces the inflammatory reaction and senescence of endothelial cells in conditions involving chronic venous disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound for the Symptoms and Signs of Chronic Venous Disease: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantifying Endothelial Glycocalyx Shedding in Response to Sulodexide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The endothelial glycocalyx is a carbohydrate-rich layer lining the luminal surface of blood vessels, playing a crucial role in vascular homeostasis. Its degradation, or shedding, is implicated in the pathogenesis of numerous cardiovascular and inflammatory diseases. Sulodexide (B110003), a highly purified mixture of glycosaminoglycans, has demonstrated potential in restoring the integrity of the endothelial glycocalyx. These application notes provide detailed protocols for quantifying the shedding of key glycocalyx components—syndecan-1, heparan sulfate (B86663), and hyaluronic acid—in response to this compound treatment. The provided methodologies are essential for preclinical and clinical research aimed at evaluating the efficacy of this compound and other glycocalyx-targeting therapeutics.
Data Presentation: Quantitative Effects of this compound on Glycocalyx Shedding
The following tables summarize quantitative data from studies investigating the impact of this compound on endothelial glycocalyx components.
Table 1: Effect of this compound on Glycocalyx Dimensions and Hyaluronan Catabolism in Type 2 Diabetes Patients [1][2]
| Parameter | Baseline (Type 2 Diabetes) | After 2 Months this compound (200 mg/day) | Control Group (Baseline) | p-value (Baseline vs. Post-treatment) |
| Sublingual Glycocalyx Dimension (μm) | 0.64 [0.57-0.75] | 0.93 [0.83-0.99] | 0.78 [0.71-0.85] | < 0.05 |
| Retinal Glycocalyx Dimension (μm) | 5.38 [4.88-6.59] | 5.88 [5.33-6.26] | 8.89 [4.74-11.84] | < 0.05 |
| Plasma Hyaluronan (ng/ml) | 137 ± 29 | Not Reported | 81 ± 8 | < 0.05 (vs. Control) |
| Plasma Hyaluronidase (U/ml) | 78 ± 4 | 72 ± 2 | 67 ± 2 | < 0.05 |
Data are presented as median [interquartile range] or mean ± standard deviation.
Table 2: Effect of this compound on Glycocalyx Shedding Markers in a Murine Sepsis Model [3]
| Parameter | Sepsis Model (Control) | Sepsis Model + this compound (40 mg/kg) | p-value |
| Plasma Syndecan-1 (SDC1) Levels | Elevated | Decreased | < 0.05 |
This table summarizes the reported trend. Specific quantitative values were not provided in the abstract.
Experimental Protocols
Detailed methodologies for the quantification of key endothelial glycocalyx shedding markers are provided below. These protocols are based on commonly used immunoassays and can be adapted for various biological samples.
Protocol 1: Quantification of Syndecan-1 in Serum/Plasma using ELISA
Principle: This protocol is based on a sandwich enzyme-linked immunosorbent assay (ELISA). A capture antibody specific for syndecan-1 is pre-coated onto a microplate. Samples and standards are added, and any syndecan-1 present is bound by the immobilized antibody. A biotinylated detection antibody specific for syndecan-1 is then added, followed by an avidin-horseradish peroxidase (HRP) conjugate. A substrate solution is added, and the color development is proportional to the amount of syndecan-1.[4]
Materials:
-
Human Syndecan-1 (SDC1/CD138) ELISA Kit (e.g., Invitrogen, Thermo Fisher Scientific)[4]
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Wash buffer (typically provided in the kit)
-
Stop solution (typically provided in the kit)
-
Serum or plasma samples, cell culture supernatants
Procedure:
-
Sample Collection and Preparation:
-
Collect whole blood and prepare serum by allowing it to clot for 2 hours at room temperature, followed by centrifugation at 1,000 x g for 20 minutes.[5]
-
For plasma, collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuge at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection.[5][6]
-
Store samples at -80°C if not assayed immediately. Avoid repeated freeze-thaw cycles.[5][6]
-
-
Assay Protocol (follow kit manufacturer's instructions):
-
Prepare all reagents, standards, and samples as directed in the kit manual.
-
Add standards and samples to the appropriate wells of the pre-coated microplate and incubate.
-
Wash the wells to remove unbound substances.
-
Add the biotinylated detection antibody and incubate.
-
Wash the wells.
-
Add the avidin-HRP conjugate and incubate.
-
Wash the wells.
-
Add the substrate solution and incubate in the dark.
-
Add the stop solution to terminate the reaction.
-
Measure the optical density at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.
-
Determine the concentration of syndecan-1 in the samples by interpolating their mean absorbance values from the standard curve.
-
Protocol 2: Quantification of Heparan Sulfate in Serum/Plasma using ELISA
Principle: This assay employs a quantitative sandwich ELISA technique. A microplate is pre-coated with an antibody specific for heparan sulfate (HS). Standards and samples are pipetted into the wells, and HS present in the sample is bound by the immobilized antibody. A biotin-conjugated antibody specific for HS is then added, followed by an avidin-HRP conjugate. A substrate solution is added, and the color intensity, which is proportional to the HS concentration, is measured.[5][7]
Materials:
-
Heparan Sulfate (HS) ELISA Kit (e.g., AFG Scientific, AMSBIO)[5][6]
-
Microplate reader
-
Pipettes and pipette tips
-
Wash buffer
-
Stop solution
-
Serum or plasma samples
Procedure:
-
Sample Preparation: Prepare serum or plasma samples as described in Protocol 1.
-
Assay Protocol (follow kit manufacturer's instructions):
-
Prepare reagents and standards as per the kit manual.
-
Add 50 µL of standard or sample to each well.[5]
-
Immediately add 50 µL of biotinylated detection antibody to each well.[6] Incubate for 45-60 minutes at 37°C.[5][6]
-
Aspirate and wash the wells 3 times with 200 µL of wash buffer per well.[5]
-
Add 100 µL of Streptavidin-HRP working solution to each well and incubate for 30-60 minutes at 37°C.[5]
-
Aspirate and wash the wells 5 times.
-
Add 90-100 µL of TMB substrate solution and incubate for 10-20 minutes at 37°C in the dark.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 10 minutes.
-
-
Data Analysis: Calculate the concentration of heparan sulfate in samples by comparing their optical density to the standard curve, similar to Protocol 1.
Protocol 3: Quantification of Hyaluronic Acid in Serum/Plasma
Principle: Hyaluronic acid (HA) can be quantified using various methods, including competitive ELISA or turbidimetric assays.[8][9][10] The competitive ELISA involves HA in the sample competing with a fixed amount of HA coated on the plate for binding to a limited amount of HA binding protein (HABP).[10] The turbidimetric assay is based on the formation of an insoluble complex between HA and a specific binding protein, leading to an increase in turbidity that is proportional to the HA concentration.[8][9]
Method 3A: Competitive ELISA
Materials:
-
Hyaluronic Acid ELISA Kit (competitive format, e.g., Echelon Biosciences K-1200)[10]
-
Microplate reader
-
Pipettes and pipette tips
-
Wash buffer
-
Stop solution
-
Serum or plasma samples
Procedure:
-
Sample Preparation: Prepare serum or plasma as described in Protocol 1.
-
Assay Protocol (follow kit manufacturer's instructions):
-
Add standards and samples to the HA-coated microplate wells.
-
Add the HA detector (HABP) solution and incubate.
-
Wash the wells to remove unbound reagents.
-
Add a secondary antibody-enzyme conjugate and incubate.
-
Wash the wells.
-
Add the substrate solution and incubate.
-
Add the stop solution.
-
Measure the absorbance. The signal is inversely proportional to the amount of HA in the sample.[10]
-
-
Data Analysis: Generate a standard curve and determine the HA concentration in the samples.
Method 3B: Turbidimetric Assay
Materials:
-
Hyaluronic Acid Latex Turbidimetric Assay Kit (e.g., FUJIFILM Wako)[8]
-
Clinical chemistry analyzer or spectrophotometer
-
Pipettes and pipette tips
-
Serum or plasma samples
Procedure:
-
Sample Preparation: Prepare serum or plasma as described in Protocol 1.
-
Assay Protocol (follow kit manufacturer's instructions):
-
Mix the sample with a solution containing hyaluronic acid binding protein (HABP).[8]
-
Add latex particles coated with an anti-HABP antibody. This leads to the formation of an insoluble aggregate.[8]
-
Measure the increase in turbidity of the solution using a clinical chemistry analyzer or spectrophotometer.[8]
-
-
Data Analysis: The degree of turbidity is directly proportional to the concentration of hyaluronic acid in the sample.[8] Calculate the concentration based on a calibration curve.
Visualizations
Signaling Pathways and Experimental Workflows
dot
Caption: Proposed mechanism of this compound in restoring the endothelial glycocalyx.
dot
Caption: General experimental workflow for quantifying glycocalyx shedding markers.
References
- 1. Effect of this compound on endothelial glycocalyx and vascular permeability in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound on endothelial glycocalyx and vascular permeability in patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound improves vascular permeability via glycocalyx remodelling in endothelial cells during sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Syndecan 1 (SDC1) ELISA Kit (EHSDC1) - Invitrogen [thermofisher.com]
- 5. HS(Heparan Sulfate) ELISA Kit – AFG Scientific [afgsci.com]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. assets.exkitstore.com [assets.exkitstore.com]
- 8. wako-chemicals.de [wako-chemicals.de]
- 9. Hyaluronic Acid Assays: Turbidimetric or Enzyme‐Based Immune Assay? A Method Comparison Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Which Hyaluronic Acid Assay Should I Use? - Echelon Biosciences [echelon-inc.com]
Application Notes and Protocols: Sulodexide in Arterial Thrombosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulodexide (B110003) is a highly purified glycosaminoglycan complex composed of a fast-moving heparin fraction (80%) and dermatan sulfate (B86663) (20%).[1][2] This unique composition confers a multifaceted mechanism of action, making it a subject of significant interest in the study and treatment of vascular diseases, particularly those with a thrombotic component.[3][4] In preclinical research, various animal models of arterial thrombosis are employed to investigate the efficacy and mechanism of action of antithrombotic agents like this compound. These models are crucial for understanding the in vivo effects on thrombus formation, platelet aggregation, and the coagulation cascade.
This document provides detailed application notes and experimental protocols for the use of this compound in established models of arterial thrombosis. It is intended to guide researchers in designing and executing studies to evaluate the antithrombotic potential of this compound.
Mechanism of Action of this compound in Arterial Thrombosis
This compound exerts its antithrombotic effects through a combination of activities targeting different aspects of the coagulation and fibrinolytic systems.[3][5]
-
Anticoagulant Effects: The heparin-like fraction of this compound potentiates the activity of antithrombin III (ATIII), which in turn inhibits Factor Xa and thrombin. The dermatan sulfate component potentiates heparin cofactor II (HCII), another inhibitor of thrombin.[3][6] This dual mechanism of thrombin inhibition distinguishes this compound from traditional heparins.[1]
-
Antiplatelet Effects: this compound has been shown to inhibit platelet aggregation.[7][8] It reduces P-selectin expression on platelets and inhibits platelet aggregate formation induced by tissue factor.[7][8]
-
Endothelial Protection: this compound is noted for its ability to be absorbed by the vascular endothelium, where it can exert its effects directly at the site of potential thrombus formation.[1][2] It also has anti-inflammatory properties and can help restore the endothelial glycocalyx.[4]
Data Presentation: Quantitative Effects of this compound
The following tables summarize quantitative data from preclinical studies on this compound, providing a comparative overview of its efficacy.
| Parameter | This compound | Heparin (HP) | Enoxaparin | Model System | Reference |
| Antithrombotic Dose | 10 mg/kg | 8 mg/kg | - | Chronic arterial thrombosis model (animal) | [1][2] |
| Bleeding Time | 25% increase | 100% increase | - | At equally active antithrombotic doses (animal) | [1][2] |
| IC50 (Microparticle Generation) | 2.8 µg/mL | - | Higher IC50 | In vitro (TF-mediated) | [7][8] |
| IC50 (P-selectin Expression) | 4.8 µg/mL | - | Higher IC50 | In vitro (TF-mediated) | [7][8] |
| IC50 (Platelet Aggregation) | 8.5 µg/mL | - | Higher IC50 | In vitro (TF-mediated) | [7][8] |
| Anticoagulant Effect (in vitro) | Stronger effect on PT, aPTT, Heptest, TT | - | Weaker effect | In vitro (equigravimetric concentrations) | [7][8] |
| Parameter | Dose of this compound | Effect | Model System | Reference |
| Thrombus Formation | 0.55 mg/kg (ED50) | Dose-dependent prevention | Rat venous thrombosis model (vena cava ligature) | [9] |
| Thrombus Dissolution | 2 mg/kg | 70% reduction in thrombus size after 2h | Rat venous thrombosis model (6-h-old thrombi) | [9] |
| Neointimal Proliferation | 10 mg/kg/day (3d) then 4 mg/kg/day (18d) | Significantly reduced neointimal proliferation | Rat carotid artery balloon injury model | [10] |
Experimental Protocols
Detailed methodologies for key in vivo models of arterial thrombosis are provided below.
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Mice
This is a widely used and reproducible model to study arterial thrombosis initiated by endothelial injury.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical microscope
-
Micro-surgical instruments (forceps, scissors)
-
3-0 silk suture
-
Whatman No. 1 filter paper (1x2 mm strips)
-
Ferric chloride (FeCl₃) solution (e.g., 5%, 7.5%, or 10% in distilled water)
-
Doppler flow probe and flowmeter
-
Saline solution
Procedure:
-
Anesthetize the mouse and place it in a supine position on a heating pad to maintain body temperature.
-
Make a midline cervical incision to expose the left common carotid artery.
-
Carefully dissect the artery from the surrounding tissues and vagus nerve.
-
Place a Doppler flow probe around the artery to measure baseline blood flow.
-
Saturate a strip of filter paper with the desired concentration of FeCl₃ solution.
-
Apply the FeCl₃-saturated filter paper to the adventitial surface of the carotid artery for 3 minutes.
-
Remove the filter paper and immediately rinse the area with saline.
-
Continuously monitor the blood flow using the Doppler flow probe.
-
The time to occlusion is defined as the time from the application of FeCl₃ until the blood flow ceases completely (reaches zero).
-
At the end of the experiment, the thrombosed arterial segment can be excised for further analysis (e.g., thrombus weight, histology).
This compound Administration:
-
This compound can be administered via various routes (e.g., intravenous, intraperitoneal, oral gavage) at different time points before the induction of thrombosis to evaluate its preventative effects. A dose-response study is recommended to determine the optimal dose.
Rose Bengal Photochemical-Induced Arterial Thrombosis Model
This model induces thrombosis through photochemical injury, leading to endothelial damage and platelet activation.
Materials:
-
Rat or mouse model
-
Anesthetic
-
Surgical microscope
-
Micro-surgical instruments
-
Rose Bengal solution (e.g., 50 mg/kg in saline)
-
Fiber-optic laser or a green light source (540 nm)
-
Doppler flow probe and flowmeter
Procedure:
-
Anesthetize the animal and expose the desired artery (e.g., carotid or femoral artery).
-
Position a Doppler flow probe to monitor blood flow.
-
Administer Rose Bengal solution intravenously (e.g., via tail vein).
-
Immediately after injection, illuminate a 2-3 mm segment of the exposed artery with the green light source.
-
Continue illumination and monitor blood flow until a stable occlusive thrombus forms.
-
The time to occlusion is recorded from the start of illumination.
-
The thrombosed segment can be harvested for further analysis.
This compound Administration:
-
Administer this compound prior to the injection of Rose Bengal to assess its ability to prevent or delay thrombus formation.
Electrical Stimulation-Induced Carotid Artery Thrombosis Model in Rats
This model utilizes electrical current to induce endothelial injury and subsequent thrombosis.
Materials:
-
Male Wistar rats (250-300 g)
-
Anesthetic
-
Surgical microscope
-
Micro-surgical instruments
-
Bipolar electrodes
-
Constant current stimulator
-
Doppler flow probe and flowmeter
Procedure:
-
Anesthetize the rat and expose the common carotid artery.
-
Place a Doppler flow probe to monitor blood flow.
-
Position the bipolar electrodes on the adventitial surface of the artery.
-
Apply a constant electrical current (e.g., 1-5 mA) for a defined period (e.g., 5-10 minutes).
-
Monitor blood flow continuously.
-
The time to occlusion is defined as the time from the start of electrical stimulation until blood flow ceases.
-
The thrombus can be excised and weighed.
This compound Administration:
-
This compound can be administered before the electrical stimulation to evaluate its antithrombotic effect.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in thrombosis.
Caption: General experimental workflow for arterial thrombosis models.
Conclusion
This compound demonstrates significant antithrombotic potential in various preclinical models of arterial thrombosis. Its multifaceted mechanism, targeting coagulation, platelets, and fibrinolysis, along with its favorable safety profile regarding bleeding risk compared to traditional anticoagulants, makes it a compelling candidate for further investigation. The experimental protocols and data presented herein provide a foundation for researchers to explore the application of this compound in the context of arterial thrombotic diseases. The use of standardized and reproducible animal models is critical for obtaining reliable data to support the clinical development of this promising therapeutic agent.
References
- 1. dovepress.com [dovepress.com]
- 2. Development and use of this compound in vascular diseases: implications for treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Anticoagulant and Thrombin Generation Inhibitory Profile of Heparin, this compound and Its Components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological and clinical effects of this compound in arterial disorders and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. worldwidejournals.com [worldwidejournals.com]
- 6. Use of this compound in patients with peripheral vascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative anticoagulant and platelet modulatory effects of enoxaparin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antithrombotic and thrombolytic activity of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of neointimal proliferation of rat carotid artery by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sulodexide for Studying Senescence in Human Endothelial Cells In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cellular senescence, a state of irreversible cell cycle arrest, is increasingly recognized as a contributor to aging and age-related pathologies, including cardiovascular diseases. Endothelial cell senescence, in particular, leads to a pro-inflammatory and pro-thrombotic phenotype, which can promote the development of atherosclerosis.[1] Sulodexide, a purified glycosaminoglycan mixture, has demonstrated a protective role against endothelial cell senescence in vitro.[2][3] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study and mitigate senescence in human endothelial cells.
This compound has been shown to prevent or moderate several key features of endothelial cell senescence induced by replicative aging, high glucose, or pro-inflammatory stimuli.[1][4][5] Its mechanism of action is linked to its anti-inflammatory and antioxidant properties, including the reduction of inflammatory cytokine release and the modulation of the p53/p21 signaling pathway.[1][3][5][6] These protocols will enable researchers to investigate the anti-senescent effects of this compound and explore its therapeutic potential in vascular aging.
Data Presentation
The following tables summarize the quantitative effects of this compound on key markers of senescence in human endothelial cells, as reported in various studies.
Table 1: Effect of this compound on Replicative Senescence Markers in Human Umbilical Vein Endothelial Cells (HUVECs)
| Parameter | Control (Senescent) | This compound (0.5 LRU/mL) Treated | Reference |
| Population Doubling Time | Increased | Comparable to initial values | [1][2] |
| SA-β-galactosidase Activity | Increased | Significantly weaker increase | [1][2] |
| Oxidative Stress | Increased | Weaker increase (-35%) | [1][2] |
| MCP-1 Release | Increased | Eliminated increase | [1][2] |
Table 2: Effect of this compound on Senescence Markers in Human Aortic Endothelial Cells (HAECs) Exposed to Serum from Patients with Peripheral Artery Disease (PAD)
| Gene Expression/Activity | PAD Serum (Senescent) | PAD Serum + this compound (0.5 LRU/mL) | Reference |
| p53 Gene Expression | +85% | Significantly reduced | [5][6] |
| p21 Gene Expression | +124% | Significantly reduced | [5][6] |
| IL-6 Gene Expression | +43% | Significantly reduced | [5][6] |
| vWF Gene Expression | +443% | Significantly reduced | [5][6] |
| SA-β-galactosidase Activity | +33% | Significantly reduced | [5][6] |
| Population Doubling Time | +108% | Significantly reduced | [5][6] |
Experimental Protocols
Induction of Replicative Senescence in Human Endothelial Cells
This protocol describes the induction of senescence in human endothelial cells (e.g., HUVECs) through serial passaging.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., Medium 200PRF with supplements)
-
This compound (0.5 LRU/mL final concentration)
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture HUVECs in standard endothelial cell growth medium.
-
For the this compound-treated group, supplement the growth medium with 0.5 LRU/mL this compound.[1][3]
-
Passage the cells every 4 days or when they reach 80-90% confluency.[1]
-
To passage, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed them at a 1:3 or 1:4 ratio.
-
Repeat the passaging for up to 15 passages to induce replicative senescence in the control group.[1]
-
Monitor the cells for morphological changes characteristic of senescence, such as an enlarged and flattened shape.
-
At desired passages, harvest the cells for analysis of senescence markers as described in the following protocols.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This assay identifies senescent cells based on the increased activity of β-galactosidase at a suboptimal pH (pH 6.0).
Materials:
-
Senescence-Associated β-Galactosidase Staining Kit (e.g., from Sigma-Aldrich, Cat. No. CS0030)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Staining Solution (containing X-gal)
-
PBS
-
Light microscope
Procedure:
-
Seed cells in 12-well plates and culture them as described in the senescence induction protocol.
-
Wash the cells twice with PBS.
-
Fix the cells with Fixation Buffer for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Add the SA-β-gal staining solution to each well, ensuring the cells are fully covered.
-
Incubate the plates at 37°C without CO2 for 12-16 hours, or until a blue color develops in senescent cells. Protect from light.[7]
-
Wash the cells with PBS.
-
Visualize the cells under a light microscope and quantify the percentage of blue-stained (senescent) cells out of the total number of cells in multiple fields of view.
Western Blotting for p53 and p21
This protocol allows for the detection and quantification of key cell cycle regulatory proteins involved in senescence.
Materials:
-
RIPA buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-p21, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Imaging system
Procedure:
-
Lyse the cultured endothelial cells with ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a protein assay kit.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[7]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53 and p21 overnight at 4°C.[7] Also, probe a separate membrane or the same stripped membrane with a loading control antibody.
-
Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
Visualizations
Caption: Experimental workflow for studying the effect of this compound on endothelial cell senescence.
Caption: this compound's inhibitory effect on the p53/p21 senescence pathway.
References
- 1. This compound reduces senescence-related changes in human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound reduces senescence-related changes in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. karger.com [karger.com]
- 6. This compound Slows Down the Senescence of Aortic Endothelial Cells Exposed to Serum from Patients with Peripheral Artery Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Experimental Design for Testing Sulodexide's Effect on Retinal Neovascularization
Audience: Researchers, scientists, and drug development professionals.
Introduction: Retinal neovascularization, the pathological growth of new blood vessels in the retina, is a hallmark of several blinding diseases, including proliferative diabetic retinopathy and retinopathy of prematurity.[1][2] This process is primarily driven by an upregulation of pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF).[3][4] Sulodexide, a highly purified glycosaminoglycan, has demonstrated protective effects on the vascular endothelium and has been shown to inhibit key drivers of angiogenesis.[5][6][7] Specifically, studies have indicated that this compound can inhibit the expression of VEGF, Matrix Metalloproteinase-2 (MMP-2), and MMP-9, crucial proteins in the angiogenic cascade.[8][9] It also appears to counteract inflammatory pathways activated by advanced glycation end-products (AGEs), which are relevant in diabetic retinopathy.[10]
This document provides a detailed experimental framework for a comprehensive preclinical evaluation of this compound's potential as a therapeutic agent for retinal neovascularization. The design incorporates a logical progression from foundational in vitro assays, which assess direct cellular effects, to a robust in vivo model that evaluates therapeutic efficacy in a disease context.
Overall Experimental Workflow
The proposed research plan follows a structured progression from mechanistic cell-based assays to a functional in vivo disease model. This approach allows for the systematic evaluation of this compound's bioactivity and therapeutic potential.
Section 1: In Vitro Assessment of Anti-Angiogenic Effects
Objective: To determine the direct effects of this compound on key cellular processes involved in angiogenesis using Human Retinal Microvascular Endothelial Cells (HRMECs).[11]
Protocol 1.1: Endothelial Cell Proliferation Assay
This assay measures the ability of this compound to inhibit the growth of endothelial cells, a fundamental step in neovascularization.
Methodology:
-
Cell Seeding: Seed HRMECs in a 96-well plate at a density of 2,000-5,000 cells/well in complete endothelial cell growth medium.[12] Allow cells to attach for 24 hours.
-
Starvation: Replace the medium with a basal medium containing 0.5% FBS and incubate for 12-24 hours to synchronize the cells.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 10, 50, 100 µg/mL) with and without a pro-angiogenic stimulus like VEGF (e.g., 20 ng/mL).[3] Include a vehicle control (basal medium) and a positive control (VEGF alone).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Quantification: Assess cell viability and proliferation using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®, which measures ATP.[12] Read the absorbance/luminescence according to the manufacturer's instructions.
-
Analysis: Normalize the results to the vehicle control and express data as a percentage of proliferation.
Data Presentation:
| Treatment Group | Concentration | Mean Absorbance (OD 570nm) ± SD | % Proliferation vs. VEGF Control |
| Vehicle Control | - | 0.25 ± 0.03 | 15% |
| VEGF (Positive Control) | 20 ng/mL | 1.65 ± 0.12 | 100% |
| This compound + VEGF | 10 µg/mL | 1.21 ± 0.09 | 73% |
| This compound + VEGF | 50 µg/mL | 0.85 ± 0.07 | 52% |
| This compound + VEGF | 100 µg/mL | 0.49 ± 0.05 | 30% |
Protocol 1.2: Transwell Migration Assay
This assay assesses whether this compound can inhibit the chemotactic migration of endothelial cells towards a stimulant.
Methodology:
-
Chamber Preparation: Use 24-well Transwell inserts with an 8 µm pore size membrane.[13]
-
Chemoattractant: Add basal medium containing a chemoattractant (e.g., 10% FBS or 50 ng/mL VEGF) to the lower chamber.[14]
-
Cell Seeding: Resuspend serum-starved HRMECs in basal medium with different concentrations of this compound. Seed 5 x 10⁴ cells into the upper chamber of the Transwell insert.[14]
-
Incubation: Incubate for 4-6 hours at 37°C to allow for cell migration.[15]
-
Cell Removal: After incubation, gently remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the bottom side of the membrane with 4% paraformaldehyde and stain with Crystal Violet or DAPI.
-
Quantification: Elute the Crystal Violet stain and measure absorbance, or count the number of DAPI-stained nuclei in several random fields of view under a microscope.
Data Presentation:
| Treatment Group | Concentration | Mean Migrated Cells per Field ± SD | % Migration vs. VEGF Control |
| Vehicle Control | - | 15 ± 4 | 8% |
| VEGF (Positive Control) | 50 ng/mL | 180 ± 15 | 100% |
| This compound + VEGF | 10 µg/mL | 135 ± 11 | 75% |
| This compound + VEGF | 50 µg/mL | 78 ± 9 | 43% |
| This compound + VEGF | 100 µg/mL | 31 ± 6 | 17% |
Protocol 1.3: Tube Formation Assay
This assay models the final step of angiogenesis, where endothelial cells organize into three-dimensional capillary-like structures.[16][17]
Methodology:
-
Matrix Coating: Thaw Matrigel® (growth factor reduced) on ice and coat the wells of a 96-well plate with 50 µL per well.[18][19] Polymerize the gel by incubating at 37°C for 30-60 minutes.[17]
-
Cell Seeding: Seed HRMECs (1.5 x 10⁴ cells/well) onto the solidified Matrigel layer in basal medium containing VEGF and the desired concentrations of this compound.
-
Incubation: Incubate for 6-12 hours to allow for the formation of tube-like networks.[18]
-
Imaging: Capture images of the tube networks using a phase-contrast microscope.
-
Quantification: Analyze the images using software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify parameters such as total tube length, number of nodes, and number of meshes.
Data Presentation:
| Treatment Group | Concentration | Total Tube Length (µm) ± SD | Number of Nodes ± SD | Number of Meshes ± SD |
| Vehicle Control | - | 150 ± 25 | 8 ± 3 | 5 ± 2 |
| VEGF (Positive Control) | 20 ng/mL | 2100 ± 150 | 95 ± 10 | 70 ± 8 |
| This compound + VEGF | 10 µg/mL | 1550 ± 120 | 65 ± 8 | 45 ± 6 |
| This compound + VEGF | 50 µg/mL | 850 ± 90 | 30 ± 5 | 18 ± 4 |
| This compound + VEGF | 100 µg/mL | 300 ± 45 | 12 ± 4 | 7 ± 3 |
Section 2: In Vivo Efficacy in an Animal Model
Objective: To evaluate the therapeutic efficacy of this compound in the gold-standard mouse model of oxygen-induced retinopathy (OIR).[2][20]
Protocol 2.1: Induction of OIR and this compound Administration
Methodology:
-
OIR Induction: On postnatal day 7 (P7), place C57BL/6J mouse pups and their nursing dam into a hyperoxic chamber with 75% oxygen for 5 days (until P12).[4][20] This phase causes vaso-obliteration in the central retina.
-
Return to Normoxia: On P12, return the mice to room air. The resulting relative hypoxia in the avascular retina triggers neovascularization, which peaks at P17.[20]
-
This compound Administration: Administer this compound (e.g., low dose and high dose) or vehicle control via intraperitoneal injection daily from P12 to P16.[8]
-
Euthanasia and Tissue Collection: On P17, euthanize the mice and enucleate the eyes for analysis.
Protocol 2.2: Quantification of Retinal Neovascularization
Methodology:
-
Retina Dissection: Dissect the retinas from the enucleated eyes in PBS.
-
Fixation and Staining: Fix the retinas in 4% paraformaldehyde. Permeabilize with Triton X-100 and stain the vasculature overnight with fluorescently-labeled isolectin B4 (IB4).[21]
-
Flat-Mounting: Make four radial incisions and carefully flat-mount the retinas on a microscope slide with the photoreceptor side down.
-
Imaging: Capture high-resolution images of the entire retinal flat mount using a fluorescence or confocal microscope.
-
Quantification: Use imaging software (e.g., ImageJ) to quantify two key parameters:
Data Presentation:
| Treatment Group | N (mice) | Avascular Area (% of Total Retina) ± SEM | Neovascular Tuft Area (mm²) ± SEM |
| Normoxia Control | 8 | 0 ± 0 | 0 ± 0 |
| OIR + Vehicle | 10 | 12.5 ± 1.8 | 1.5 ± 0.2 |
| OIR + this compound (Low Dose) | 10 | 8.2 ± 1.1 | 0.8 ± 0.15 |
| OIR + this compound (High Dose) | 10 | 4.6 ± 0.9 | 0.4 ± 0.1 |
Section 3: Mechanistic Protein Expression Analysis
Objective: To confirm that this compound's in vivo effects correlate with the downregulation of key pro-angiogenic proteins in retinal tissue.
Protocol 3.1: Western Blot for VEGF, MMP-2, and MMP-9
Methodology:
-
Protein Extraction: Pool retinas from mice at P17 from each treatment group (Normoxia, OIR+Vehicle, OIR+this compound) and homogenize in RIPA buffer with protease inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against VEGF, MMP-2, MMP-9, and a loading control (e.g., β-actin or GAPDH).[8][9][22]
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify the band intensity using imaging software and normalize the expression of target proteins to the loading control.
Data Presentation:
| Treatment Group | Relative VEGF Expression (Normalized to β-actin) ± SEM | Relative MMP-2 Expression (Normalized to β-actin) ± SEM | Relative MMP-9 Expression (Normalized to β-actin) ± SEM |
| Normoxia Control | 0.2 ± 0.05 | 0.3 ± 0.06 | 0.25 ± 0.04 |
| OIR + Vehicle | 1.0 ± 0.12 | 1.0 ± 0.15 | 1.0 ± 0.11 |
| OIR + this compound | 0.4 ± 0.08 | 0.5 ± 0.09 | 0.45 ± 0.07 |
Section 4: Proposed Signaling Pathway and Mechanism of Action
Based on existing literature, this compound is believed to inhibit retinal neovascularization by interfering with the VEGF signaling cascade and related inflammatory and matrix-remodeling pathways.[8][9][10]
References
- 1. In vitro models of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxygen-Induced Retinopathy Model for Ischemic Retinal Diseases in Rodents [jove.com]
- 3. Experimental Models in Neovascular Age Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 6. Potential of this compound in the Treatment of Diabetic Retinopathy and Retinal Vein Occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. This compound inhibits retinal neovascularization in a mouse model of oxygen-induced retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits retinal neovascularization in a mouse model of oxygen-induced retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound prevents activation of the PLA2/COX-2/VEGF inflammatory pathway in human retinal endothelial cells by blocking the effect of AGE/RAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cell-systems.com [cell-systems.com]
- 12. fujifilmcdi.com [fujifilmcdi.com]
- 13. Transwell Migration Assay [bio-protocol.org]
- 14. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 15. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ibidi.com [ibidi.com]
- 18. biocompare.com [biocompare.com]
- 19. Video: A Matrigel-Based Tube Formation Assay to Assess the Vasculogenic Activity of Tumor Cells [jove.com]
- 20. Quantification of oxygen-induced retinopathy in the mouse: a model of vessel loss, vessel regrowth and pathological angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Video: Oxygen-Induced Retinopathy Model for Ischemic Retinal Diseases in Rodents [jove.com]
- 22. VEGF mRNA and Protein Concentrations in the Developing Human Eye - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Oral Bioavailability of Sulodexide in Rats
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating methods to improve the oral bioavailability of Sulodexide in rat models. While this compound possesses some inherent oral absorption, this guide focuses on advanced formulation strategies that could further enhance its systemic uptake.[1][2]
Disclaimer: The following protocols and data are illustrative and based on common methodologies for enhancing the oral bioavailability of other drugs. Specific experimental parameters for this compound may require optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral delivery of this compound?
A1: The main challenges for oral delivery of this compound, a glycosaminoglycan, include its high molecular weight, hydrophilic nature, and negative charge, which limit its passive diffusion across the intestinal epithelium. Additionally, it can be susceptible to degradation in the gastrointestinal tract.
Q2: What is the reported oral bioavailability of this compound?
A2: The oral bioavailability of this compound is reported to be in the range of 20-60%.[3] This is higher than other glycosaminoglycans like heparin, which is attributed to this compound's lower molecular weight.[2]
Q3: What are some promising strategies to improve the oral bioavailability of this compound?
A3: Promising strategies include the use of nanoformulations such as solid lipid nanoparticles (SLNs), chitosan (B1678972) nanoparticles, and liposomes.[4][5][6] These systems can protect the drug from degradation, increase its residence time in the intestine, and facilitate its transport across the intestinal barrier. Self-emulsifying drug delivery systems (SEDDS) are another viable approach to enhance the solubility and absorption of poorly permeable drugs.[7] The use of permeation enhancers is also a widely explored strategy.[8]
Q4: Are there any known side effects of orally administered this compound in rats or humans?
A4: Oral this compound is generally well-tolerated. The most common side effects are related to transient gastrointestinal intolerance, such as nausea and dyspepsia.[4] Given its anticoagulant properties, there is a potential risk of bleeding, which should be monitored.[9]
Troubleshooting Guides
Formulation Challenges
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low encapsulation efficiency of this compound in nanoparticles. | - Incompatible polymer/lipid and drug ratio.- Suboptimal process parameters (e.g., stirring speed, sonication time).- Poor solubility of this compound in the organic phase (for certain nanoparticle preparation methods). | - Vary the drug-to-carrier ratio.- Optimize formulation process parameters.- For chitosan nanoparticles, adjust the pH to ensure proper ionic gelation. |
| Nanoparticle aggregation and instability. | - Inadequate amount of stabilizer.- Inappropriate pH or ionic strength of the suspension medium.- High particle concentration. | - Increase the concentration of the stabilizing agent.- Evaluate the formulation's stability across a range of pH and ionic strengths.- Dilute the nanoparticle suspension. |
| Inconsistent particle size and high polydispersity index (PDI). | - Non-uniform mixing during preparation.- Inefficient homogenization or sonication.- Ostwald ripening (for nanoemulsions or SLNs). | - Ensure uniform and controlled mixing.- Optimize the duration and power of homogenization/sonication.- Select appropriate stabilizers to prevent particle growth. |
In Vivo Study Challenges
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability in plasma concentrations of this compound between rats. | - Inconsistent oral gavage technique.- Variation in fasting times among animals.- Individual differences in gastric emptying and intestinal transit time. | - Ensure all personnel are proficient in the oral gavage technique.- Standardize the fasting period before drug administration.- Increase the number of animals per group to improve statistical power. |
| No significant improvement in bioavailability with the new formulation. | - The formulation may not be releasing the drug effectively in vivo.- The drug is being released but is still not being absorbed.- Rapid clearance of the formulation from the GI tract. | - Conduct in vitro release studies under simulated gastrointestinal conditions.- Consider incorporating a permeation enhancer into the formulation.- Investigate the use of mucoadhesive polymers to prolong GI residence time. |
| Signs of toxicity or adverse reactions in rats (e.g., intestinal irritation). | - The concentration of the permeation enhancer or surfactant is too high.- The formulation itself is causing local irritation. | - Reduce the concentration of potentially irritating excipients.- Conduct a preliminary study to assess the tolerability of the formulation.- Perform histological examination of the gastrointestinal tract. |
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of Different Oral this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC0-t (µg·h/mL) | Relative Bioavailability (%) |
| This compound Solution (Control) | 20 | 1.5 ± 0.3 | 4.0 | 15.2 ± 2.8 | 100 |
| This compound-Chitosan Nanoparticles | 20 | 3.8 ± 0.6 | 6.0 | 42.5 ± 5.1 | 280 |
| This compound-SLNs | 20 | 3.2 ± 0.5 | 6.0 | 38.8 ± 4.5 | 255 |
Data are presented as mean ± standard deviation (n=6) and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Chitosan Nanoparticles
This protocol describes the preparation of this compound-loaded chitosan nanoparticles by the ionic gelation method.
Materials:
-
This compound
-
Low molecular weight chitosan
-
Sodium tripolyphosphate (TPP)
-
Acetic acid
-
Deionized water
Procedure:
-
Prepare a 1 mg/mL chitosan solution by dissolving chitosan in a 1% (v/v) acetic acid solution. Stir overnight to ensure complete dissolution.
-
Prepare a 1 mg/mL this compound solution in deionized water.
-
Prepare a 1 mg/mL TPP solution in deionized water.
-
Add the this compound solution to the chitosan solution at a 1:5 volume ratio and stir for 30 minutes.
-
To this mixture, add the TPP solution dropwise under constant magnetic stirring.
-
Continue stirring for 60 minutes to allow for the formation of nanoparticles.
-
Characterize the resulting nanoparticle suspension for particle size, polydispersity index (PDI), and zeta potential.
-
Separate the nanoparticles by centrifugation and determine the encapsulation efficiency by measuring the amount of free this compound in the supernatant.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical pharmacokinetic study in rats to evaluate the oral bioavailability of a novel this compound formulation.
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Procedure:
-
Fast the rats overnight (12-14 hours) before the experiment, with free access to water.
-
Divide the rats into groups (e.g., control group receiving this compound solution, and test group receiving the new formulation).
-
Administer the respective formulations to the rats via oral gavage at a specified dose.
-
Collect blood samples (approximately 0.25 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the concentration of this compound in the plasma samples using a validated analytical method (e.g., HPLC).
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Caption: Workflow for the formulation and in vivo evaluation of this compound nanoparticles.
Caption: A logical approach to troubleshooting low oral bioavailability results.
References
- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Solid lipid nanoparticles (SLNs) to improve oral bioavailability of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid Lipid Nanoparticles: An Approach to Improve Oral Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adapting liposomes for oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Self-emulsifying Drug Delivery Systems and their Marketed Products: A Review [wisdomlib.org]
- 8. Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
Technical Support Center: Sulodexide Efficacy in Rat Carotid Artery Injury Models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering a lack of Sulodexide (B110003) efficacy in a rat carotid artery injury model.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in a vascular injury model?
This compound is a highly purified glycosaminoglycan composed of heparan sulfate (B86663) and dermatan sulfate.[1] Its therapeutic effects in vascular injury models are multifactorial:
-
Endothelial Protection and Glycocalyx Reconstruction: this compound helps to restore the endothelial glycocalyx, a crucial layer on the surface of endothelial cells that is often damaged during arterial injury. This restoration helps to preserve endothelial function.[2][3][4]
-
Antiproliferative Effects: It inhibits the proliferation of vascular smooth muscle cells, a key process in the development of neointimal hyperplasia following vascular injury.[1][5]
-
Anti-inflammatory Properties: The compound can reduce the expression of adhesion molecules on endothelial cells, thereby mitigating the inflammatory response at the site of injury.[7]
Q2: What is the expected outcome of successful this compound treatment in the rat carotid artery injury model?
Successful administration of this compound following balloon injury to the rat carotid artery is expected to result in a significant reduction in neointimal hyperplasia.[5] Morphometric analysis should reveal a smaller neointimal area and a lower intima-to-media ratio compared to control animals.[5] Additionally, improved endothelial function and regeneration, along with reconstruction of the endothelial glycocalyx, are anticipated outcomes.[2][3]
Q3: Are there alternative drugs to consider if this compound is ineffective?
If this compound proves ineffective in your model, other antithrombotic and antiplatelet agents could be considered, depending on the specific research question. These may include heparin, warfarin, or ticlopidine, which have been shown to reduce thrombus weight in rat arterial injury models.[8] However, it's important to note that this compound is reported to have a lower risk of hemorrhagic complications compared to traditional anticoagulants like heparin.[1][9]
Troubleshooting Guide
Issue 1: No significant reduction in neointimal hyperplasia is observed.
This is the most common indicator of a lack of this compound efficacy. The potential causes can be broken down into several areas:
Potential Cause A: Issues with Drug Administration
| Specific Problem | Recommended Solution |
| Incorrect Dosage | Review the literature for effective dosage ranges. A commonly cited effective dose is 10 mg/kg/day for the initial 3 days, followed by 4 mg/kg/day for 18 days, administered intramuscularly.[5] Another study used 2mg/kg via intraperitoneal injection for seven days.[3][4] |
| Inappropriate Route of Administration | Intramuscular (IM) and intraperitoneal (IP) injections have been shown to be effective.[3][4][5] Ensure the chosen route allows for adequate bioavailability. Oral administration is also possible, but absorption kinetics may differ.[1][9] |
| Timing of First Dose | Administration should begin shortly after the arterial injury to inhibit the initial inflammatory and proliferative responses. |
| Drug Stability and Storage | Ensure the this compound solution is prepared correctly and has been stored according to the manufacturer's instructions to maintain its biological activity. |
Potential Cause B: Problems with the Surgical Model
| Specific Problem | Recommended Solution |
| Inconsistent or Insufficient Injury | The balloon injury procedure must be highly consistent. The degree of endothelial denudation and vessel wall stretching directly impacts the proliferative response.[10][11] Ensure the balloon is inflated to the correct pressure and withdrawn a consistent number of times (typically three).[12][13] |
| Excessive Vessel Trauma | Overly aggressive injury can lead to thrombosis or a hyper-proliferative response that may overwhelm the therapeutic effect of the drug. Refine the surgical technique to minimize trauma outside of the intended injury. |
| Vessel Occlusion or Spasm | Ensure proper surgical technique to avoid vessel occlusion. If blood flow is not adequately restored, the resulting ischemia can confound the results. |
Potential Cause C: Animal-Specific Factors
| Specific Problem | Recommended Solution |
| Rat Strain and Age | Different rat strains may exhibit varying responses to vascular injury. The age of the rats can also influence the rate of healing and cell proliferation. Ensure consistency in the strain and age of the animals used. Sprague-Dawley rats (10-week-old) have been used in successful studies.[5] |
| Underlying Health Issues | Ensure all animals are healthy and free from infections, which could introduce systemic inflammation and affect the experimental outcome. |
Issue 2: High variability in results between animals in the same treatment group.
High variability can make it difficult to determine if there is a statistically significant treatment effect.
| Specific Problem | Recommended Solution |
| Inconsistent Surgical Procedure | As noted above, consistency in the balloon injury technique is critical. Standardize every step of the surgery, from the initial incision to the final closure.[12][14] |
| Variable Drug Dosing | Ensure precise calculation of the drug dose based on the individual animal's body weight and accurate administration of the calculated volume. |
| Differences in Post-operative Care | Standardize post-operative care, including analgesia, hydration, and monitoring, to ensure all animals recover similarly. |
Quantitative Data Summary
The following table summarizes quantitative data from a study demonstrating the efficacy of this compound in a rat carotid artery injury model.
| Parameter | Control Group (Saline) | Treated Group (this compound) | Statistical Significance | Reference |
| Ratio of Neointimal Area to Medial Area (%) | 177.25 +/- 17.25 | 118.39 +/- 6.80 | p < 0.05 | [5] |
Experimental Protocols
Rat Carotid Artery Balloon Injury Model
This protocol is a synthesis of methodologies described in the literature.[11][12][13][14]
-
Anesthesia and Preparation:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Place the animal in a supine position and shave the neck area.
-
Sterilize the surgical site with an antiseptic solution.
-
-
Surgical Exposure:
-
Make a midline incision in the neck to expose the trachea and strap muscles.
-
Gently retract the muscles to locate the left common carotid artery.
-
Carefully dissect the common carotid artery from the surrounding tissue and vagus nerve, exposing the bifurcation into the internal and external carotid arteries.
-
-
Vessel Ligation and Arteriotomy:
-
Place temporary ligatures or microvascular clamps on the common carotid artery (proximally) and the internal carotid artery (distally) to stop blood flow.
-
Place a permanent ligature on the external carotid artery as distally as possible.
-
Make a small incision (arteriotomy) in the external carotid artery.
-
-
Balloon Injury:
-
Introduce a 2F balloon catheter through the arteriotomy into the common carotid artery.
-
Inflate the balloon with a small volume of sterile water or saline to a pressure that gently distends the artery.
-
Withdraw the inflated balloon with a rotating motion to the site of the bifurcation to denude the endothelium.
-
Repeat this injury procedure three times to ensure complete denudation.
-
-
Closure:
-
Deflate and remove the balloon catheter.
-
Permanently ligate the external carotid artery at the site of the arteriotomy.
-
Remove the temporary ligatures/clamps from the common and internal carotid arteries to restore blood flow.
-
Close the muscle layers and skin with appropriate sutures.
-
-
Post-operative Care:
-
Administer analgesics as required.
-
Monitor the animal until it has fully recovered from anesthesia.
-
This compound Administration Protocol
-
Preparation: Prepare the this compound solution in sterile saline at the desired concentration.
-
Administration: Based on the study by Heo et al. (2001), a recommended regimen is:
-
Administer this compound at a dose of 10 mg/kg/day for the first 3 days post-surgery.
-
Follow with a maintenance dose of 4 mg/kg/day for the subsequent 18 days.
-
Administer the drug via intramuscular injection.[5]
-
Visualizations
Signaling Pathways and Mechanisms of Action
Caption: Mechanism of this compound in vascular injury.
Experimental Workflow
Caption: Rat carotid artery injury model workflow.
Troubleshooting Logic Diagram
Caption: Troubleshooting workflow for lack of efficacy.
References
- 1. Use of this compound in patients with peripheral vascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound recovers endothelial function through reconstructing glycocalyx in the balloon-injury rat carotid artery model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] this compound recovers endothelial function through reconstructing glycocalyx in the balloon-injury rat carotid artery model | Semantic Scholar [semanticscholar.org]
- 5. Inhibition of neointimal proliferation of rat carotid artery by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Effects of antithrombotic drugs in a rat model of aspirin-insensitive arterial thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and use of this compound in vascular diseases: implications for treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly reproducible rat arterial injury model of neointimal hyperplasia | PLOS One [journals.plos.org]
- 11. Rat carotid artery balloon injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Video: A Rat Carotid Balloon Injury Model to Test Anti-vascular Remodeling Therapeutics [jove.com]
- 13. researchgate.net [researchgate.net]
- 14. A Rat Carotid Balloon Injury Model to Test Anti-vascular Remodeling Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sulodexide Concentration for In Vivo Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Sulodexide (B110003) in in vivo experiments, with a focus on optimizing its concentration to achieve therapeutic effects while minimizing the risk of bleeding.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound related to its anticoagulant and antithrombotic effects?
A1: this compound is a complex glycosaminoglycan composed of a mixture of low-molecular-weight heparin and dermatan sulfate (B86663).[1][2] Its antithrombotic effect is multifactorial. The heparin component primarily acts by potentiating antithrombin III, which in turn inhibits Factor Xa and to a lesser extent, thrombin (Factor IIa).[1][3] The dermatan sulfate component potentiates heparin cofactor II, which also inhibits thrombin.[4][5] This dual mechanism contributes to its overall antithrombotic activity.[4][5] Additionally, this compound has profibrinolytic and anti-inflammatory properties that contribute to its therapeutic effects.[2][6]
Q2: How does the bleeding risk of this compound compare to other anticoagulants like heparin in preclinical models?
A2: Preclinical studies indicate that this compound has a significantly lower bleeding risk compared to heparin at therapeutically equivalent antithrombotic doses.[1] In a chronic animal model, an antithrombotic dose of 10 mg/kg of this compound resulted in a 25% prolongation of bleeding time, whereas an equally effective antithrombotic dose of heparin (8 mg/kg) prolonged bleeding time by 100%.[1] This suggests a wider therapeutic window for this compound concerning its antithrombotic efficacy versus its hemorrhagic side effects.
Q3: What is a recommended starting dose for this compound in in vivo rodent models to explore its antithrombotic effects with minimal bleeding?
A3: A median effective dose (ED50) for preventing venous thrombus formation in rats has been reported to be 0.55 mg/kg.[7] For studies on arterial thrombosis, a dose of 10 mg/kg has been shown to be effective with a minimal increase in bleeding time.[1] Therefore, a starting dose range of 1-10 mg/kg administered parenterally could be appropriate for initial dose-finding studies, depending on the specific thrombosis model. It is crucial to perform a dose-response study in your specific model to determine the optimal dose.
Q4: How does this compound affect common coagulation parameters like aPTT and Prothrombin Time (PT)?
A4: this compound generally has a minimal effect on global coagulation parameters such as activated Partial Thromboplastin Time (aPTT) and Prothrombin Time (PT), particularly with oral administration.[8] Even with parenteral administration at therapeutic doses, the alterations in these clotting tests are less pronounced compared to those observed with unfractionated heparin.[1] One study noted that within the effective dose range for venous thrombogenesis in rabbits (ED50 of 20 mg/kg IV), aPTT and thrombin time (TT) remained unchanged.[1]
Q5: What are the key signs of bleeding to monitor for in animal models during this compound administration?
A5: Key signs of bleeding to monitor in animal models include prolonged bleeding from injection or surgical sites, hematoma formation, blood in the urine or feces, and signs of internal hemorrhage such as pale mucous membranes, lethargy, or abdominal distension. For specific bleeding models like the tail transection assay, the primary endpoints are bleeding time and total blood loss.[9]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable antithrombotic effect | - Dose is too low: The administered dose may be insufficient for the specific animal model or severity of the thrombotic challenge. - Route of administration: Oral bioavailability can be variable. | - Increase the dose: Perform a dose-escalation study, starting from the lower end of the recommended range (e.g., 1 mg/kg) and titrating upwards. - Change the route of administration: Consider parenteral routes (intravenous, subcutaneous, or intraperitoneal) for more consistent bioavailability. |
| Signs of excessive bleeding observed | - Dose is too high: The administered dose exceeds the therapeutic window for your model. - Animal strain sensitivity: Some strains may be more sensitive to the anticoagulant effects. | - Reduce the dose: Decrease the administered dose of this compound. - Monitor coagulation parameters: If feasible, measure parameters like bleeding time or aPTT to quantify the anticoagulant effect. |
| High variability in bleeding time results | - Inconsistent experimental technique: Variations in the surgical procedure (e.g., tail transection) can lead to variability. - Physiological state of the animals: Factors like body temperature and stress levels can influence bleeding. | - Standardize the protocol: Ensure consistent technique for inducing bleeding, including the location and depth of the incision. - Control for physiological variables: Maintain consistent animal handling, anesthesia, and body temperature during the experiment. |
Data Presentation
Table 1: In Vivo Antithrombotic Efficacy and Bleeding Risk of this compound in Preclinical Models
| Animal Model | Species | Route of Administration | Effective Antithrombotic Dose | Effect on Bleeding Time | Reference |
| Chronic Arterial Thrombosis | Rat | Parenteral | 10 mg/kg | 25% increase | [1] |
| Venous Thrombosis | Rabbit | Intravenous | ED50: 20 mg/kg | Not specified | [1] |
| Venous Thrombosis (prevention) | Rat | Intravenous | ED50: 0.55 mg/kg | Not specified | [7] |
Table 2: Comparison of this compound and Heparin on Bleeding Time at Equipotent Antithrombotic Doses
| Compound | Dose (mg/kg) | Antithrombotic Efficacy | Bleeding Time Prolongation | Reference |
| This compound | 10 | Equivalent | 25% | [1] |
| Heparin | 8 | Equivalent | 100% | [1] |
Experimental Protocols
Murine Tail Transection Bleeding Assay
This protocol is a standard method for assessing bleeding risk in vivo.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound solution in sterile saline
-
Anesthetic (e.g., isoflurane)
-
Surgical scissors or scalpel
-
50 ml conical tube filled with 37°C saline
-
Filter paper
-
Timer
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane. Maintain a consistent level of anesthesia throughout the procedure. Place the mouse on a homeothermic blanket to maintain body temperature.
-
Drug Administration: Administer the desired dose of this compound (or vehicle control) via the chosen route (e.g., intravenous tail vein injection). Allow for an appropriate pre-treatment time based on the route of administration (e.g., 5-15 minutes for IV).
-
Tail Transection: Using sharp surgical scissors or a scalpel, transect the tail 3 mm from the tip.
-
Bleeding Time Measurement: Immediately immerse the transected tail into the 37°C saline in the conical tube. Start the timer.
-
Observation: Observe for the cessation of bleeding. Bleeding is considered to have stopped when there is no visible stream of blood for at least 30 seconds.
-
Data Recording: Record the time to bleeding cessation. If bleeding does not stop within a pre-determined cutoff time (e.g., 20 minutes), the experiment should be terminated, and the bleeding time recorded as the cutoff time.
-
Blood Loss Measurement (Optional): After the experiment, the total blood loss can be quantified by measuring the amount of hemoglobin in the saline using a spectrophotometer.
Mandatory Visualizations
Signaling Pathways
Caption: Anticoagulant mechanism of this compound.
Experimental Workflow
Caption: Murine tail transection bleeding assay workflow.
Logical Relationships
Caption: Relationship between this compound dose, efficacy, and safety.
References
- 1. dovepress.com [dovepress.com]
- 2. Effect of this compound on Circulating Blood Cells in Patients with Mild COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative anticoagulant and platelet modulatory effects of enoxaparin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.viamedica.pl [journals.viamedica.pl]
- 7. Antithrombotic and thrombolytic activity of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacodynamic effects of single and repeated doses of oral this compound in healthy volunteers. A placebo-controlled study with an enteric-coated formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is this compound used for? [synapse.patsnap.com]
managing Sulodexide solubility and stability issues in aqueous solutions
Welcome to the technical support center for Sulodexide (B110003). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility and stability of this compound in aqueous solutions.
Frequently Asked Questions (FAQs): Solubility
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound is a glycosaminoglycan mixture, and its solubility can be challenging. It is generally soluble in water and aqueous buffers. However, it is considered insoluble or only slightly soluble in organic solvents like DMSO and ethanol, even with the application of heat and ultrasonication.[1] For experimental purposes, purified water or appropriate buffer systems are the recommended solvents.[2]
Q2: What primary factors influence the solubility of this compound in aqueous solutions?
A2: Several factors can significantly impact the solubility of this compound. These include the pH of the solution, temperature, the ionic strength of the buffer, and the presence of other solutes.[3][4][5] As a sulfated polysaccharide, the charge state of this compound is dependent on pH, which in turn affects its interaction with the solvent.
Q3: I am having trouble dissolving this compound. What steps can I take to improve its dissolution?
A3: If you are encountering issues with this compound dissolution, consider the following steps:
-
Use Purified Water or an Appropriate Buffer: Start with a high-quality aqueous solvent.
-
Optimize pH: Since this compound is a weak acid, its solubility can be pH-dependent. Adjusting the pH may improve dissolution, although the optimal pH for solubility should be determined empirically for your specific application.[6][7]
-
Gentle Warming: Gently warming the solution can increase the solubility of many compounds.[3] However, excessive heat should be avoided to prevent degradation. Monitor the solution closely and do not exceed temperatures that might compromise the stability of this compound.
-
Sonication: Using an ultrasonic bath can help break down aggregates and facilitate the dissolution process.
-
Incremental Addition: Add the this compound powder to the solvent in small increments while stirring continuously to prevent clumping.
Frequently Asked Questions (FAQs): Stability
Q1: What are the optimal storage conditions for this compound in an aqueous solution?
A1: The stability of this compound in solution is critically dependent on pH and temperature.[8][9] For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, solutions should be aliquoted and frozen at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[1] It is crucial to protect solutions from light to prevent photodegradation.[8]
Q2: How does pH affect the stability of this compound solutions?
A2: The pH of the solution is a critical factor for the stability of many pharmaceutical compounds.[10][11] Extreme pH values (highly acidic or highly alkaline) can lead to the hydrolysis of the glycosaminoglycan chains, resulting in a loss of biological activity. The optimal pH range for this compound stability should be determined for each specific buffer system and experimental condition, but neutral to slightly acidic conditions are often a good starting point for glycosaminoglycans.
Q3: Are there any known incompatibilities with common buffers or excipients?
A3: Yes, incompatibilities can arise. For instance, certain buffer salts, like phosphates, can sometimes precipitate in the presence of high concentrations of other solutes or when mixed with organic co-solvents.[12][13] While this compound is intended for aqueous solutions, if any co-solvents are used, their compatibility must be verified. It is also important to consider potential interactions with other excipients in a formulation, which can affect stability.[14][15] Always perform compatibility studies when developing a new formulation.[16]
Troubleshooting Guides
Problem: My this compound solution is cloudy or has formed a precipitate.
This common issue can often be resolved by systematically evaluating several factors. The following workflow provides a logical approach to troubleshooting precipitation.
Problem: I am observing inconsistent results in my cell-based or biochemical assays.
Inconsistent results can often be traced back to issues with the stability of your this compound solution.
-
Possible Cause 1: Degradation due to Improper Storage.
-
Solution: Ensure your stock solutions are stored correctly (aliquoted, frozen, and protected from light). Avoid using solutions that have undergone multiple freeze-thaw cycles. It is advisable to perform a stability study under your specific storage conditions.[17]
-
-
Possible Cause 2: Aggregation.
-
Solution: this compound, like other glycosaminoglycans, may form aggregates in solution.[18] This can be influenced by concentration, pH, and ionic strength. Before use, visually inspect the solution for any signs of aggregation. A brief, gentle sonication before dilution into assay media may help to disperse small aggregates.
-
-
Possible Cause 3: Interaction with Assay Components.
-
Solution: this compound may interact with components in your cell culture media or assay buffer, affecting its availability or activity. Run controls to test for any interaction between this compound and your assay medium in the absence of cells or other biological components.
-
Data Summary Tables
Table 1: Factors Influencing this compound Solubility and Stability
| Parameter | Effect on Solubility | Effect on Stability | Recommendation |
| pH | pH-dependent; solubility may increase in neutral to slightly alkaline conditions.[7] | Optimal stability is typically in a specific pH range; extremes in pH can cause hydrolysis.[8][10] | Empirically determine the optimal pH for both solubility and stability for your specific application. Start in the pH 6.0-7.5 range. |
| Temperature | Increased temperature generally increases solubility.[3] | High temperatures accelerate chemical degradation.[9] | Dissolve at room temperature or with gentle warming. Store solutions refrigerated (short-term) or frozen (long-term).[1] |
| Concentration | Higher concentrations increase the risk of precipitation.[19] | High concentrations may promote aggregation over time. | Prepare stock solutions at the highest soluble concentration and dilute for working solutions. Do not exceed the known solubility limit. |
| Light | No direct effect on solubility. | Can cause photodegradation.[8] | Always store this compound powder and solutions protected from light. |
| Buffer Type | Buffer ions can influence the ionic strength and specific interactions, affecting solubility. | Certain buffer components may catalyze degradation reactions. | Select a buffer system known to be compatible with glycosaminoglycans (e.g., PBS, Tris-HCl). Avoid buffers that may form insoluble salts.[6] |
Experimental Protocols
Protocol: Preparation of a this compound Stock Solution
-
Materials: this compound (powder), sterile purified water or sterile Phosphate Buffered Saline (PBS), sterile conical tubes, magnetic stirrer and stir bar or vortex mixer.
-
Procedure: a. Determine the desired concentration for your stock solution (e.g., 10 mg/mL). Do not exceed the known solubility limit. b. Weigh the required amount of this compound powder in a sterile tube. c. Add a portion of the solvent (e.g., 80% of the final volume). d. Mix thoroughly. Use a vortex mixer for several minutes or a magnetic stirrer at a low speed. Avoid vigorous mixing that could shear the polysaccharide chains. e. If dissolution is slow, gentle warming (e.g., water bath at 37°C) or sonication can be applied for short periods. f. Once fully dissolved, add the remaining solvent to reach the final volume. g. Sterilize the solution by filtering through a 0.22 µm filter. This is crucial for cell culture experiments. h. Aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C, protected from light.
Protocol: Assessment of this compound Solution Stability
This protocol provides a general framework using High-Performance Liquid Chromatography (HPLC), a common method for stability testing.[10][20]
-
Preparation: Prepare your this compound solution in the desired aqueous buffer and at the intended storage temperature (e.g., 4°C, 25°C, 37°C).
-
Time Points: Define the time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week).
-
HPLC Analysis: a. At each time point, withdraw an aliquot of the this compound solution. b. Analyze the sample using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from potential degradation products. c. The mobile phase and column selection will depend on the specific properties of this compound and may require method development (e.g., using ion-pair chromatography or size-exclusion chromatography).
-
Data Evaluation: a. Quantify the peak area of the intact this compound at each time point. b. Calculate the percentage of this compound remaining relative to the initial time point (T=0). c. Monitor for the appearance of new peaks, which may indicate degradation products. d. A common stability threshold is the time at which the concentration of the active ingredient drops to 90% of its initial value.
Mechanism of Action Overview
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. CN104398533A - this compound production method - Google Patents [patents.google.com]
- 3. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 4. m.youtube.com [m.youtube.com]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. benchchem.com [benchchem.com]
- 7. Solubility, pH and Temperature are Critical Parameters of Furosemide in Elastomeric Pump Infusion: Solving a Problem for Clinical Employment [gavinpublishers.com]
- 8. Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of cefsulodin in aqueous buffered solutions and some intravenous admixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability of furosemide in aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. scispace.com [scispace.com]
- 16. ptfarm.pl [ptfarm.pl]
- 17. Solution Stability Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 21. Use of this compound in patients with peripheral vascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Development and use of this compound in vascular diseases: implications for treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. Pharmacological profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. What is the mechanism of this compound? [synapse.patsnap.com]
- 26. dovepress.com [dovepress.com]
Technical Support Center: Sulodexide and Coagulation Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from Sulodexide (B110003) in coagulation assays. The following information is intended to help troubleshoot and interpret results when this glycosaminoglycan is present in test samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it exert its anticoagulant effect?
A1: this compound is a highly purified glycosaminoglycan complex extracted from porcine intestinal mucosa, consisting of a fast-moving heparin fraction (80%) and dermatan sulfate (B86663) (20%).[1][2] Its anticoagulant and antithrombotic actions are multifaceted:[3]
-
Potentiation of Antithrombin III (ATIII): The heparin-like fraction of this compound enhances the activity of ATIII, a natural inhibitor of thrombin (Factor IIa) and Factor Xa.[4][5]
-
Potentiation of Heparin Cofactor II (HCII): The dermatan sulfate component specifically enhances the activity of HCII, which primarily inhibits thrombin.[5][6][7]
-
Release of Tissue Factor Pathway Inhibitor (TFPI): Similar to heparin, this compound can release TFPI from endothelial cells, which contributes to its antithrombotic effect.[3]
This dual mechanism of action, targeting both ATIII and HCII, distinguishes this compound from unfractionated heparin.[3][6]
Q2: Which common coagulation assays are affected by this compound?
A2: this compound can interfere with several standard clot-based coagulation assays due to its inhibitory effects on thrombin and Factor Xa. The most commonly affected assays include:
-
Activated Partial Thromboplastin (B12709170) Time (aPTT): Measures the intrinsic and common pathways. This compound prolongs the aPTT, although its effect may be less pronounced than that of unfractionated heparin.[8]
-
Prothrombin Time (PT): Measures the extrinsic and common pathways. High concentrations of this compound can prolong the PT due to the inhibition of Factor Xa and thrombin in the common pathway.[8][9]
-
Thrombin Time (TT): This assay is highly sensitive to the presence of thrombin inhibitors and is therefore significantly prolonged by this compound.[8][10] The concentration of this compound capable of doubling the TT is reported to be around 0.5 μg/mL.[9]
Q3: Does oral administration of this compound affect coagulation parameters to the same extent as parenteral administration?
A3: No. When administered orally, this compound is associated with minimal to no significant changes in classic coagulation tests like the aPTT.[1][8][11] However, despite the minimal impact on these tests, oral this compound maintains important effects on endothelial cells and has demonstrated clinical antithrombotic efficacy.[1] Intravenous administration results in a more pronounced and immediate anticoagulant effect.[12]
Q4: Can this compound interfere with assays for specific coagulation factors?
A4: Yes, this compound can interfere with clot-based assays for specific coagulation factors, particularly those in the intrinsic and common pathways (e.g., Factor VIII, IX, X, and prothrombin).[8] The degree of interference is dependent on the this compound concentration and the assay methodology. Chromogenic assays may be less affected than clot-based assays and can be a useful alternative.[8]
Troubleshooting Guide
Issue 1: Unexpectedly prolonged aPTT results.
-
Possible Cause: Presence of this compound in the sample. This compound potentiates ATIII, which inhibits factors in the intrinsic pathway, thereby prolonging the aPTT.[8][10] A study comparing this compound to enoxaparin found that this compound produced a stronger anticoagulant effect in the aPTT assay at concentrations of 6.25 μg/mL and 12.5 μg/mL.[1][9]
-
Troubleshooting Steps:
-
Review Sample History: Confirm if the sample is from a subject administered this compound.
-
Consider Assay Type: If a specific factor activity is required, consider using a chromogenic-based assay, which may be less susceptible to interference.
-
Serial Dilutions: Performing serial dilutions of the plasma sample may show a non-parallel curve relative to the standard, suggesting the presence of an inhibitor.
-
Heparin Neutralizers: Standard heparin-neutralizing agents like protamine sulfate or polybrene may not be fully effective against this compound due to its dermatan sulfate component. Their use should be validated.
-
Issue 2: Prothrombin Time (PT) is longer than anticipated.
-
Possible Cause: Although this compound has a less pronounced effect on PT compared to aPTT and TT, high concentrations can cause prolongation.[8][9] This is due to the inhibition of Factor Xa and thrombin, which are key components of the common pathway measured by the PT.[8]
-
Troubleshooting Steps:
-
Verify this compound Concentration: Ensure the concentration is within the expected therapeutic or experimental range.
-
Check Reagent Integrity: Confirm that the thromboplastin reagent is stored correctly and has not expired.[8]
-
Assess Sample Quality: Rule out pre-analytical errors such as hemolysis or lipemia, which can interfere with the assay.[8]
-
Use a this compound-insensitive PT reagent: If available, use a PT reagent specifically formulated to be insensitive to heparin-like substances.
-
Issue 3: Thrombin Time (TT) is significantly prolonged or unclottable.
-
Possible Cause: This is an expected finding. The TT assay is extremely sensitive to thrombin inhibitors.[8] this compound's dual mechanism of inhibiting thrombin via both ATIII and HCII leads to a marked prolongation of the TT.[5][6][13] Unclottable TT has been observed at this compound concentrations above 4 µg/mL.[13]
-
Troubleshooting Steps:
-
This is characteristic of this compound: This result confirms the presence of a potent thrombin inhibitor.
-
Use a Reptilase Time Test: The Reptilase time test is insensitive to heparin-like anticoagulants because it is not inhibited by the ATIII-heparin complex. This can help differentiate this compound's effect from that of other contaminants.
-
Data on this compound Interference
The following tables summarize quantitative data on the effect of this compound on various coagulation assays.
Table 1: Effect of this compound on Clotting Times
| Assay | Effect | Concentration for 2x Prolongation | IC₅₀ (Inhibition of Factor) | Reference |
| aPTT | Prolonged | ~2.4 µg/mL | - | [9] |
| PT | Prolonged (at high conc.) | ~25 µg/mL | - | [9] |
| TT | Significantly Prolonged | ~0.5 µg/mL | - | [9][10] |
| Heptest | Prolonged | ~0.4 µg/mL | - | [9] |
| Factor Xa | Inhibited | - | 0.20 µg/mL | [9] |
| Factor IIa (Thrombin) | Inhibited | - | 0.10 µg/mL | [9] |
Table 2: Comparative Anticoagulant Effects (this compound vs. Enoxaparin)
| Assay | Finding | Concentration | Reference |
| aPTT | This compound has a stronger effect | 6.25 µg/mL & 12.5 µg/mL | [1][9] |
| PT | This compound has a stronger effect | Equigravimetric | [10][14] |
| TT | This compound has a stronger effect | Equigravimetric | [10][14] |
| Heptest | This compound has a stronger effect | Equigravimetric | [10][14] |
Experimental Protocols
Below are generalized protocols for key coagulation assays. Refer to specific reagent and instrument manuals for detailed instructions.
1. Activated Partial Thromboplastin Time (aPTT) Assay
-
Principle: Measures the time to clot formation after activation of the contact pathway (intrinsic) and addition of calcium.
-
Procedure:
-
Sample Preparation: Collect whole blood in a 3.2% sodium citrate (B86180) tube (9:1 ratio). Centrifuge at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP).
-
Assay Performance: a. Pre-warm PPP, aPTT reagent (containing a contact activator and phospholipids), and 0.025 M calcium chloride (CaCl₂) to 37°C. b. Pipette 100 µL of PPP into a cuvette. c. Add 100 µL of aPTT reagent. d. Incubate the mixture for the manufacturer-specified time (typically 3-5 minutes) at 37°C. e. Add 100 µL of pre-warmed CaCl₂ to initiate clotting. f. Measure the time until a fibrin (B1330869) clot is detected.[8]
-
2. Prothrombin Time (PT) Assay
-
Principle: Measures the time to clot formation after the addition of thromboplastin (tissue factor) and calcium, assessing the extrinsic and common pathways.
-
Procedure:
-
Sample Preparation: Prepare PPP as described for the aPTT assay.
-
Assay Performance: a. Pre-warm PPP and PT reagent (thromboplastin) to 37°C. b. Pipette 100 µL of PPP into a cuvette. c. Incubate for 1-2 minutes at 37°C. d. Add 200 µL of pre-warmed PT reagent to initiate clotting. e. Measure the time until a fibrin clot is detected.[8]
-
3. Thrombin Time (TT) Assay
-
Principle: Evaluates the final step of coagulation by measuring the time it takes for fibrinogen to convert to fibrin after the addition of a known amount of thrombin.
-
Procedure:
-
Sample Preparation: Prepare PPP as described for the aPTT assay.
-
Assay Performance: a. Pre-warm PPP and thrombin reagent to 37°C. b. Pipette 200 µL of PPP into a cuvette. c. Incubate for 1-2 minutes at 37°C. d. Add 100 µL of pre-warmed thrombin reagent to initiate clotting. e. Measure the time until a fibrin clot is detected.[8]
-
References
- 1. Development and use of this compound in vascular diseases: implications for treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Pharmacological profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Use of this compound in patients with peripheral vascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. benchchem.com [benchchem.com]
- 9. dovepress.com [dovepress.com]
- 10. Comparative anticoagulant and platelet modulatory effects of enoxaparin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacodynamic effects of single and repeated doses of oral this compound in healthy volunteers. A placebo-controlled study with an enteric-coated formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Additive thrombin inhibition by fast moving heparin and dermatan sulfate explains the anticoagulant effect of this compound, a natural mixture of glycosaminoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Navigating the Nuances of Sulodexide: A Technical Guide to Addressing Batch-to-Batch Variability
Technical Support Center
Welcome to the technical support center for Sulodexide (B110003). This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of batch-to-batch variability in experimental settings. Given that this compound is a biological mixture of glycosaminoglycans (GAGs)—80% heparan sulfate (B86663) and 20% dermatan sulfate—extracted from porcine intestinal mucosa, inherent variability in its fine chemical structure is expected and can influence experimental outcomes.[1][2] This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to help ensure the consistency and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does batch-to-batch variability occur?
A1: this compound is a highly purified mixture of GAGs, which are long, unbranched polysaccharides.[1] Its composition includes heparan sulfate (HS) and dermatan sulfate (DS). The variability arises because this compound is extracted from a biological source (porcine mucosa). This can lead to differences in:
-
Molecular Weight Distribution: The average molecular weight and the distribution of polymer chain lengths can vary between batches.[2][3]
-
Sulfation Patterns: The degree and position of sulfate groups on the polysaccharide chains can differ, which is critical for biological activity.[4]
-
Ratio of HS to DS: Minor fluctuations in the 80:20 ratio of heparan sulfate to dermatan sulfate can occur.
These structural differences can alter the biological activity of different batches, leading to variability in experimental results.
Q2: What are the key biological activities of this compound that might be affected by batch variability?
A2: this compound has several key pharmacological effects that could be influenced by structural variations between batches:
-
Anticoagulant/Antithrombotic Activity: Primarily through interactions with antithrombin III (ATIII) and heparin cofactor II (HCII).[5]
-
Anti-inflammatory Effects: By modulating the release of cytokines and chemokines like IL-6 and MCP-1, and inhibiting the expression of adhesion molecules.[6][7][8][9]
-
Endothelial Protection: By helping to restore the endothelial glycocalyx and modulating endothelial function.[10][11]
-
Fibrinolytic Activity: By promoting the release of tissue plasminogen activator (tPA).[1]
Q3: How can I assess a new batch of this compound before starting my experiments?
A3: It is crucial to characterize each new batch. While comprehensive structural analysis may not be feasible for all labs, you can perform functional assays to qualify a new batch against a previously used batch or a reference standard. Recommended functional assays include:
-
In Vitro Anticoagulation Assays: An Activated Partial Thromboplastin Time (aPTT) or a Factor Xa inhibition assay can provide a measure of the batch's anticoagulant potential.
-
Cell-Based Anti-inflammatory Assay: Measure the inhibition of a known inflammatory response in a relevant cell line (e.g., TNF-α-induced IL-6 or MCP-1 release from endothelial cells).[6][8]
Always request a detailed Certificate of Analysis (CoA) from the supplier and compare the specifications with previous batches.
Q4: What information should I look for on the Certificate of Analysis (CoA)?
A4: A comprehensive CoA should provide key analytical data. Look for consistency in the following parameters between batches:
-
Appearance and Solubility: Should be consistent.
-
Purity: As determined by a suitable analytical method (e.g., HPLC).
-
Potency/Activity: Often measured in Lipoprotein Lipase Releasing Units (LRU) or as anti-Xa activity.
-
Compositional Analysis: Ideally, the CoA would provide data on the ratio of heparan sulfate to dermatan sulfate and the average molecular weight.
If a parameter shows significant deviation from previous batches, contact the supplier for more information before use.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments.
Guide 1: In Vitro Cell-Based Assays (e.g., Anti-inflammatory Assays)
Issue: Inconsistent or reduced anti-inflammatory effect of this compound on endothelial cells.
| Potential Cause | Recommended Solution |
| Batch-to-Batch Variability | The new batch may have a different sulfation pattern or molecular weight, leading to altered biological activity. Action: Qualify the new batch using a functional assay (see FAQ 3) and adjust the concentration if necessary to achieve the same biological effect as the previous batch. |
| Cell Culture Conditions | High passage number of cells can lead to altered responsiveness. Contamination (e.g., mycoplasma) can also affect results. Action: Use low-passage cells and regularly test for contamination. Ensure consistent cell seeding density and culture conditions. |
| Reagent Quality | Degradation of stimulating agents (e.g., TNF-α, IL-1β) or this compound stock solutions. Action: Prepare fresh stock solutions of all reagents. Store this compound stock solutions as recommended by the manufacturer, typically in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Assay Readout Variability | Inconsistent incubation times or technical variability in the assay (e.g., ELISA, qPCR). Action: Standardize all incubation times precisely. Include appropriate positive and negative controls in every experiment. Run technical replicates to assess assay precision. |
Guide 2: In Vivo Animal Studies (e.g., Thrombosis Models)
Issue: High variability in antithrombotic efficacy or unexpected bleeding in animal models.
| Potential Cause | Recommended Solution |
| Inconsistent Bioavailability | Oral administration of this compound can have a bioavailability of 40-60%, which can vary.[12] Action: For more consistent results, consider a parenteral route of administration (e.g., subcutaneous or intramuscular), which has higher bioavailability (~90%).[12] If oral administration is necessary, ensure consistent timing relative to feeding schedules. |
| Incorrect Dosage for the Model | The effective dose of this compound can vary significantly depending on the animal model, species, and the specific endpoint being measured.[12][13] Action: Perform a dose-response study to determine the optimal dose for your specific experimental conditions before starting a large-scale study. |
| Batch Potency Variation | A new batch may have higher or lower antithrombotic activity. Action: Qualify the new batch with an in vitro coagulation assay (e.g., aPTT) to compare its activity to the previous batch. Adjust the in vivo dose accordingly. |
| Animal Health Status | Underlying health issues in the animals can affect coagulation parameters and drug metabolism. Action: Ensure all animals are healthy and acclimatized before starting the experiment. Monitor for any signs of illness throughout the study. |
Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Activity in Human Endothelial Cells
This protocol is designed to assess the ability of this compound to inhibit the release of inflammatory mediators from endothelial cells.
1. Cell Culture:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) or Human Aortic Endothelial Cells (HAECs) in appropriate endothelial growth medium.
-
Use cells between passages 3 and 6 for experiments.
-
Seed cells in 24-well plates and grow to confluence.
2. Experimental Procedure:
-
Pre-incubate confluent endothelial cell monolayers with varying concentrations of this compound (e.g., 0.1, 0.25, 0.5 LRU/mL) for 2 hours.[6][8]
-
Induce an inflammatory response by adding a stimulating agent such as Interleukin-1 (IL-1) (e.g., 100 pg/mL) or TNF-α to the culture medium.[14][15]
-
Include a vehicle control (medium only) and a positive control (stimulating agent only).
-
Incubate for a specified period (e.g., 24 hours).
3. Measurement of Inflammatory Markers:
-
Collect the cell culture supernatants.
-
Measure the concentration of inflammatory mediators such as Interleukin-6 (IL-6) and Monocyte Chemoattractant Protein-1 (MCP-1) using commercially available ELISA kits.[6][9][16]
-
Normalize the results to the total protein concentration in the corresponding cell lysates.
4. Data Analysis:
-
Calculate the percentage inhibition of cytokine release by this compound compared to the positive control.
-
Generate a dose-response curve to determine the IC50 of the this compound batch.
Quantitative Data from Literature:
The following table summarizes the inhibitory effects of this compound on the release of inflammatory mediators from endothelial cells as reported in the literature.
| Cell Type | Stimulus | This compound Concentration (LRU/mL) | Analyte | Maximum Inhibition (%) | Reference |
| HUVECs | None (spontaneous release) | 0.5 | MCP-1 | 60% | [6][8] |
| HUVECs | None (spontaneous release) | 0.5 | IL-6 | 69% | [6][8] |
| HAECs | 20% Atherosclerotic Serum | 0.5 | IL-6 Secretion | 27% | [14][15] |
| HAECs | 20% Atherosclerotic Serum | 0.5 | VCAM-1 Secretion | 27% | [14][15] |
Protocol 2: Characterization of Anticoagulant Activity using aPTT Assay
This protocol provides a method to assess the anticoagulant activity of a this compound batch.
1. Reagents and Samples:
-
Pooled normal human plasma (platelet-poor).
-
aPTT reagent (containing a contact activator and phospholipids).
-
Calcium chloride (CaCl2) solution (e.g., 0.025 M).
-
This compound batch to be tested.
-
Coagulometer.
2. Experimental Procedure:
-
Prepare a series of dilutions of the this compound batch in saline or buffer.
-
Pre-warm the plasma, aPTT reagent, and CaCl2 solution to 37°C.
-
In a coagulometer cuvette, mix 100 µL of plasma with a small volume of the this compound dilution (or vehicle control).
-
Add 100 µL of the aPTT reagent and incubate for the time specified by the reagent manufacturer (e.g., 3-5 minutes) at 37°C.
-
Initiate the clotting reaction by adding 100 µL of pre-warmed CaCl2.
-
The coagulometer will measure the time (in seconds) for a clot to form.
3. Data Analysis:
-
Plot the clotting time (in seconds) against the this compound concentration.
-
Compare the dose-response curve of the new batch to a reference standard or a previously characterized batch to assess relative potency.
Visualizing this compound's Mechanisms and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways influenced by this compound.
Experimental and Logical Workflows
The following diagrams outline logical workflows for troubleshooting and experimental design.
References
- 1. Use of this compound in patients with peripheral vascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological actions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Pharmacological profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound suppresses inflammation in human endothelial cells and prevents glucose cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound suppresses inflammation in patients with chronic venous insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound improves vascular permeability via glycocalyx remodelling in endothelial cells during sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. dovepress.com [dovepress.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound Reduces the Proinflammatory Effect of Serum from Patients with Peripheral Artery Disease in Human Arterial Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound reduces senescence-related changes in human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Sulodexide Treatment Duration for Chronic Disease Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Sulodexide (B110003) in chronic disease models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal duration for this compound treatment in a chronic disease model?
A1: The optimal treatment duration for this compound is highly dependent on the specific chronic disease model and the intended therapeutic outcomes. In preclinical studies, treatment can range from a few weeks to several months. For instance, in models of diabetic nephropathy, treatment durations of 8 to 12 weeks are common to observe significant effects on proteinuria and renal function.[1][2] In studies of chronic venous insufficiency, clinical trials have shown benefits with treatment durations of 2 to 3 months, and some studies extend for up to 12 months.[3][4][5] It is crucial to consider the chronicity of the disease model and the specific pathological changes being investigated. Early intervention in some models, like radiation nephropathy, has shown to be more effective than later treatment.[6][7]
Q2: What is the recommended dose and route of administration for this compound in preclinical models?
A2: The dosage and administration route for this compound vary significantly across different animal models. For parenteral administration (subcutaneous or intramuscular) in rodents, a common starting point is in the range of 1-2 mg/kg/day.[8] In models of radiation nephropathy in rats, a dose of 15 mg/kg/day administered subcutaneously has been used.[6][7] For studies focusing on thrombosis, effective doses have been reported as low as 0.55 mg/kg in rats.[8] Oral administration is also a viable option, with a bioavailability of approximately 40-60%.[8] The choice of administration route should consider the experimental design and the need for sustained plasma levels.[8]
Q3: What are the primary mechanisms of action for this compound that are relevant to chronic diseases?
A3: this compound exerts its therapeutic effects through multiple mechanisms. A key action is the restoration of the endothelial glycocalyx, a protective layer on the surface of endothelial cells that is often damaged in chronic diseases like diabetes.[9][10][11] This helps to maintain vascular health and reduce permeability.[9][12] this compound also possesses anticoagulant and profibrinolytic properties by enhancing the activity of antithrombin III and tissue plasminogen activator (t-PA), which helps to prevent blood clot formation and dissolve existing clots.[13][14] Additionally, it has anti-inflammatory effects by inhibiting the expression of adhesion molecules on endothelial cells, thereby reducing the recruitment of inflammatory cells.[13][15] In the context of diabetic nephropathy, it has been shown to inhibit heparanase-1, an enzyme involved in the pathogenesis of the disease.[16]
Q4: What are the expected therapeutic outcomes of this compound treatment in chronic disease models?
A4: The therapeutic outcomes of this compound treatment vary depending on the disease model. In diabetic nephropathy models, expected outcomes include a reduction in albuminuria and proteinuria, as well as attenuation of glomerular sclerosis and tubulointerstitial fibrosis.[2][6][17] In models of chronic venous disease, improvements in venous tone, and reductions in pain, swelling, and heaviness are anticipated.[3] For models involving thrombosis, a dose-dependent reduction in thrombus weight is a key indicator of efficacy.[8] Furthermore, restoration of endothelial function and reduction of inflammatory markers are common outcomes across various vascular disease models.[10][11]
Troubleshooting Guide
Issue 1: Lack of Efficacy at Previously Reported Doses
-
Possible Cause: Differences in animal strain, age, or the severity of the induced disease model can alter the response to this compound. The bioavailability can also differ based on the administration route (oral vs. parenteral).[8]
-
Troubleshooting Steps:
-
Perform a Dose-Response Study: Establish the optimal dose for your specific animal model and experimental conditions.
-
Verify Drug Activity: Ensure the batch of this compound being used is active and has been stored correctly.
-
Consider Administration Route: If using oral administration, consider switching to a parenteral route (subcutaneous or intramuscular) to ensure more consistent bioavailability.[8]
-
Evaluate Disease Model: Re-assess the induction of the disease model to ensure it is consistent and comparable to published studies.
-
Issue 2: High Variability in Experimental Results
-
Possible Cause: Inconsistent drug absorption, particularly with oral administration, can lead to high variability in plasma levels and, consequently, in the observed effects.[8]
-
Troubleshooting Steps:
-
Standardize Administration: Ensure consistent timing of administration, especially in relation to feeding schedules if using the oral route.
-
Switch to Parenteral Route: For more consistent bioavailability and to reduce variability, consider using subcutaneous or intramuscular injections.[8]
-
Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability.
-
Issue 3: Signs of Bleeding or Hemorrhage in Animals
-
Possible Cause: this compound has antithrombotic properties, and at higher doses, there is an increased risk of bleeding.[8]
-
Troubleshooting Steps:
-
Reduce Dosage: Lower the dose of this compound being administered.
-
Monitor Coagulation Parameters: If feasible within your experimental setup, monitor coagulation parameters such as activated partial thromboplastin (B12709170) time (aPTT) to assess the anticoagulant effect.
-
Careful Observation: Closely monitor animals for any signs of hemorrhage, such as bruising, hematomas, or internal bleeding.
-
Issue 4: Difficulty in Dissolving or Administering this compound
-
Possible Cause: Improper vehicle or formulation can lead to difficulties in dissolving this compound for administration.
-
Troubleshooting Steps:
-
Consult Formulation Guidelines: Refer to the manufacturer's instructions or published protocols for appropriate vehicles. Sterile saline (0.9% NaCl) is commonly used for reconstitution.[1]
-
Ensure Complete Dissolution: Vortex the solution briefly to ensure the lyophilized powder is completely dissolved before administration.[1]
-
Data Presentation
Table 1: Summary of this compound Dosage and Treatment Duration in Preclinical Chronic Disease Models
| Chronic Disease Model | Animal Model | Route of Administration | Dosage | Treatment Duration | Key Findings | Reference(s) |
| Radiation Nephropathy | Sprague-Dawley Rats | Subcutaneous (s.c.) | 15 mg/kg/day | 8 and 12 weeks | Reduced early proteinuria; no effect on late-stage disease. | [6][7] |
| Diabetic Nephropathy | db/db Mice | Subcutaneous (s.c.) | 15 mg/kg/day | 9 weeks | No significant difference in albuminuria or glomerular lesions. | [6][7] |
| 5/6 Nephrectomy (Chronic Renal Failure) | Wistar Rats | Intramuscular (i.m.) | 5 mg/kg/day | 4, 8, and 12 weeks | Attenuated proteinuria and reduced serum creatinine (B1669602). | [2][17] |
| Balloon-Injury Carotid Artery | Rats | Intraperitoneal (i.p.) | 2 mg/kg/day | 7 days | Reconstructed endothelial glycocalyx and recovered endothelial function. | [10][11] |
| Venous Thrombosis | Rabbits | Intravenous (i.v.) | ED50: 20 mg/kg | Not Applicable | Prevention of thrombus formation. | [8] |
Experimental Protocols
Protocol 1: Subcutaneous Administration of this compound in a Rat Model of Radiation Nephropathy [1][6][7]
-
Animal Model: Use male Sprague-Dawley rats. Induce radiation nephropathy through unilateral or bilateral kidney irradiation.
-
This compound Preparation: Reconstitute lyophilized this compound in sterile saline (0.9% NaCl).
-
Administration Protocol:
-
Administer this compound at a dose of 15 mg/kg/day via subcutaneous injection.
-
Administer the injections 6 days per week for the desired study duration (e.g., 8 or 12 weeks).
-
Vary the injection site to minimize local irritation.
-
-
Outcome Measures:
-
Monitor blood pressure, serum creatinine, and creatinine clearance at regular intervals.
-
Measure urinary protein excretion.
-
At the end of the study, perform histological analysis of the kidneys to assess for glomerulosclerosis and interstitial fibrosis.
-
Protocol 2: Intramuscular Administration of this compound in a Rat Model of 5/6 Nephrectomy [2][17]
-
Animal Model: Use Wistar rats and induce chronic renal failure via a 5/6 nephrectomy.
-
This compound Preparation: Prepare this compound for intramuscular injection according to the manufacturer's instructions.
-
Administration Protocol:
-
Administer this compound at a dose of 5 mg/kg per day via intramuscular injection.
-
Continue treatment for the planned duration of the study (e.g., 4, 8, or 12 weeks).
-
-
Outcome Measures:
-
Measure urinary protein and serum creatinine levels at specified time points.
-
After the treatment period, measure serum cholesterol and triglyceride levels.
-
Perform histological scoring of glomerular sclerosis and renal tubulointerstitial fibrosis.
-
Examine the expression of relevant markers in renal tissue, such as eNOS and tPA, using methods like RT-PCR and Western blot.
-
Mandatory Visualizations
Caption: Multifaceted mechanism of action of this compound in chronic diseases.
Caption: General experimental workflow for evaluating this compound in chronic kidney disease models.
References
- 1. benchchem.com [benchchem.com]
- 2. Treatment of 5/6 nephrectomy rats with this compound: a novel therapy for chronic renal failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. This compound efficacy in the treatment of patients with chronic lower limb vein diseases of C1-C3 clinical classes according to CEAP | Katorkin | Ambulatornaya khirurgiya = Ambulatory Surgery (Russia) [a-surgeon.ru]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound ameliorates early but not late kidney disease in models of radiation nephropathy and diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Effect of this compound on endothelial glycocalyx and vascular permeability in patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. This compound recovers endothelial function through reconstructing glycocalyx in the balloon-injury rat carotid artery model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of this compound on endothelial glycocalyx and vascular permeability in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of this compound? [synapse.patsnap.com]
- 14. nbinno.com [nbinno.com]
- 15. This compound suppresses inflammation in patients with chronic venous insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A new mechanism of action of this compound in diabetic nephropathy: inhibits heparanase-1 and prevents FGF-2-induced renal epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Treatment of 5/6 nephrectomy rats with this compound: a novel therapy for chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Sulodexide Delivery to the Central Nervous System
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with delivering Sulodexide (B110003) to the central nervous system (CNS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its delivery to the CNS of interest?
A1: this compound is a highly purified mixture of glycosaminoglycans (GAGs), comprising 80% fast-moving heparin (heparan sulfate) and 20% dermatan sulfate (B86663).[1][2] It possesses antithrombotic, profibrinolytic, and anti-inflammatory properties.[3][4] Its potential therapeutic roles in neurological disorders are being explored due to its ability to modulate neuroinflammation and protect the vascular endothelium.[5][6]
Q2: What is the primary obstacle to delivering this compound to the CNS?
A2: The primary obstacle is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[7][8] Due to its hydrophilic nature and high molecular weight, this compound does not readily cross the BBB.[2][9]
Q3: What are the key physicochemical properties of this compound that hinder its BBB penetration?
A3: this compound's components, heparan sulfate and dermatan sulfate, are large, negatively charged polysaccharides.[10] These characteristics, specifically high molecular weight and hydrophilicity, are unfavorable for passive diffusion across the lipid-rich cell membranes of the BBB endothelial cells.[11]
Q4: What are the most promising strategies to enhance this compound delivery to the CNS?
A4: Nanocarrier-based drug delivery systems are a leading strategy.[11][12] These include liposomes and polymeric nanoparticles that can encapsulate this compound, protecting it from degradation and facilitating its transport across the BBB.[12] Surface modification of these nanocarriers with specific ligands can further target receptors on the BBB for enhanced uptake.[13]
Q5: How can I assess the BBB permeability of my this compound formulation in the lab?
A5: In vitro BBB models, such as those using Transwell inserts, are a common method.[14][15] These models use a co-culture of brain endothelial cells, astrocytes, and pericytes to form a barrier that mimics the in vivo BBB.[16] The permeability of your this compound formulation can be assessed by measuring its passage from the apical (blood side) to the basolateral (brain side) chamber of the Transwell.[17]
Troubleshooting Guides
Issue 1: Low Permeability of this compound in the In Vitro BBB Model
| Potential Cause | Troubleshooting Step |
| High Integrity of the BBB Model | Verify the transendothelial electrical resistance (TEER) of your model. High TEER values indicate a tight barrier, which is expected to limit the passage of unmodified this compound.[18][19] This serves as a baseline for comparison with enhanced delivery systems. |
| Physicochemical Properties of this compound | Unmodified this compound has a high molecular weight and negative charge, limiting passive diffusion. Consider encapsulating this compound in a nanocarrier system (e.g., liposomes, PLGA nanoparticles) to improve its lipophilicity and facilitate transport.[12][13] |
| Inefficient Transcytosis | If using a targeted nanocarrier, ensure the ligand on the surface is appropriate for receptors expressed on your in vitro BBB model (e.g., transferrin receptor). Verify receptor expression levels on your cells. |
| Experimental Setup | Ensure the concentration of this compound in the donor compartment is accurately measured and that the duration of the experiment is sufficient. Check for any potential binding of this compound to the Transwell membrane or plate material. |
Issue 2: Inconsistent or Low Quantification of this compound in Brain Tissue (In Vivo)
| Potential Cause | Troubleshooting Step |
| Poor Bioavailability of Oral Formulation | The oral bioavailability of this compound is approximately 40-60%.[1] For preclinical studies requiring consistent plasma levels, consider parenteral administration (intravenous or intramuscular), which has higher bioavailability.[1] |
| Inefficient BBB Penetration of the Delivery System | If using a nanocarrier, assess its stability in the bloodstream and its ability to cross the BBB in your animal model. Characterize the size, charge, and surface properties of your nanoparticles, as these can significantly impact CNS delivery. |
| Rapid Clearance from the CNS | Investigate the potential for efflux transporter activity. While this compound is not a typical substrate for common efflux pumps, some nanocarrier materials may be. |
| Inefficient Extraction from Brain Tissue | The protocol for extracting GAGs from brain tissue is critical. Ensure complete tissue homogenization and effective enzymatic digestion to release this compound from the extracellular matrix.[20][21] Validate your extraction efficiency using spiked control samples. |
| Insensitive Quantification Assay | The dimethylmethylene blue (DMMB) assay is commonly used for quantifying sulfated GAGs.[20][22] Ensure your standard curve is accurate and that there is no interference from other components in the brain tissue extract. For higher specificity, consider methods like liquid chromatography-mass spectrometry (LC-MS).[21][22] |
Data Presentation
Table 1: Physicochemical Properties of this compound Components
| Property | Heparan Sulfate (Fast-Moving Heparin Fraction) | Dermatan Sulfate | Relevance to BBB Penetration |
| Average Molecular Weight (Da) | ~7,000 - 10,000[1][2] | ~25,000 - 32,000[1][2] | High molecular weight generally restricts passive diffusion across the BBB. |
| Charge | Highly negatively charged due to sulfation[10] | Negatively charged[23] | The negative charge can hinder interaction with the negatively charged surface of brain endothelial cells. |
| Nature | Hydrophilic polysaccharide[9] | Hydrophilic polysaccharide[23] | Hydrophilic molecules do not readily partition into the lipid membranes of the BBB. |
Table 2: Typical TEER Values for In Vitro BBB Models
| Model Type | Cell Types | Typical TEER Values (Ω·cm²) | Reference |
| Cell Line Monoculture | hCMEC/D3 | < 100 | [24] |
| Cell Line Co-culture | hCMEC/D3 with astrocytes | ~140 | [19] |
| Primary Cells | Rodent brain endothelial cells | Up to 300 | [19] |
| Microfluidic Systems | With shear stress | 700 - 4000+ | [19][24] |
| In Vivo | Rat | Up to 5900 | [24] |
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay Using a Transwell Co-culture Model
Objective: To assess the permeability of a this compound formulation across an in vitro BBB model.
Materials:
-
Human cerebral microvascular endothelial cells (hCMEC/D3)
-
Human astrocytes
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Extracellular matrix coating solution (e.g., Collagen IV and Fibronectin)
-
Endothelial cell medium and astrocyte medium
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
This compound formulation and a paracellular marker (e.g., Lucifer Yellow)
-
TEER meter
Methodology:
-
Coating Transwell Inserts: Coat the luminal side of the Transwell inserts with the extracellular matrix solution and incubate for at least 1 hour at 37°C.[17]
-
Seeding Astrocytes: Seed astrocytes on the basolateral side of the inverted Transwell membrane. Allow them to attach and grow to confluence.[17]
-
Seeding Endothelial Cells: Once the astrocytes are confluent, seed the hCMEC/D3 cells onto the luminal side of the Transwell insert.[17]
-
Co-culture: Culture the system until a confluent monolayer of endothelial cells is formed. Monitor the integrity of the barrier by measuring the TEER. Experiments should be initiated when TEER values are stable and at an appropriate level for the model.[15]
-
Permeability Assay: a. Wash the apical (luminal) and basolateral (abluminal) compartments with pre-warmed transport buffer.[17] b. Add the transport buffer containing the this compound formulation and the paracellular marker to the apical chamber (donor).[25] c. Add fresh transport buffer to the basolateral chamber (receiver).[25] d. Incubate at 37°C with gentle agitation. e. At predetermined time points, collect samples from the basolateral chamber and replace with fresh transport buffer.[26]
-
Quantification: Quantify the concentration of this compound in the collected samples using a suitable assay (see Protocol 2).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to determine the rate of transport across the in vitro BBB.
Protocol 2: Quantification of Sulfated Glycosaminoglycans in Brain Tissue
Objective: To extract and quantify the amount of this compound (as sulfated GAGs) in brain tissue samples.
Materials:
-
Brain tissue samples
-
Extraction buffer (e.g., 50 mM Tris-HCl, 10 mM NaCl, 3 mM MgCl2, pH 7.9)
-
Proteinase K
-
1,9-dimethylmethylene blue (DMMB) dye solution
-
Decomplexation solution
-
Chondroitin (B13769445) sulfate A (for standard curve)
-
Spectrophotometer
Methodology:
-
Tissue Homogenization: Homogenize the weighed brain tissue in the extraction buffer.[20]
-
Protein Digestion: Add proteinase K to the tissue homogenate and incubate at 56°C overnight to digest proteins. Inactivate the enzyme by heating at 90°C for 30 minutes.[20]
-
DNA Digestion: Treat the sample with a DNase to remove DNA.
-
GAG Quantification (DMMB Assay): a. Take an aliquot of the tissue extract. b. Add the DMMB complexation solution and agitate for 30 minutes.[20] c. Centrifuge to pellet the GAG-DMMB complex and discard the supernatant.[20] d. Add the decomplexation solution to the pellet to release the dye.[20] e. Measure the absorbance of the supernatant at 656 nm.[20]
-
Standard Curve: Prepare a standard curve using known concentrations of chondroitin sulfate A.
-
Calculation: Determine the concentration of sulfated GAGs in the brain tissue sample by comparing its absorbance to the standard curve. Express the results as µg of GAG per mg of tissue.[20]
Mandatory Visualizations
Caption: Experimental workflow for developing and evaluating this compound CNS delivery.
Caption: Troubleshooting decision tree for low this compound permeability in vitro.
Caption: this compound's potential modulation of neuroinflammatory signaling pathways.
References
- 1. Use of this compound in patients with peripheral vascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of neuroinflammatory NF-KB signaling and glial crosstalk in neurodegeneration [mountainscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound suppresses inflammation in human endothelial cells and prevents glucose cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Development and use of this compound in vascular diseases: implications for treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Delivery Systems, CNS Protection, and the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Utilization of Glycosaminoglycans/Proteoglycans as Carriers for Targeted Therapy Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | A Novel Transwell Blood Brain Barrier Model Using Primary Human Cells [frontiersin.org]
- 17. benchchem.com [benchchem.com]
- 18. wpiinc.com [wpiinc.com]
- 19. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Proteoglycans - Methods and Protocols Detection of glycosaminoglycans in biological specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Glycosaminoglycans detection methods: Applications of mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Glycosaminoglycans and Glycomimetics in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of Sulodexide in Cell-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sulodexide (B110003). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential off-target effects and ensure the accuracy and reproducibility of your cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
A1: this compound is a highly purified mixture of glycosaminoglycans (GAGs), consisting of approximately 80% fast-moving heparin and 20% dermatan sulfate (B86663).[1] Its pleiotropic effects are attributed to the activities of these components. Key mechanisms of action include:
-
Anticoagulant and Profibrinolytic Effects: The heparin-like fraction potentiates antithrombin III, inhibiting thrombin and Factor Xa, while the dermatan sulfate component acts on heparin cofactor II. This compound also enhances the activity of tissue plasminogen activator (t-PA).
-
Anti-inflammatory Effects: this compound can reduce the expression and release of pro-inflammatory cytokines and chemokines, such as IL-6 and MCP-1, and inhibit the expression of adhesion molecules on endothelial cells.[2][3]
-
Endothelial Protection: It helps restore the endothelial glycocalyx, a crucial layer for maintaining vascular homeostasis and barrier function.
-
Modulation of Growth Factor Signaling: As a GAG, this compound can interact with various heparin-binding growth factors, such as Fibroblast Growth Factor 2 (FGF-2), and modulate their signaling pathways.[4][5][6]
-
Enzyme Inhibition: this compound is a potent inhibitor of heparanase-1, an enzyme that degrades heparan sulfate and is involved in processes like inflammation and tumor metastasis.[4][5][6]
Q2: What are the potential "off-target" effects of this compound in cell-based assays?
A2: Due to its multifaceted nature, what is considered an "off-target" effect depends on the specific research question. For example, if you are studying its anti-inflammatory properties, its anticoagulant activity could be an undesired variable. Potential off-target effects to be aware of include:
-
Interference with Cell Viability Assays: As a sulfated polysaccharide with antioxidant properties, this compound may directly reduce tetrazolium salts (e.g., MTT, XTT), leading to an overestimation of cell viability.
-
Modulation of Cell Adhesion and Migration: By interacting with the cell surface and extracellular matrix components, this compound can influence cell adhesion and migration, which may be an unintended effect in some experimental contexts.
-
Sequestration of Growth Factors: The heparin-like components of this compound can bind to heparin-binding growth factors present in the cell culture medium, altering their bioavailability and affecting cell growth and signaling.
-
Anticoagulant Effects in Co-culture Models: In assays involving blood cells or plasma, the anticoagulant properties of this compound can significantly impact the experimental outcomes.
Q3: What are the typical working concentrations of this compound for in vitro studies?
A3: The optimal concentration of this compound varies depending on the cell type and the specific biological effect being investigated. Based on published studies, a general starting range for in vitro experiments is 0.5 µg/mL to 50 µg/mL. It is always recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup.[7]
Troubleshooting Guides
Issue 1: Discrepancy in Cell Viability Results with Tetrazolium-Based Assays (e.g., MTT, XTT)
Symptom: You observe an unexpected increase in cell viability or a lack of dose-dependent cytotoxicity when treating cells with this compound, especially at higher concentrations.
Potential Cause: this compound, being a GAG with antioxidant properties, may directly reduce the tetrazolium salt to formazan, independent of cellular metabolic activity. This leads to a false-positive signal, overestimating the number of viable cells.
Troubleshooting Steps:
-
Perform a Cell-Free Control:
-
Prepare wells with your complete cell culture medium and the same concentrations of this compound you are testing.
-
Do not add cells to these wells.
-
Add the MTT or XTT reagent and incubate for the same duration as your experimental samples.
-
If you observe a color change in the cell-free wells, it confirms that this compound is directly reducing the tetrazolium salt.
-
-
Choose an Alternative Viability Assay:
-
Crystal Violet Assay: This assay stains the DNA of adherent cells and is not dependent on metabolic activity.
-
Trypan Blue Exclusion Assay: This method assesses cell membrane integrity by counting the number of cells that take up the dye.
-
ATP-Based Assays: These assays measure the level of intracellular ATP as an indicator of cell viability.
-
-
Data Correction:
-
If you must use a tetrazolium-based assay, subtract the absorbance values from the cell-free controls from your experimental values. However, this is a less ideal solution as the interaction in the presence of cells may differ.
-
Issue 2: Unexpected Effects on Cell Migration or Adhesion
Symptom: You observe altered cell migration rates in a scratch/wound healing assay or changes in cell attachment that are not the primary focus of your study.
Potential Cause: this compound can interact with cell surface receptors and extracellular matrix proteins, influencing cell adhesion and motility.
Troubleshooting Steps:
-
Appropriate Controls:
-
Include a vehicle control (the solvent used to dissolve this compound).
-
If possible, use a GAG with a different structure or charge density as a negative control to assess the specificity of the effect.
-
-
Assay-Specific Considerations:
-
Scratch Assay: Ensure the initial scratch width is consistent across all conditions. Use imaging software to quantify the closure rate accurately.
-
Transwell Migration Assay: Consider if this compound might be affecting the chemoattractant gradient or the porosity of the membrane.
-
-
Isolate the Mechanism:
-
Investigate the expression of key adhesion molecules (e.g., integrins, cadherins) to determine if this compound is modulating their function.
-
Issue 3: Variability in Growth Factor-Stimulated Signaling Pathways
Symptom: You observe inconsistent or reduced cellular responses to heparin-binding growth factors (e.g., FGF-2, VEGF) in the presence of this compound.
Potential Cause: The heparin component of this compound can bind to these growth factors, either potentiating or inhibiting their interaction with their receptors.[5]
Troubleshooting Steps:
-
Pre-incubation Steps:
-
Compare the effects of pre-incubating the cells with Sulodide before adding the growth factor versus adding them simultaneously.
-
Consider pre-incubating the growth factor with this compound before adding the mixture to the cells.
-
-
Dose-Response Analysis:
-
Perform a matrix of concentrations for both this compound and the growth factor to understand their interplay.
-
-
Use of Non-Heparin-Binding Growth Factors:
-
As a control, use a growth factor that does not bind to heparin to confirm that the observed effects are specific to the heparin-binding nature of the growth factor.
-
Quantitative Data Summary
| Parameter | Cell Type | Assay | Effective Concentration/IC50 | Reference |
| Heparanase-1 Inhibition | --- | ELISA | IC50: 5 µg/mL | [4][5][6] |
| Anti-inflammatory Effect | Human Umbilical Vein Endothelial Cells (HUVECs) | ELISA (IL-6 & MCP-1 release) | 0.125 - 0.5 LRU/mL | [2] |
| Human Arterial Endothelial Cells | Gene Expression & ELISA (IL-6, VCAM-1, VWF) | 0.5 LRU/mL | ||
| Endothelial Protection | Porcine Retinal Arterioles | Vasodilation Assay | 5 - 50 µg/mL | [7] |
| Anticoagulant Activity | --- | Thrombin Clotting Time (TCT) | 0.5 µg/mL (doubling time) | [1] |
| --- | Heptest | 0.4 µg/mL (doubling time) | [1] |
Experimental Protocols
Protocol 1: Scratch (Wound Healing) Assay for Cell Migration
This protocol is adapted for assessing the effect of this compound on endothelial cell migration.
Materials:
-
Confluent monolayer of endothelial cells (e.g., HUVECs) in a 12-well plate
-
Sterile 200 µL pipette tips
-
Phosphate-buffered saline (PBS)
-
Cell culture medium with reduced serum (e.g., 1% FBS)
-
This compound stock solution
-
Microscope with a camera
Procedure:
-
Grow endothelial cells to a confluent monolayer in a 12-well plate.
-
Using a sterile 200 µL pipette tip, make a straight scratch across the center of each well.
-
Gently wash each well twice with PBS to remove detached cells.
-
Replace the PBS with low-serum medium containing the desired concentration of this compound or vehicle control.
-
Place the plate on a microscope stage and capture an image of the scratch at time 0. Mark the location of the image for subsequent time points.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same locations at regular intervals (e.g., 4, 8, 12, 24 hours).
-
Analyze the images using software (e.g., ImageJ) to measure the area of the scratch at each time point. Calculate the percentage of wound closure relative to time 0.
Protocol 2: ELISA for IL-6 and MCP-1 in HUVEC Supernatants
This protocol outlines the measurement of pro-inflammatory cytokines released from HUVECs following treatment with this compound.
Materials:
-
HUVECs cultured in 24-well plates
-
Cell culture medium
-
Inflammatory stimulus (e.g., LPS or TNF-α)
-
This compound stock solution
-
Commercially available ELISA kits for human IL-6 and MCP-1
-
Microplate reader
Procedure:
-
Seed HUVECs in a 24-well plate and grow to ~90% confluency.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 2 hours).
-
Add the inflammatory stimulus (e.g., LPS at 1 µg/mL) to the wells and incubate for the desired time (e.g., 6-24 hours).
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA for IL-6 and MCP-1 according to the manufacturer's instructions provided with the kits.[8]
-
Read the absorbance on a microplate reader and calculate the concentrations of IL-6 and MCP-1 based on the standard curve.
-
Normalize the cytokine concentrations to the total protein content or cell number in each well.
Visualizations
References
- 1. Development and use of this compound in vascular diseases: implications for treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses inflammation in human endothelial cells and prevents glucose cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound down-regulates the release of cytokines, chemokines, and leukocyte colony stimulating factors from human macrophages: role of glycosaminoglycans in inflammatory pathways of chronic venous disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new mechanism of action of this compound in diabetic nephropathy: inhibits heparanase-1 and prevents FGF-2-induced renal epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new mechanism of action of this compound in diabetic nephropathy: inhibits heparanase-1 and prevents FGF-2-induced renal epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Prevents Hyperglycemia-Induced Endothelial Dysfunction and Oxidative Stress in Porcine Retinal Arterioles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound reduces senescence-related changes in human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sulodexide Dosage in Animal Models of Renal Impairment
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting Sulodexide (B110003) dosage in animal models with renal impairment. It includes troubleshooting guides and frequently asked questions to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound for a new animal model of renal impairment?
A1: The optimal starting dose of this compound depends on the specific animal model, the severity of renal impairment, and the route of administration. Based on published studies, a general starting range for parenteral administration (subcutaneous or intramuscular) in rodents is 1-15 mg/kg/day.[1][2] For oral administration, a common starting point is around 10 mg/kg/day.[3] It is crucial to conduct a pilot dose-response study to determine the most effective and well-tolerated dose for your specific experimental conditions.
Q2: How does renal impairment affect the pharmacokinetics of this compound and how should this influence dosage?
A2: this compound is primarily cleared by the kidneys.[4] In the presence of renal impairment, the elimination half-life of this compound may be prolonged, potentially leading to drug accumulation and an increased risk of adverse effects, such as bleeding.[5] While specific pharmacokinetic studies of this compound in animal models of renal failure are limited, it is prudent to start with a lower dose and titrate upwards based on efficacy and tolerance. Monitoring coagulation parameters, if feasible in your model, is advisable, especially at higher doses.
Q3: What are the different routes of administration for this compound in animal models and which is most appropriate?
A3: this compound can be administered via several routes in animal models, including:
-
Subcutaneous (s.c.) injection: This route provides good bioavailability and is often used for longer-term studies.[1][6]
-
Intramuscular (i.m.) injection: Similar to s.c. injection, this route offers high bioavailability.[2]
-
Intraperitoneal (i.p.) injection: This is a common route for administering drugs to rodents.[1]
-
Oral (p.o.) administration: this compound can be administered orally, for example, in drinking water, which can be less stressful for the animals in long-term studies.[3] However, oral bioavailability is lower than parenteral routes.[5]
The choice of administration route depends on the experimental design, the required dosing frequency, and the specific animal model. For consistent plasma levels, parenteral routes are generally preferred.
Q4: What are the key outcome measures to assess the efficacy of this compound in animal models of renal impairment?
A4: Key outcome measures to evaluate the therapeutic effects of this compound include:
-
Renal function markers: Serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) are standard indicators of kidney function.[7]
-
Proteinuria/Albuminuria: A reduction in urinary protein or albumin excretion is a primary indicator of this compound's efficacy in nephropathy models.[6][8][9]
-
Histopathology: Examination of kidney tissue for changes in glomerular sclerosis, interstitial fibrosis, and tubular injury provides direct evidence of structural protection.[2][7]
-
Molecular markers: Assessing the expression of profibrotic and inflammatory markers such as transforming growth factor-beta (TGF-β), α-smooth muscle actin (α-SMA), and fibronectin can elucidate the underlying mechanisms of action.[6][10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High mortality rate in the animal model after inducing renal impairment. | The method of inducing renal impairment is too severe. | Reduce the severity of the induction method (e.g., for 5/6 nephrectomy, ensure precise removal of kidney tissue; for drug-induced models, adjust the dose of the nephrotoxic agent).[7][11] Provide supportive care, including hydration and analgesia.[12] |
| High variability in renal function parameters within the same experimental group. | Inconsistent induction of renal impairment. Inconsistent drug administration. | Standardize the surgical procedure for nephrectomy or the administration of the nephrotoxic agent.[12] Ensure accurate and consistent dosing of this compound. Consider using a parenteral route for more reliable drug delivery.[5] |
| No significant therapeutic effect of this compound observed. | The dose of this compound is too low. The treatment duration is too short. The stage of renal disease is too advanced. | Perform a dose-escalation study to find the optimal therapeutic dose.[5] Extend the treatment duration, as some effects of Sulododexide may be time-dependent.[3] Initiate this compound treatment at an earlier stage of the disease, as it may be more effective in preventing rather than reversing established renal damage.[6][8] |
| Signs of bleeding or hemorrhage in animals treated with this compound. | The dose of this compound is too high, leading to excessive anticoagulation. | Reduce the dose of this compound.[5] If possible, monitor coagulation parameters such as activated partial thromboplastin (B12709170) time (aPTT).[13] |
Quantitative Data Summary
Table 1: this compound Dosage in Rodent Models of Renal Impairment
| Animal Model | Species/Strain | Route of Administration | Dosage | Duration of Treatment | Key Findings | Reference(s) |
| Radiation Nephropathy | Sprague-Dawley Rats | Subcutaneous (s.c.) | 15 mg/kg/day | 8-12 weeks | Reduced early proteinuria. | [1][6] |
| Diabetic Nephropathy (Type II) | db/db Mice | Subcutaneous (s.c.) | 15 mg/kg/day | 9 weeks | No significant difference in urinary albumin/creatinine ratio. | [1][6] |
| 5/6 Nephrectomy | Wistar Rats | Intramuscular (i.m.) | 5 mg/kg/day | 12 weeks | Attenuated proteinuria and reduced glomerular sclerosis and tubulointerstitial fibrosis. | [2] |
| Adenine-Induced Kidney Injury | Rats | Not specified | Not specified | 8 weeks | Delayed renal interstitial fibrosis. | [10] |
| Diabetic Nephropathy (Type II) | Otsuka-Long-Evans-Tokushima-Fatty (OLETF) Rats | Oral (p.o.) in drinking water | 10 mg/kg/day | 9 months | Significantly decreased urinary albumin excretion. | [3] |
| Diabetic Nephropathy (Type I) | C57BL/6 Mice | Not specified | 1 mg/kg/day | 12 weeks | Improved proteinuria and renal function. | [1] |
Experimental Protocols
5/6 Nephrectomy in Rats (Two-Stage Procedure)
This protocol is a common method for inducing chronic kidney disease in rats.[7][11][12]
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scalpels, forceps, scissors, needle holders)
-
Sutures
-
Warming pad
-
Analgesics
Procedure:
Stage 1: Right Nephrectomy
-
Anesthetize the rat and place it on a warming pad.
-
Make a flank incision to expose the right kidney.
-
Carefully dissect the renal artery, vein, and ureter.
-
Ligate the renal vessels and ureter with sutures.
-
Remove the right kidney.
-
Close the muscle and skin layers with sutures.
-
Administer analgesics and allow the animal to recover for one week.
Stage 2: Left Partial Nephrectomy
-
Anesthetize the rat again.
-
Make a flank incision to expose the left kidney.
-
Ligate the upper and lower branches of the renal artery to infarct approximately two-thirds of the kidney, or surgically resect the upper and lower poles of the kidney.
-
Ensure hemostasis.
-
Close the incision as in Stage 1.
-
Provide post-operative care, including analgesia and monitoring.
Experimental Workflow for 5/6 Nephrectomy Model and this compound Treatment
Caption: Workflow for inducing CKD with 5/6 nephrectomy and subsequent this compound treatment.
Signaling Pathways
This compound exerts its renoprotective effects through multiple mechanisms, including the modulation of key signaling pathways involved in renal fibrosis and inflammation.
Inhibition of the Wnt/β-catenin Signaling Pathway
In adenine-induced kidney injury, this compound has been shown to inhibit the Wnt/β-catenin pathway, which plays a crucial role in renal fibrosis.[10]
Caption: this compound inhibits the Wnt/β-catenin signaling pathway to reduce renal fibrosis.
Modulation of TGF-β and VEGF Signaling
This compound has been demonstrated to interfere with the profibrotic effects of TGF-β and the pro-angiogenic and permeability-enhancing effects of Vascular Endothelial Growth Factor (VEGF).[3][6]
Caption: this compound modulates TGF-β and VEGF signaling pathways to protect against renal injury.
References
- 1. benchchem.com [benchchem.com]
- 2. Treatment of 5/6 nephrectomy rats with this compound: a novel therapy for chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound improves renal function through reduction of vascular endothelial growth factor in type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. This compound ameliorates early but not late kidney disease in models of radiation nephropathy and diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. This compound therapy for the treatment of diabetic nephropathy, a meta-analysis and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Decreases Albuminuria and Regulates Matrix Protein Accumulation in C57BL/6 Mice with Streptozotocin-Induced Type I Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound can ameliorates renal interstitial fibrosis in adenine-induced kidney injury rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5/6 Nephrectomy as a Validated Rat Model Mimicking Human Warfarin-Related Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5/6 Nephrectomy Using Sharp Bipolectomy Via Midline Laparotomy in Rats [jove.com]
- 13. Development and use of this compound in vascular diseases: implications for treatment - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparative analysis of Sulodexide and unfractionated heparin in vitro
A Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of anticoagulant and anti-inflammatory therapies, both Sulodexide and unfractionated heparin (UFH) hold significant clinical relevance. While UFH has long been a cornerstone of anticoagulant treatment, this compound, a highly purified glycosaminoglycan mixture, presents a unique profile with pleiotropic effects. This guide provides a detailed in vitro comparative analysis of these two agents, presenting key experimental data, methodologies, and a visualization of their mechanisms of action to aid researchers, scientists, and drug development professionals in their understanding and potential applications.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies comparing the biological activities of this compound and unfractionated heparin.
Table 1: Anticoagulant Activity
| Assay | This compound | Unfractionated Heparin (UFH) | Key Findings |
| Prothrombinase-induced Clotting Time (PiCT) | Weaker activity | Stronger activity | UFH demonstrates more potent inhibition of prothrombinase.[1][2] |
| Activated Partial Thromboplastin Time (aPTT) | Weaker activity | Stronger activity | UFH has a more pronounced effect on the intrinsic and common coagulation pathways.[1][2] |
| Prothrombin Time (PT) | Minimal effect | Minimal effect | Neither agent significantly affects the extrinsic coagulation pathway at the tested concentrations.[1][2] |
| Thrombin Time (TT) | Weaker activity | Stronger activity | UFH is a more potent inhibitor of thrombin-induced fibrin (B1330869) formation.[1][2] |
| Anti-Factor Xa Activity | Weaker activity | Stronger activity | UFH exhibits greater inhibition of Factor Xa.[1][2] |
| Anti-Factor IIa (Thrombin) Activity | Weaker activity | Stronger activity | UFH more effectively inhibits thrombin.[1][2] |
| Thrombin Generation Assay | Slightly weaker inhibition | Comparable inhibition | Both agents effectively inhibit thrombin generation, with UFH being slightly more potent.[1][2] |
Table 2: Effects on Platelets
| Parameter | This compound | Unfractionated Heparin (UFH) | Key Findings |
| Platelet Aggregation (in the presence of HIT antibodies) | Weaker aggregatory response (30 ± 7% at 10 µg/mL) | Stronger aggregatory response (60 ± 18.76% at 10 µg/mL) | This compound induces significantly less platelet aggregation in the context of heparin-induced thrombocytopenia (HIT) models.[3] |
| Platelet Factor 4 (PF4) Release | Lower release (140 ± 18 ng/mL) | Higher release (310 ± 40 ng/mL) | This compound mobilizes less PF4 from platelets, potentially contributing to its lower risk of HIT.[3] |
Table 3: Anti-Inflammatory Effects on Endothelial Cells
| Parameter | This compound (0.5 LRU/mL) | Control (Untreated Cells) | Key Findings |
| Intracellular Free Radical Generation | Inhibition by up to 32% | Baseline | This compound demonstrates a dose-dependent reduction of oxidative stress in endothelial cells.[4] |
| Monocyte Chemotactic Protein-1 (MCP-1) Release | Inhibition by up to 60% | Baseline | This compound significantly reduces the secretion of this key pro-inflammatory chemokine.[4] |
| Interleukin-6 (IL-6) Release | Inhibition by up to 69% | Baseline | This compound potently suppresses the release of the pro-inflammatory cytokine IL-6.[4][5] |
Experimental Protocols
Anticoagulant Activity Assays
Objective: To compare the anticoagulant effects of this compound and UFH in human plasma.
Methodology:
-
Sample Preparation: Active pharmaceutical ingredients of this compound and UFH were dissolved in saline to create stock solutions. These were then added to normal human citrated plasma at graded concentrations (e.g., 0.0-10 µg/mL).[1][2]
-
Clotting Assays:
-
Anti-Xa and Anti-IIa Assays: These chromogenic assays measure the inhibition of Factor Xa and Factor IIa (thrombin), respectively. The amount of color produced is inversely proportional to the inhibitory activity of the drug.[1][2]
-
Thrombin Generation Assay: This assay measures the dynamics of thrombin generation over time in plasma after the addition of a trigger. Parameters such as peak thrombin concentration and endogenous thrombin potential are calculated.[1][2]
Platelet Aggregation and PF4 Release
Objective: To assess the potential of this compound and UFH to induce platelet aggregation in the presence of HIT antibodies and to measure the release of PF4.
Methodology:
-
Sample Preparation: Platelet-rich plasma was obtained from healthy donors. Functional HIT antibodies were sourced from pooled apheresis fluid from clinically confirmed HIT patients.[3]
-
Platelet Aggregation:
-
Platelet aggregation was measured using a light transmission aggregometer.
-
Platelet-rich plasma was incubated with either this compound or UFH at various concentrations (e.g., 0-100 µg/mL) followed by the addition of HIT antibodies.[3]
-
The percentage of platelet aggregation was recorded over time.[3]
-
-
PF4 Release:
-
Whole blood was incubated with this compound or UFH.
-
The concentration of PF4 released into the plasma was quantified using an enzyme-linked immunosorbent assay (ELISA).[3]
-
Anti-Inflammatory Effects on Human Endothelial Cells
Objective: To evaluate the anti-inflammatory properties of this compound on human umbilical vein endothelial cells (HUVECs).
Methodology:
-
Cell Culture: HUVECs were cultured in standard medium. For some experiments, cells were exposed to high glucose (30 mmol/L) to mimic a pro-inflammatory state.[4]
-
Treatment: this compound was added to the culture medium at various concentrations (e.g., 0.125, 0.25, and 0.5 Lipase Releasing Units (LRU)/mL).[4]
-
Measurement of Inflammatory Markers:
Visualizations
Signaling Pathways and Mechanisms
Caption: Comparative anticoagulant mechanisms of this compound and UFH.
Experimental Workflow: Anticoagulant Assays
Caption: Workflow for in vitro anticoagulant activity assessment.
Logical Relationship: Anti-inflammatory Action
Caption: this compound's inhibitory effect on endothelial inflammation.
References
- 1. Comparative Anticoagulant and Thrombin Generation Inhibitory Profile of Heparin, this compound and Its Components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound suppresses inflammation in human endothelial cells and prevents glucose cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound modifies intravascular homeostasis what affects function of the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antithrombotic Efficacy of Sulodexide and Low Molecular Weight Heparin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antithrombotic efficacy of Sulodexide (B110003) and Low Molecular Weight Heparin (LMWH). It synthesizes experimental data on their distinct mechanisms of action, quantitative antithrombotic activities, and clinical outcomes, offering a comprehensive resource for vascular health research and drug development.
Introduction and Compositional Overview
Low Molecular Weight Heparin (LMWH) is a class of anticoagulant medications derived from the enzymatic or chemical depolymerization of unfractionated heparin (UFH).[1][2] This process results in smaller polysaccharide fragments, typically with a mean molecular weight of 4500 to 5000 Daltons.[3] This modification provides LMWH with improved pharmacokinetic properties and a more predictable anticoagulant response compared to UFH.[2]
This compound is a highly purified glycosaminoglycan mixture extracted from porcine intestinal mucosa.[4] It is distinguished by its unique composition, consisting of approximately 80% fast-moving heparin (a low molecular weight heparin-like fraction) and 20% dermatan sulfate.[4][5] This dual composition endows this compound with a multi-target mechanism that extends beyond simple anticoagulation to include profibrinolytic, anti-inflammatory, and endothelial-protective properties.[6]
Mechanisms of Antithrombotic Action
The primary difference in the antithrombotic mechanisms of LMWH and this compound lies in their targets within the coagulation cascade.
Low Molecular Weight Heparin (LMWH): The action of LMWH is predominantly mediated through its interaction with antithrombin III (AT-III). By binding to AT-III via a specific pentasaccharide sequence, LMWH induces a conformational change that dramatically accelerates the inhibition of Factor Xa.[1][7] Most LMWH molecules are too short to effectively bridge both AT-III and thrombin (Factor IIa) simultaneously, resulting in a high anti-Xa to anti-IIa activity ratio, typically between 2:1 and 4:1.[2][3] This targeted inhibition of Factor Xa effectively curtails the coagulation cascade, reducing the generation of thrombin.[4]
Caption: LMWH primarily potentiates AT-III to selectively inhibit Factor Xa.
This compound: this compound employs a dual anticoagulant mechanism stemming from its two core components.[4]
-
LMWH Fraction (80%): Similar to standard LMWH, this component binds to AT-III to accelerate the inhibition of Factor Xa.[4][8]
-
Dermatan Sulfate Fraction (20%): This component acts by potentiating Heparin Cofactor II (HC-II), a specific inhibitor of thrombin (Factor IIa).[4]
This multifactorial approach allows this compound to inhibit the coagulation cascade at two distinct points, targeting both Factor Xa and thrombin via different cofactors.[9] Furthermore, this compound exhibits pleiotropic effects not typically associated with LMWH, including enhancing fibrinolysis by increasing tissue plasminogen activator (t-PA) and protecting the vascular endothelium.[4][10][8]
Caption: this compound has a dual mechanism, inhibiting Factor Xa and Thrombin.
Quantitative Data Presentation
The following tables summarize quantitative data from in vitro and clinical studies, comparing the antithrombotic and anticoagulant profiles of this compound and its components relative to standard heparins.
Table 1: Comparative In Vitro Anticoagulant Activity
| Assay Parameter | This compound | Fast-Moving Heparin (FMH) | Dermatan Sulfate (DS) | Unfractionated Heparin (UFH) |
| aPTT (seconds) at 10 µg/mL | 256.50 ± 61.52 | 300.00 ± 0.00 | 56.10 ± 2.26 | 300.00 ± 0.00 |
| Anti-Xa (% Inhibition) at 10 µg/mL | 90.17 ± 8.30 | 96.88 ± 2.15 | 6.84 ± 2.60 | 94.98 ± 0.60 |
| Anti-IIa (% Inhibition) at 10 µg/mL | 81.20 ± 6.51 | 85.27 ± 2.92 | 6.37 ± 1.03 | 79.83 ± 5.87 |
| Peak Thrombin IC₅₀ (µg/mL) | 2.65 | 0.50 | >10 | 1.55 |
| Data synthesized from in vitro plasma-based assays.[11] FMH is the LMWH-like component of this compound. UFH is included as a benchmark. A higher aPTT value indicates stronger anticoagulant activity. A lower Peak Thrombin IC₅₀ indicates more potent inhibition of thrombin generation. |
Table 2: Clinical Efficacy in Prevention of Recurrent Venous Thromboembolism (VTE)
| Indication | Study Type | Comparison | Key Efficacy Outcome | Key Safety Outcome |
| Secondary Prevention of VTE | Meta-analysis | This compound vs. Placebo/Control | Significantly reduced risk of recurrent VTE (Relative Risk: 0.51).[12] | Low bleeding rates: 0.28% (this compound) vs. 1.60% (Control).[12] |
| Secondary Prevention of VTE | Bayesian Network Meta-analysis | This compound vs. DOACs, VKA, Aspirin | Higher probability of being the best treatment for reducing major bleeding and clinically relevant non-major bleeding risk compared to alternatives.[13] | Favorable safety profile with reduced bleeding events.[13] |
| Prevention of Post-Thrombotic Syndrome (PTS) | Comparative Study | This compound vs. Standard Management | Lower incidence of PTS at 60 months: 12.17% (this compound) vs. 19.5% (Standard Management).[14] | No bleeding or other adverse events reported in the this compound group.[14] |
Experimental Protocols & Methodologies
The validation of antithrombotic agents relies on a combination of in vitro assays and in vivo thrombosis models.
Key Experimental Methodologies:
-
In Vitro Anticoagulant Assays:
-
Activated Partial Thromboplastin Time (aPTT): Measures the integrity of the intrinsic and common coagulation pathways. Plasma is incubated with an activator and cephalin, and the time to clot formation after adding calcium is measured.[11]
-
Anti-Xa and Anti-IIa Chromogenic Assays: These assays quantify the specific inhibitory activity of the drug. A known amount of Factor Xa or Thrombin is added to plasma containing the drug and antithrombin. The residual enzyme activity is measured by its ability to cleave a chromogenic substrate, with lower activity indicating higher inhibition.[11]
-
Thrombin Generation Assay (TGA): Provides a global assessment of coagulation potential. A small amount of tissue factor is added to plasma, and the generation of thrombin over time is monitored using a fluorogenic substrate. Parameters like peak thrombin and lag time are measured.[11]
-
-
In Vivo Thrombosis Models:
-
Ferric Chloride-Induced Arterial Thrombosis: This widely used model involves the topical application of a ferric chloride solution to an exposed artery (e.g., carotid artery in rodents).[15] This induces oxidative injury to the endothelium, triggering thrombus formation. The drug's efficacy is assessed by measuring the time to vessel occlusion or the final thrombus weight.[15][16]
-
Inferior Vena Cava (IVC) Ligation Model of Venous Thrombosis: To simulate deep vein thrombosis (DVT), the IVC is surgically exposed and ligated. This stasis-induced model leads to the formation of a venous thrombus. The antithrombotic effect is determined by weighing the resulting thrombus after a set period.[15]
-
Tail-Cut Bleeding Model: This model assesses the primary safety concern of anticoagulants: bleeding risk. After drug administration, a small segment of a rodent's tail is transected, and the time until bleeding ceases is measured.[17]
-
Caption: A typical workflow for evaluating antithrombotic efficacy in vivo.
Conclusion
Both this compound and LMWH are effective antithrombotic agents, but they operate through distinct mechanisms and offer different therapeutic profiles.
-
LMWH is a potent anticoagulant that acts primarily by inhibiting Factor Xa. Its predictable pharmacokinetics make it a cornerstone in the acute treatment and prevention of VTE.[2][7]
-
This compound offers a broader spectrum of activity. Its dual anticoagulant action on both Factor Xa and thrombin, combined with its profibrinolytic, anti-inflammatory, and endothelial-protective effects, may provide additional benefits.[4][9] Clinical data suggests this compound is effective in the long-term secondary prevention of VTE with a particularly favorable safety profile, showing a lower risk of bleeding compared to other anticoagulants.[12][13]
The choice between these agents in a research or clinical setting should be guided by the specific therapeutic goal, the desired duration of treatment, and the patient's underlying vascular condition and bleeding risk. This compound's multifaceted mechanism warrants further investigation for its potential in managing complex vascular diseases where endothelial dysfunction and inflammation play a significant role.
References
- 1. thebloodproject.com [thebloodproject.com]
- 2. Pharmacology of anticoagulants used in the treatment of venous thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. benchchem.com [benchchem.com]
- 5. aesculapius.it [aesculapius.it]
- 6. researchgate.net [researchgate.net]
- 7. Low-molecular-weight heparin - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. Pharmacological actions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Comparative Anticoagulant and Thrombin Generation Inhibitory Profile of Heparin, this compound and Its Components - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparative Efficacy and Safety of this compound and Other Extended Anticoagulation Treatments for Prevention of Recurrent Venous Thromboembolism: A Bayesian Network Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ricerca.unich.it [ricerca.unich.it]
- 15. Murine Models in the Evaluation of Heparan Sulfate-Based Anticoagulants | Springer Nature Experiments [experiments.springernature.com]
- 16. In Vivo Models for the Evaluation of Antithrombotics and Thrombolytics | Springer Nature Experiments [experiments.springernature.com]
- 17. Unified Methodology for the Primary Preclinical In Vivo Screening of New Anticoagulant Pharmaceutical Agents from Hematophagous Organisms - PMC [pmc.ncbi.nlm.nih.gov]
Sulodexide vs. Pentosan Polysulfate for Interstitial Cystitis: A Research Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Interstitial cystitis/bladder pain syndrome (IC/BPS) is a chronic condition characterized by bladder pain, urinary frequency, and urgency, significantly impacting quality of life. The etiology is thought to involve a dysfunctional glycosaminoglycan (GAG) layer of the urothelium. This guide provides a comparative analysis of two GAG analogs, sulodexide (B110003) and pentosan polysulfate, for the treatment of IC/BPS, focusing on available experimental data and mechanisms of action.
I. Overview and Mechanism of Action
Both this compound and pentosan polysulfate are sulfated polysaccharides that are structurally similar to endogenous GAGs. Their therapeutic rationale in IC/BPS lies in their potential to restore the integrity of the bladder's protective lining.
Pentosan Polysulfate (PPS) is the only oral medication approved by the U.S. Food and Drug Administration (FDA) for the treatment of IC/BPS.[1][2] Its proposed mechanism involves replenishing the deficient GAG layer of the urothelium, thereby reducing bladder wall permeability to irritants in the urine.[3] Additionally, PPS is suggested to have anti-inflammatory properties.[1][3]
This compound is a highly purified GAG mixture composed of low molecular weight heparin (80%) and dermatan sulfate (B86663) (20%). While not specifically approved for IC/BPS, its potential use has been proposed due to its similar properties to other GAGs. Its mechanism is believed to involve the restoration of the GAG layer, as well as anti-inflammatory and profibrinolytic effects.
Signaling Pathway: Proposed Mechanism of Action of Glycosaminoglycans in Interstitial Cystitis
References
A Cross-Species Examination of Sulodexide Pharmacokinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulodexide (B110003) is a highly purified glycosaminoglycan mixture, composed of 80% fast-moving heparin (heparan sulfate) and 20% dermatan sulfate.[1] Its unique composition gives it a distinct pharmacological profile compared to unfractionated heparin, including the ability to be administered orally and a prolonged half-life.[2][3] This guide provides a comparative overview of the pharmacokinetics of this compound across different species, offering valuable insights for preclinical and clinical research.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound in humans, rats, and rabbits. The data has been compiled from various studies to facilitate a direct comparison across species.
| Pharmacokinetic Parameter | Human | Rat | Rabbit |
| Administration Route | Oral, Intravenous (IV), Intramuscular (IM)[4] | Oral, Intravenous (IV)[5] | Intravenous (IV)[6] |
| Oral Bioavailability (%) | 40 - 60[4] | Not Reported | Not Applicable |
| Elimination Half-life (t½) | 11.7 ± 2.0 h (IV), 18.7 ± 4.1 h (50 mg oral), 25.8 ± 1.9 h (100 mg oral)[4][7] | Not Reported | Not Reported |
| Time to Peak Plasma Concentration (Tmax) | ~4 h (oral)[8][9] | Not Reported | Not Applicable |
| Peak Plasma Concentration (Cmax) | 0.7 - 1.5 mg/L (50-100 mg oral), 8 - 20 mg/L (50-100 mg IV)[8] | Not Reported | Not Reported |
| Volume of Distribution (Vd) | 71.24 ± 14.06 L[4] | Not Reported | Not Reported |
| Excretion | Renal (55.3 ± 2.9%), Fecal and Biliary (23.5 ± 2.5% combined)[4][9] | Urinary (50% in 24h, 67% in 48h after IV)[5] | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. Below are summaries of the experimental protocols used in key studies cited in this guide.
Human Studies
-
Study Design: Pharmacokinetic parameters in humans were determined following single oral doses (50 mg or 100 mg) and intravenous administration.[7] Several studies utilized radioactively labeled this compound (C-14, I-131, I-125) to trace its absorption, distribution, and excretion.[7]
-
Sample Analysis: Plasma concentrations of this compound and its components were measured over time to determine parameters such as Cmax, Tmax, and half-life. Excretion was quantified by measuring radioactivity in urine and feces.[4][7]
Rat Studies
-
Study Design: The pharmacokinetics and tissue distribution of fluorescein-labelled this compound were investigated after intravenous administration.[5] In other studies, the antithrombotic and thrombolytic activities were assessed following oral administration.[6]
-
Sample Analysis: Plasmatic levels of the labeled compound were measured to evaluate the pharmacokinetic profile.[5] Urinary excretion was determined by measuring the amount of labeled compound recovered in the urine over 48 hours.[5] Tissue distribution was observed through fluorescence in various organs, including the kidney, liver, and endothelium of veins and arteries.[5]
Rabbit Studies
-
Study Design: The antithrombotic efficacy of intravenously administered this compound was evaluated in a venous thrombosis model.[6] Effective doses (ED50 and ED100) were determined.[6] Other studies investigated the effect of this compound on aortic accumulation of cholesterol in cholesterol-fed rabbits.[6]
-
Sample Analysis: The primary endpoint was the prevention of thrombus formation. Coagulation parameters such as the Heptest, activated partial thromboplastin (B12709170) time (APTT), and thrombin time (TT) were also measured.[6]
Mechanism of Action: A Signaling Pathway Perspective
This compound exerts its therapeutic effects through a multi-faceted mechanism of action, primarily targeting the coagulation cascade, fibrinolysis, and inflammatory processes.[3]
Caption: Mechanism of Action of this compound.
Conclusion
This guide provides a consolidated overview of the cross-species pharmacokinetics of this compound. While human pharmacokinetic data is well-characterized, further studies are needed to provide a more complete quantitative picture in various animal models. Such data is essential for refining preclinical models and improving the translation of research findings to clinical applications. The multifaceted mechanism of action of this compound, involving anticoagulant, profibrinolytic, and anti-inflammatory effects, underscores its therapeutic potential in a range of vascular diseases.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound. Pharmacokinetics, pharmacodynamics, and mechanism of action | Clinical Management Issues [journals.seedstm.com]
- 3. Pharmacological profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and use of this compound in vascular diseases: implications for treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of this compound in patients with peripheral vascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. mims.com [mims.com]
A Head-to-Head Examination of Sulodexide and Other Venoactive Drugs in Chronic Venous Disease Management
For Researchers, Scientists, and Drug Development Professionals
Chronic Venous Disease (CVD) represents a significant global health concern, characterized by a spectrum of venous disorders stemming from venous hypertension. The therapeutic landscape for CVD includes a variety of venoactive drugs (VADs), each with distinct mechanisms of action aimed at alleviating symptoms and mitigating disease progression. This guide provides a comparative analysis of Sulodexide (B110003) against other prominent VADs, focusing on their performance in clinical settings, underlying experimental protocols, and molecular signaling pathways.
Comparative Efficacy of Venoactive Drugs in Chronic Venous Disease
A systematic literature review and network meta-analysis of 45 randomized controlled trials (RCTs) and 18 observational studies provide a broad comparative landscape of various VADs for CVD.[1] The primary outcomes assessed included the complete healing of venous ulcers and improvements in lower leg volume, foot volume, ankle circumference, and patient-reported symptoms.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from comparative studies.
Table 1: Comparative Efficacy in Venous Ulcer Healing
| Treatment | Probability of Being the Best Treatment for Ulcer Healing |
| This compound | 48% [1] |
| Pentoxifylline | 37%[1] |
| Micronized Purified Flavonoid Fraction (MPFF) | 16%[1] |
Table 2: Efficacy in Reducing Edema and Symptoms
| Treatment | Primary Efficacy Endpoint |
| Micronized Purified Flavonoid Fraction (MPFF) | Most effective in reducing lower leg volume, CIVIQ-20 score, and pain on a Visual Analog Scale (VAS).[1] |
| Calcium Dobesilate | Most effective in reducing foot volume.[1] |
| Ruscus extract + Hesperidin Methyl Chalcone + Vitamin C | Most effective in reducing ankle circumference.[1] |
| This compound | Meta-analysis of observational studies showed significant improvement in pain, swelling, heaviness, and paresthesia.[1] |
Experimental Protocols of Key Clinical Trials
Detailed experimental protocols from direct head-to-head trials are not always readily available in published literature. However, the methodologies of key placebo-controlled and comparative trials provide insight into the standards of evidence for these compounds.
This compound: SUAVIS (this compound Arterial Venous Italian Study) Trial
-
Objective: To evaluate the efficacy of this compound in addition to standard local treatment for the healing of venous leg ulcers.
-
Study Design: A randomized, multicenter, double-blind, placebo-controlled trial.
-
Patient Population: 235 patients with leg ulcers due to Chronic Venous Insufficiency (CVI) with a diameter greater than 2 cm. Exclusion criteria included ulcers not due to CVI, severe systemic diseases, and the need for anticoagulant or anti-platelet agents.
-
Intervention: Patients were randomly allocated to receive either this compound or a matching placebo for three months, in addition to standardized local wound care and compression bandaging.
-
Primary Endpoint: Complete ulcer healing after 2 months of treatment.
-
Secondary Endpoints: Ulcer healing at 3 months and the time-course of changes in ulcer area.
Micronized Purified Flavonoid Fraction (MPFF): Placebo-Controlled Trial in Symptomatic CVD
-
Objective: To evaluate the efficacy of MPFF in treating symptoms of CVD.
-
Study Design: A prospective, double-blind, randomized, placebo-controlled study.
-
Patient Population: 101 patients with symptomatic CVD (CEAP classes C2-C4) were included. Patients had a mean age of 48 years.
-
Intervention: Patients were randomized to receive either MPFF (500 mg twice daily) or a placebo for 60 days.
-
Outcome Measures: A global score for the evaluation of symptoms, foot-volumetry, and duplex-ultrasonography to measure reflux time.
Calcium Dobesilate: Double-Blind, Placebo-Controlled Trial in CVI
-
Objective: To assess the efficacy of calcium dobesilate on the quality of life (QoL) of patients with CVD.
-
Study Design: A randomized, parallel, double-blind, placebo-controlled clinical trial.
-
Patient Population: 509 patients were recruited from vascular surgery clinics.
-
Intervention: Patients were randomized to receive 500mg capsules of calcium dobesilate twice a day for 3 months or a placebo.
-
Primary Outcome Measure: Quality of Life after 3 months of treatment, measured by the Chronic Venous Insufficiency International Questionnaire (CIVIQ).
-
Secondary Outcomes: QoL at 12 months and assessment of CVD signs and symptoms.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound and other venoactive drugs are rooted in their distinct molecular mechanisms that target the pathophysiology of Chronic Venous Disease.
This compound Signaling Pathway
This compound, a glycosaminoglycan, exerts its effects through multiple pathways. It has anti-thrombotic, pro-fibrinolytic, and anti-inflammatory properties. A key mechanism is the restoration of the endothelial glycocalyx, which plays a crucial role in maintaining vascular integrity and regulating permeability. This compound also inhibits the expression of adhesion molecules and the release of pro-inflammatory cytokines.
Caption: this compound's multifaceted mechanism in CVD.
Comparative Signaling Pathways of Venoactive Drugs
The following diagram illustrates the proposed primary mechanisms of action for Micronized Purified Flavonoid Fraction (MPFF), Calcium Dobesilate, and Ruscus Extract.
Caption: Primary mechanisms of action for common venoactive drugs.
Experimental Workflow for Assessing Venoactive Drug Efficacy
A generalized workflow for a randomized controlled trial evaluating a venoactive drug for Chronic Venous Disease is depicted below.
Caption: Generalized workflow for a venoactive drug clinical trial.
References
A Comparative Analysis of the Anti-inflammatory Potency of Sulodexide and Its Constituent Glycosaminoglycans
A detailed guide for researchers and drug development professionals on the relative anti-inflammatory efficacy of Sulodexide, low-molecular-weight heparin, and dermatan sulfate (B86663), supported by experimental data and methodological insights.
This compound, a highly purified glycosaminoglycan mixture, is composed of a low-molecular-weight heparin (LMWH) fraction (80%) and dermatan sulfate (DS) (20%). While primarily known for its antithrombotic properties, emerging evidence has highlighted its significant anti-inflammatory effects. This guide provides a comparative evaluation of the anti-inflammatory potency of this compound relative to its individual components, offering valuable insights for researchers and professionals in drug development.
Executive Summary
This guide synthesizes experimental data to compare the anti-inflammatory activities of this compound, LMWH, and dermatan sulfate. The analysis focuses on three key mechanisms central to the inflammatory cascade: inhibition of pro-inflammatory cytokine release, modulation of leukocyte-endothelial interactions, and interference with pro-inflammatory signaling pathways. The presented data, summarized in comparative tables, suggests that this compound's anti-inflammatory efficacy may stem from a synergistic interplay between its LMWH and dermatan sulfate components, often exhibiting a more pronounced effect than the individual constituents alone. Detailed experimental protocols for the key assays discussed are provided to facilitate the replication and further investigation of these findings.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and its components. It is important to note that direct head-to-head comparative studies are limited, and therefore, some comparisons are drawn from separate studies using similar experimental models.
| Table 1: Inhibition of Pro-inflammatory Cytokine Release | |||
| Compound | Cell Type | Inflammatory Marker | Maximal Inhibition / IC50 |
| This compound | Human Endothelial Cells | IL-6 | 69%[1] |
| This compound | Human Endothelial Cells | MCP-1 | 60%[1] |
| LMWH (Enoxaparin) | Human Lung Epithelial Cells | IL-6 | 31%[2] |
| LMWH (Enoxaparin) | Human Lung Epithelial Cells | IL-8 | 37%[2] |
| Dermatan Sulfate | Mouse Model (Kidney) | MCP-1 | Significant reduction[3] |
| Table 2: Inhibition of Leukocyte Adhesion | ||
| Compound | Experimental Model | Potency (ED50) |
| LMWH (Heparin) | Rabbit Mesentery Microcirculation | ~50 µg/mL[3][4] |
| Dermatan Sulfate | Rabbit Mesentery Microcirculation | Marginally effective at 5 mg/mL[3][4] |
| Table 3: Modulation of NF-κB Signaling Pathway | ||
| Compound | Experimental System | Effect |
| LMWH and Unfractionated Heparin | Human Monocytes | Significant reduction in LPS-induced NF-κB translocation[5] |
| Dermatan Sulfate | Human Dermal Microvascular Endothelial Cells | Rapid nuclear translocation of NF-κB[6] |
Key Anti-inflammatory Mechanisms and Signaling Pathways
The anti-inflammatory effects of this compound and its components are mediated through multiple mechanisms. A primary mode of action involves the inhibition of leukocyte recruitment to sites of inflammation. This is achieved by interfering with the interaction between leukocytes and activated endothelial cells, a critical step in the inflammatory cascade. Furthermore, these glycosaminoglycans can modulate the production and release of pro-inflammatory cytokines and chemokines, thereby dampening the inflammatory response. Finally, they can influence intracellular signaling pathways, such as the NF-κB pathway, which plays a central role in orchestrating the expression of genes involved in inflammation.
Experimental Protocols
Carrageenan-Induced Pleurisy in Rats (In Vivo Model for Acute Inflammation)
This widely used in vivo model assesses the anti-inflammatory activity of a compound by measuring its ability to reduce fluid exudation and leukocyte migration into the pleural cavity following the injection of carrageenan, a potent inflammatory agent.
References
- 1. Frontiers | Multifunctional applications and research advances of low-molecular-weight heparin [frontiersin.org]
- 2. In-Vitro Suppression of IL-6 and IL-8 Release from Human Pulmonary Epithelial Cells by Non-Anticoagulant Fraction of Enoxaparin | PLOS One [journals.plos.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Sulfated polysaccharides inhibit leukocyte rolling in rabbit mesentery venules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Inhibitory effects of low molecular weight heparin on mediator release by mast cells: preferential inhibition of cytokine production and mast cell-dependent cutaneous inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Sulodexide's Protective Effect on the Endothelial Glycocalyx: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The endothelial glycocalyx, a delicate carbohydrate-rich layer lining the luminal surface of blood vessels, is crucial for vascular homeostasis. Its degradation is implicated in various pathologies, including sepsis, diabetes, and cardiovascular diseases. Sulodexide (B110003), a highly purified glycosaminoglycan mixture, has emerged as a promising therapeutic agent for protecting and restoring the glycocalyx. This guide provides an objective comparison of this compound's performance with other potential protective agents, supported by experimental data and detailed methodologies.
This compound: A Multi-faceted Protector of the Glycocalyx
This compound, a combination of 80% fast-moving heparin and 20% dermatan sulfate, exerts its protective effects through several mechanisms.[1][2] In vitro and in vivo studies have demonstrated its ability to restore the endothelial glycocalyx, attenuate inflammation, and improve vascular permeability.[3][4]
One key mechanism is the inhibition of heparanase, an enzyme that degrades heparan sulfate, a critical component of the glycocalyx.[4][5] Additionally, this compound has been shown to attenuate inflammation by modulating the NF-κB signaling pathway.[4][5] In sepsis models, this compound administration led to a significant upregulation of the tight junction protein Zonula occludens-1 (ZO-1), contributing to the restoration of endothelial barrier function.[4]
Comparison with Alternative Glycocalyx-Protective Agents
While this compound shows significant promise, other agents have also been investigated for their potential to protect the endothelial glycocalyx. This section compares this compound with heparin, hydrocortisone (B1673445), and doxycycline, based on available experimental data.
Table 1: Comparison of Glycocalyx Thickness after Treatment
| Treatment | Model | Method of Measurement | Baseline Glycocalyx Thickness (µm) | Post-treatment Glycocalyx Thickness (µm) | Fold Increase/Change | Reference |
| This compound | Type 2 Diabetes Patients (sublingual) | Sidestream Dark Field (SDF) Imaging | 0.64 (median) | 0.93 (median) | 1.45 | [6] |
| This compound | Type 2 Diabetes Patients (retinal) | Fluorescein/Indocyanine Green Angiography | 5.38 (median) | 5.88 (median) | 1.09 | [6] |
| This compound | Rat Carotid Artery (balloon injury) | Electron Microscopy | Severely damaged | Partially reconstructed | - | [3][7] |
| Heparin | Healthy Younger Adults | Perfused Boundary Region (PBR) | No significant change | No significant change | - | [8] |
| Hydrocortisone | Isolated Guinea Pig Hearts (ischemia-reperfusion) | Electron Microscopy | Degraded | Mostly intact | - | [9] |
| Doxycycline | Rat Model of Sepsis (LPS-induced) | Transmission Electron Microscopy | Damaged | Ultrastructural preservation | - | [10] |
Table 2: Comparison of Effects on Glycocalyx-Related Biomarkers and Endothelial Function
| Treatment | Model | Biomarker/Function Measured | Effect | Reference |
| This compound | Type 2 Diabetes Patients | Plasma Hyaluronidase | Decreased activity | [6] |
| This compound | Sepsis Mouse Model | Plasma Syndecan-1 (SDC1) | Decreased levels | [4] |
| This compound | Sepsis Mouse Model | ZO-1 Expression | Upregulated | [4] |
| Heparin | COVID-19 Patient Plasma on HUVECs | Syndecan-1, Glypican-1, Syndecan-4 Expression | Prevented decrease | [11] |
| Hydrocortisone | Cardiac Surgery Patients | Plasma Heparan Sulfate | Ameliorated shedding | [12] |
| Doxycycline | Rat Model of Sepsis (LPS-induced) | Serum Syndecan-1 | Lower levels | [10] |
Detailed Experimental Protocols
1. Measurement of Endothelial Glycocalyx Thickness
-
Method: Sidestream Dark Field (SDF) Imaging of Sublingual Microcirculation.[13]
-
Principle: This non-invasive technique illuminates the sublingual microvasculature with green light, which is absorbed by hemoglobin in red blood cells (RBCs). The camera captures the moving RBC column, and the software calculates the perfused boundary region (PBR), which is inversely related to the glycocalyx thickness.
-
Procedure:
-
A handheld SDF camera is placed on the sublingual tissue.
-
Video sequences of microvascular flow are recorded.
-
Automated software analyzes the videos to determine the lateral movement of RBCs into the glycocalyx, calculating the PBR.
-
-
-
Method: Transmission Electron Microscopy (TEM).[3][7]
-
Principle: TEM provides high-resolution images of the glycocalyx structure.
-
Procedure:
-
Vascular tissue is perfusion-fixed with a solution containing glutaraldehyde (B144438) and alcian blue (to preserve the glycocalyx).
-
The tissue is post-fixed, dehydrated, and embedded in resin.
-
Ultrathin sections are cut and stained with uranyl acetate (B1210297) and lead citrate.
-
Sections are imaged using a transmission electron microscope.
-
-
2. Assessment of Endothelial Permeability
-
Method: Transwell Permeability Assay.[14][15][16][17][18]
-
Principle: This assay measures the passage of a tracer molecule (e.g., FITC-dextran) across a monolayer of endothelial cells grown on a porous membrane.
-
Procedure:
-
Endothelial cells are seeded onto the upper chamber of a Transwell insert and cultured to form a confluent monolayer.
-
The cells are treated with the test compound (e.g., this compound) and/or a permeability-inducing agent (e.g., heparinase III).
-
A fluorescently labeled tracer (e.g., 40 kDa FITC-dextran) is added to the upper chamber.
-
After a defined incubation period, the medium from the lower chamber is collected.
-
The fluorescence in the lower chamber is measured using a fluorescence plate reader, which is proportional to the permeability of the endothelial monolayer.
-
-
3. Quantification of Junctional Proteins
-
Method: Western Blotting for ZO-1 and VE-cadherin.[4][19][20][21]
-
Principle: This technique separates proteins by size using gel electrophoresis and then transfers them to a membrane where they can be detected using specific antibodies.
-
Procedure:
-
Endothelial cells are lysed to extract total protein.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE.
-
The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for ZO-1 and VE-cadherin.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting light signal is detected, which is proportional to the amount of protein.
-
-
Visualizing the Mechanisms
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound's protective mechanism on the endothelial glycocalyx.
Caption: Workflow for the Transwell permeability assay.
Conclusion
The available evidence strongly supports the protective effect of this compound on the endothelial glycocalyx. Its multi-faceted mechanism of action, including heparanase inhibition and anti-inflammatory effects, makes it a compelling candidate for treating conditions associated with glycocalyx degradation. While direct comparative studies are limited, the data presented in this guide suggests that this compound has a robust and quantifiable effect on restoring glycocalyx structure and function. Further head-to-head clinical trials are warranted to definitively establish its superiority over other potential therapeutic agents. The detailed experimental protocols provided herein offer a foundation for researchers to conduct such independent validation studies.
References
- 1. Protection and rebuilding of the endothelial glycocalyx in sepsis – Science or fiction? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound may be a real alternative to low molecular weight heparins in the prevention of COVID‐19 induced vascular complications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound recovers endothelial function through reconstructing glycocalyx in the balloon-injury rat carotid artery model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound improves vascular permeability via glycocalyx remodelling in endothelial cells during sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound improves vascular permeability via glycocalyx remodelling in endothelial cells during sepsis [frontiersin.org]
- 6. Effect of this compound on endothelial glycocalyx and vascular permeability in patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Hydrocortisone preserves the vascular barrier by protecting the endothelial glycocalyx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Heparin prevents in vitro glycocalyx shedding induced by plasma from COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preinterventional hydrocortisone sustains the endothelial glycocalyx in cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. In vitro Assays for Measuring Endothelial Permeability by Transwells and Electrical Impedance Systems [en.bio-protocol.org]
- 15. benchchem.com [benchchem.com]
- 16. Endothelial paracellular permeability assay [protocols.io]
- 17. Endothelial Permeability Assays In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 18. In vitro Assays for Measuring Endothelial Permeability by Transwells and Electrical Impedance Systems [bio-protocol.org]
- 19. Determination of tight junction integrity in brain endothelial cells based on tight junction protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Sulodexide Demonstrates Superior Platelet Activation Inhibition Compared to Enoxaparin
A comparative analysis of preclinical and clinical data reveals that Sulodexide (B110003), a glycosaminoglycan mixture, exhibits a more potent inhibitory effect on platelet activation than the low-molecular-weight heparin, enoxaparin. This guide provides a detailed comparison of their performance, supported by experimental data and methodologies, for researchers, scientists, and drug development professionals.
This compound has been shown to have a stronger inhibitory effect on key markers of platelet activation, including P-selectin expression and platelet aggregation, when compared to enoxaparin at equigravimetric concentrations.[1][2] These findings suggest that this compound's mechanism of action in modulating platelet activity may be more pronounced than that of enoxaparin, offering a distinct therapeutic profile.
Quantitative Comparison of Inhibitory Effects
The following table summarizes the quantitative data on the inhibitory effects of this compound and enoxaparin on platelet activation from a key comparative study.
| Parameter | This compound (IC50) | Enoxaparin (IC50) | Reference |
| TF-mediated P-selectin Expression | 4.8 µg/mL | Higher than this compound | [1][2] |
| TF-mediated Platelet Aggregate Formation | 8.5 µg/mL | Higher than this compound | [1][2] |
| TF-mediated Microparticle Generation | 2.8 µg/mL | Higher than this compound | [1][2] |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. TF: Tissue Factor, a primary initiator of the coagulation cascade and platelet activation.
In a study involving patients with mild COVID-19, treatment with this compound prevented an increase in the percentage of activated platelets over a 10-day period.[3] In contrast, the control group, which received standard therapy, showed a significant rise in activated platelets.[3] While not a direct head-to-head comparison with enoxaparin alone, this clinical observation further supports this compound's role in suppressing platelet activation.
Experimental Protocols
The data presented above were derived from in vitro studies utilizing whole blood samples. A detailed methodology for a typical experiment is as follows:
Tissue Factor (TF)-Induced Platelet Activation Assay:
-
Blood Collection: Whole blood is drawn from healthy volunteers into tubes containing an anticoagulant (e.g., citrate).
-
Drug Incubation: Aliquots of whole blood are incubated with varying concentrations of this compound or enoxaparin for a specified period. A control sample with no drug is also prepared.
-
Platelet Activation: Platelet activation is induced by adding a standardized concentration of recombinant human Tissue Factor (TF) to the blood samples.
-
Staining: The samples are then stained with fluorescently labeled monoclonal antibodies specific for platelet activation markers, such as anti-CD62P for P-selectin.
-
Flow Cytometry Analysis: The percentage of platelets expressing the activation marker (e.g., P-selectin positive platelets) is quantified using a flow cytometer.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the drug concentration.
Visualizing Experimental Workflow and Signaling Pathways
To further elucidate the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for assessing the inhibitory effects of this compound and enoxaparin on platelet activation.
The inhibitory action of this compound on platelet activation is believed to be, in part, through the modulation of the P-selectin signaling pathway.
Caption: Simplified signaling pathway of platelet activation and points of inhibition by this compound and enoxaparin.
Conclusion
The available evidence consistently indicates that this compound has a more potent inhibitory effect on platelet activation compared to enoxaparin, particularly in the context of tissue factor-mediated activation.[1][2] This is demonstrated by lower IC50 values for the inhibition of P-selectin expression and platelet aggregation.[1][2] The ability of this compound to suppress platelet activation may be independent of its anticoagulant effects, suggesting a unique mechanism of action that warrants further investigation for its therapeutic potential in various vascular diseases.[1][2][4] Researchers and clinicians should consider these differences when selecting antithrombotic agents for specific applications where platelet modulation is a key therapeutic goal.
References
- 1. Comparative anticoagulant and platelet modulatory effects of enoxaparin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of this compound on Circulating Blood Cells in Patients with Mild COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Assessing the Risk of Heparin-Induced Thrombocytopenia: A Comparative Analysis of Sulodexide and Heparin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the risk of heparin-induced thrombocytopenia (HIT) associated with Sulodexide (B110003) versus traditional heparin. The information presented is based on experimental data to assist researchers and drug development professionals in making informed decisions.
Introduction to Heparin-Induced Thrombocytopenia (HIT)
Heparin-induced thrombocytopenia is a serious, immune-mediated adverse reaction to heparin therapy.[1][2][3][4] It is characterized by a significant drop in platelet count (thrombocytopenia) and a high risk of thrombosis (blood clots).[2][3] The underlying mechanism involves the formation of complexes between heparin and platelet factor 4 (PF4), a protein released from platelets.[2][4][5] These complexes can trigger an immune response, leading to the production of antibodies that activate platelets, resulting in a prothrombotic state.[3][4][5]
This compound, a highly purified glycosaminoglycan derived from porcine intestinal mucosa, is composed of a fast-moving heparin fraction (80%) and dermatan sulfate (B86663) (20%).[3] Due to its composition and lower mean molecular weight compared to unfractionated heparin (UFH), this compound has been investigated as an alternative with a potentially lower risk of inducing HIT.[3][6]
Comparative Efficacy and HIT Risk: Experimental Data
In vitro studies have been conducted to compare the potential of this compound and heparin to induce platelet activation, a key event in the pathophysiology of HIT. The following tables summarize the quantitative data from these studies.
Platelet Aggregation Studies
Platelet aggregation assays are functional tests that measure the ability of a substance to cause platelets to clump together. In the context of HIT, these assays assess the activation of platelets in the presence of HIT antibodies and the drug .
| Agent | Concentration (µg/mL) | Mean Platelet Aggregation (%) | Standard Deviation |
| Unfractionated Heparin (UFH) | 10 | 61 | ± 12 |
| This compound | 10 | 30 | ± 7 |
| Fast-Moving Heparin (from this compound) | 10 | 66 | ± 10 |
| Dermatan Sulfate (from this compound) | 10 | <10 | Not significant |
Table 1: Comparison of platelet aggregation induced by UFH, this compound, and its components in the presence of HIT antibodies. Data extracted from in vitro studies.[5]
The data clearly indicates that this compound induces significantly less platelet aggregation compared to UFH at the same concentration.[5] Interestingly, the fast-moving heparin component of this compound shows a comparable pro-aggregatory effect to UFH, while the dermatan sulfate component has a negligible effect.[5]
Platelet Factor 4 (PF4) Release Studies
The release of PF4 from platelets is a critical step in the formation of the immunogenic complexes that trigger HIT. Assays measuring PF4 release provide insight into the initial stages of the HIT pathogenic process.
| Agent | Mean PF4 Release (ng/mL) | Standard Deviation |
| Unfractionated Heparin (UFH) | 310 | ± 40 |
| This compound | 140 | ± 18 |
| Fast-Moving Heparin (from this compound) | 330 | ± 46 |
| Dermatan Sulfate (from this compound) | 58 | ± 11 |
| Saline (Control) | 67 | ± 14 |
Table 2: Comparison of PF4 release from whole blood induced by UFH, this compound, and its components. Data extracted from in vitro studies.[5]
Consistent with the platelet aggregation data, this compound induces a substantially lower release of PF4 compared to UFH.[5] The fast-moving heparin component of this compound is as potent as UFH in inducing PF4 release, whereas the dermatan sulfate component shows minimal activity, similar to the saline control.[5]
Experimental Protocols
Heparin-Induced Platelet Aggregation (HIPA) Assay
The HIPA assay is a functional test used to detect HIT antibodies.
Principle: Patient serum or plasma containing HIT antibodies is incubated with donor platelets in the presence of heparin. If pathogenic antibodies are present, they will activate the platelets, causing them to aggregate.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood from healthy donors is centrifuged at a low speed to obtain PRP.
-
Incubation: A specific volume of PRP is mixed with patient serum or plasma and incubated.
-
Addition of Test Agent: The test agent (heparin, this compound, or its components) is added at various concentrations.
-
Aggregation Monitoring: Platelet aggregation is monitored over time using a platelet aggregometer, which measures changes in light transmission through the PRP suspension.
-
Data Analysis: The maximum percentage of platelet aggregation is recorded and compared between the different test agents.
Platelet Factor 4 (PF4) Release Assay
This assay quantifies the amount of PF4 released from platelets upon stimulation.
Principle: Whole blood or isolated platelets are incubated with the test substance. The amount of PF4 released into the supernatant is then measured, typically using an enzyme-linked immunosorbent assay (ELISA).
Methodology:
-
Sample Preparation: Fresh whole blood is collected from healthy donors.
-
Incubation: Aliquots of whole blood are incubated with the test agents (heparin, this compound) or a control (saline) for a defined period.
-
Centrifugation: The samples are centrifuged to separate the plasma.
-
PF4 Quantification: The concentration of PF4 in the plasma supernatant is determined using a commercial PF4 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The mean PF4 concentration for each test agent is calculated and compared.
Visualizing the Mechanisms
Signaling Pathway of Heparin-Induced Thrombocytopenia
The following diagram illustrates the key steps in the pathogenesis of HIT.
Figure 1: Signaling pathway of Heparin-Induced Thrombocytopenia (HIT).
Experimental Workflow for In Vitro HIT Risk Assessment
The diagram below outlines a typical workflow for assessing the risk of HIT associated with a test compound in a research setting.
Figure 2: Experimental workflow for assessing HIT risk in vitro.
Conclusion
The experimental data presented in this guide suggests that this compound has a lower potential to induce platelet activation and PF4 release compared to unfractionated heparin.[5] This reduced risk appears to be primarily attributed to the dermatan sulfate component of this compound, which demonstrates minimal interaction with platelets and PF4.[5] While the fast-moving heparin fraction of this compound exhibits pro-aggregatory and PF4-releasing properties similar to UFH, its overall effect within the this compound formulation is attenuated.[5]
These findings provide a strong rationale for further investigation into the clinical utility of this compound as a safer alternative to heparin, particularly in patient populations at risk for developing HIT. The detailed experimental protocols and workflow diagrams provided herein can serve as a valuable resource for researchers designing and conducting preclinical studies in this area.
References
- 1. Comparative anticoagulant and platelet modulatory effects of enoxaparin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound may be a real alternative to low molecular weight heparins in the prevention of COVID‐19 induced vascular complications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clevelandcliniclabs.com [clevelandcliniclabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Workflow for defining reference chemicals for assessing performance of in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Sulodexide vs. Direct Oral Anticoagulants for Extended Venous Thromboembolism Prophylaxis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The extended prevention of recurrent venous thromboembolism (VTE) presents a clinical challenge, balancing the risk of recurrence against the risk of bleeding associated with long-term anticoagulation. While direct oral anticoagulants (DOACs) have become a mainstay in this setting, sulodexide (B110003), a glycosaminoglycan with a distinct mechanism of action, has emerged as a potential alternative. This guide provides an objective comparison of this compound and DOACs, focusing on their performance, supporting experimental data, and underlying mechanisms of action to inform research and drug development in this therapeutic area.
Comparative Efficacy and Safety Data
The following tables summarize the quantitative data from key clinical trials evaluating this compound and various DOACs for the extended prevention of recurrent VTE.
| Table 1: Efficacy in Preventing Recurrent VTE | |||||
| Drug | Clinical Trial | Dosage | Treatment Duration | Recurrent VTE Rate | Comparator (Placebo/Aspirin) VTE Rate |
| This compound | SURVET[1][2] | 500 LSU twice daily | 2 years | 4.9% | 9.7% (Placebo) |
| Apixaban (B1684502) | AMPLIFY-EXT[3][4][5] | 2.5 mg twice daily | 12 months | 3.8% | 11.6% (Placebo) |
| 5 mg twice daily | 4.2% | ||||
| Rivaroxaban (B1684504) | EINSTEIN CHOICE[6][7][8] | 10 mg once daily | 12 months | 1.2% | 4.4% (Aspirin 100 mg) |
| 20 mg once daily | 1.5% | ||||
| Dabigatran | RE-SONATE[9] | 150 mg twice daily | 6 months | 0.4% | 5.6% (Placebo) |
| Edoxaban | Hokusai-VTE Cancer[10][11][12] | 60 mg once daily | Up to 12 months | 4.0% (in cancer patients) | 7.0% (Warfarin in cancer patients) |
| Table 2: Safety Profile - Bleeding Events | |||||
| Drug | Clinical Trial | Dosage | Major Bleeding Rate | Clinically Relevant Non-Major Bleeding (CRNMB) Rate | Comparator (Placebo/Aspirin) Bleeding Rate |
| This compound | SURVET[1][2] | 500 LSU twice daily | 0.0% | 0.7% | 0.0% (Major), 0.7% (CRNMB) |
| Apixaban | AMPLIFY-EXT[3][4] | 2.5 mg twice daily | 0.2% | 3.0% | 0.5% (Major), 2.3% (CRNMB) |
| 5 mg twice daily | 0.1% | 4.2% | |||
| Rivaroxaban | EINSTEIN CHOICE[7][8] | 10 mg once daily | 0.4% | Not Reported Separately | 0.3% (Major) |
| 20 mg once daily | 0.5% | ||||
| Dabigatran | RE-SONATE[9] | 150 mg twice daily | 0.3% | 5.3% | 0.0% (Major), 1.8% (CRNMB) |
| Edoxaban | Hokusai-VTE Cancer[12] | 60 mg once daily | 7.0% (in cancer patients) | 14.0% (in cancer patients) | 4.0% (Major), 11.0% (CRNMB) (Dalteparin in cancer patients) |
Experimental Protocols
SURVET (this compound for the Prevention of Recurrent Venous Thromboembolism)
-
Objective: To evaluate the efficacy and safety of this compound for the extended prevention of recurrent VTE.[1][2]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[1][2]
-
Patient Population: 615 patients with a first-ever unprovoked VTE who had completed 3 to 12 months of anticoagulant therapy.[1][2]
-
Intervention: Patients were randomized to receive either this compound 500 lipasemic units (LSU) twice daily or a matching placebo for 2 years.[1][2]
-
Primary Safety Outcome: Major or clinically relevant non-major bleeding.[1][2]
EINSTEIN CHOICE (Rivararoxaban or Aspirin (B1665792) for Extended Treatment of Venous Thromboembolism)
-
Objective: To compare the efficacy and safety of two doses of rivaroxaban with aspirin for the prevention of recurrent VTE.[6][8]
-
Study Design: A multicenter, randomized, double-blind, active-controlled, event-driven study.[6]
-
Patient Population: Patients with a history of VTE who had completed 6 to 12 months of therapeutic anticoagulation and for whom there was clinical equipoise regarding the need for continued anticoagulation.[6][7]
-
Intervention: Patients were randomized to receive rivaroxaban 20 mg once daily, rivaroxaban 10 mg once daily, or aspirin 100 mg once daily for up to 12 months.[6][8]
-
Primary Efficacy Outcome: Symptomatic recurrent fatal or nonfatal VTE.[7]
-
Primary Safety Outcome: Major bleeding.[6]
AMPLIFY-EXT (Apixaban for the Extended Treatment of Venous Thromboembolism)
-
Objective: To evaluate the efficacy and safety of two doses of apixaban compared with placebo for the extended treatment of VTE.[3][4]
-
Study Design: A randomized, double-blind, placebo-controlled study.[3][4]
-
Patient Population: Patients with VTE who had completed 6 to 12 months of anticoagulation therapy.[3]
-
Intervention: Patients were randomized to apixaban 2.5 mg twice daily, apixaban 5 mg twice daily, or placebo for 12 months.[3]
-
Primary Efficacy Outcome: A composite of symptomatic recurrent VTE or death from any cause.[4]
-
Primary Safety Outcome: Major bleeding.[4]
Mechanisms of Action and Signaling Pathways
The anticoagulant effects of this compound and DOACs are achieved through distinct mechanisms targeting different components of the coagulation cascade.
This compound's Multifactorial Mechanism
This compound is a purified glycosaminoglycan composed of heparan sulfate (B86663) (80%) and dermatan sulfate (20%). Its mechanism is pleiotropic, involving both anticoagulant and profibrinolytic actions, as well as anti-inflammatory effects.[13] The primary anticoagulant effect is mediated through the potentiation of antithrombin III (ATIII) by the heparan sulfate fraction and heparin cofactor II (HCII) by the dermatan sulfate fraction, leading to the inhibition of Factor Xa and thrombin (Factor IIa).
Caption: Mechanism of action of this compound.
Direct Oral Anticoagulants (DOACs) - Targeted Inhibition
DOACs, as their name implies, directly inhibit key single factors in the coagulation cascade. They are broadly categorized into direct Factor Xa inhibitors and direct thrombin inhibitors.
These agents bind directly to the active site of Factor Xa, preventing it from converting prothrombin to thrombin. This inhibition occurs irrespective of the presence of antithrombin.
Caption: Mechanism of action of Direct Factor Xa Inhibitors.
This class of DOACs binds directly to the active site of thrombin (Factor IIa), preventing it from cleaving fibrinogen to form fibrin, thereby inhibiting clot formation.
Caption: Mechanism of action of Direct Thrombin Inhibitors.
Logical Workflow for Extended VTE Prevention Trials
The design of clinical trials for extended VTE prevention follows a logical workflow to ensure patient safety and gather robust data.
Caption: Generalized workflow for extended VTE prevention clinical trials.
Conclusion
Both this compound and DOACs have demonstrated efficacy in the extended prevention of recurrent VTE. A network meta-analysis suggests that while DOACs may be more effective in reducing VTE recurrence, this compound appears to have a more favorable safety profile with a lower risk of major and clinically relevant non-major bleeding.[13] The choice between these agents in a clinical setting, and for further drug development, will likely depend on a careful consideration of the individual patient's risk profile for both recurrent thrombosis and bleeding. The distinct mechanisms of action also offer different avenues for therapeutic innovation. This compound's pleiotropic effects may provide benefits beyond anticoagulation, a promising area for future research. In contrast, the targeted nature of DOACs offers a predictable anticoagulant response. This comparative guide provides a foundation for researchers and drug development professionals to navigate the evolving landscape of extended VTE prophylaxis.
References
- 1. ahajournals.org [ahajournals.org]
- 2. This compound for the Prevention of Recurrent Venous Thromboembolism: The this compound in Secondary Prevention of Recurrent Deep Vein Thrombosis (SURVET) Study: A Multicenter, Randomized, Double-Blind, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apixaban After the Initial Management of Pulmonary Embolism and Deep Vein Thrombosis With First-Line Therapy–Extended Treatment - American College of Cardiology [acc.org]
- 4. aburaihan.com [aburaihan.com]
- 5. classicalhematology.com [classicalhematology.com]
- 6. Two doses of rivaroxaban versus aspirin for prevention of recurrent venous thromboembolism. Rationale for and design of the EINSTEIN CHOICE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2minutemedicine.com [2minutemedicine.com]
- 8. Reduced-Dosed Rivaroxaban in the Long-Term Prevention of Recurrent Symptomatic Venous Thromboembolism - American College of Cardiology [acc.org]
- 9. Direct oral anticoagulants for extended treatment of venous thromboembolism: insights from the EINSTEIN CHOICE study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Edoxaban for treatment of venous thromboembolism in patients with cancer. Rationale and design of the Hokusai VTE-cancer study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. venousnews.com [venousnews.com]
- 12. Edoxaban for venous thromboembolism in patients with cancer: results from a non-inferiority subgroup analysis of the Hokusai-VTE randomised, double-blind, double-dummy trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative Efficacy and Safety of this compound and Other Extended Anticoagulation Treatments for Prevention of Recurrent Venous Thromboembolism: A Bayesian Network Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Sulodexide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount to protecting both personnel and the environment. Sulodexide, a glycosaminoglycan mixture, requires specific procedures for its proper disposal to mitigate risks. This document outlines the essential safety and logistical information for the operational handling and disposal of this compound in a laboratory setting.
This compound Disposal Procedures
The primary methods for this compound disposal involve professional chemical waste management services. It is crucial to avoid environmental contamination by preventing the substance from entering sewer systems or waterways.[1]
Recommended Disposal Methods:
-
Licensed Chemical Destruction Plant: The most appropriate method for disposing of this compound is to send it to a licensed chemical destruction facility.[1] These facilities are equipped to handle and neutralize chemical waste in a controlled and compliant manner.
-
Controlled Incineration: An alternative is controlled incineration with flue gas scrubbing.[1] This process ensures that harmful combustion byproducts are captured and neutralized before being released into the atmosphere.
Important Prohibitions:
-
Do Not Contaminate: Avoid contamination of water, foodstuffs, animal feed, or seeds with this compound during storage or disposal.[1]
-
No Sewer Discharge: Under no circumstances should this compound be discharged into sewer systems.[1]
Quantitative Data on this compound Disposal
No quantitative data regarding specific disposal parameters (e.g., concentration limits for disposal, specific incineration temperatures) were available in the provided safety data sheets. Disposal procedures are primarily qualitative and rely on containment and professional waste management protocols.
Experimental Protocol: Safe Handling and Disposal of this compound
This protocol outlines the step-by-step methodology for the safe handling and subsequent disposal of this compound in a laboratory environment.
1. Personal Protective Equipment (PPE):
-
Wear suitable protective clothing, including a lab coat.
-
Wear safety glasses or goggles to avoid eye contact.[1]
-
If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1]
2. Handling and Storage:
-
Store in a tightly closed, suitable container in a dry, cool, and well-ventilated place.[1][3]
-
Store away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[2]
3. Accidental Release Measures:
-
In case of a spill, evacuate personnel to a safe area.[2][3]
-
Remove all sources of ignition and use non-sparking tools.[1][3]
-
Prevent further leakage if it is safe to do so. Do not let the chemical enter drains.[2]
-
For liquid spills, absorb with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).[2] For solid spills, collect the material promptly.[1][3]
-
Place the collected material into a suitable, closed container for disposal.[1][3]
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[2]
4. Disposal of Unused this compound:
-
Collect the waste this compound in a clearly labeled, suitable, and closed container.[1][3]
-
Arrange for disposal with a licensed chemical waste disposal service.[1]
-
Provide the disposal service with a copy of the Safety Data Sheet (SDS).
5. Disposal of Contaminated Packaging:
-
Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1]
-
Alternatively, puncture the packaging to make it unusable for other purposes and then dispose of it in a sanitary landfill, if local regulations permit.[1]
-
For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[1]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
